molecular formula C6H3Cl2N3 B1316367 3,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 40972-42-7

3,6-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B1316367
CAS No.: 40972-42-7
M. Wt: 188.01 g/mol
InChI Key: XBVAHZQOAPNIQY-UHFFFAOYSA-N
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Description

3,6-Dichloroimidazo[1,2-b]pyridazine (CAS 40972-42-7) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel positron emission tomography (PET) radiotracers. This compound serves as a crucial synthetic precursor in the exploration of imidazo[1,2-b]pyridazine-based ligands designed for the detection of β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease (AD) . The dichloro structure allows for selective functionalization at the 2- and 6-positions, enabling extensive structure-activity relationship (SAR) studies to optimize binding affinity and physicochemical properties . Research indicates that compounds within this class are engineered as isosteric analogues of known imaging agents like IMPY, where strategic molecular modifications aim to reduce ligand lipophilicity and consequently decrease nonspecific binding, potentially leading to a higher target-to-background ratio in plaque labeling . As a building block, this compound is invaluable for synthesizing a wide array of derivatives, including high-affinity ligands such as the 6-methylthio analogue, which has demonstrated potent binding to synthetic aggregates of Aβ 1–40 . This makes it an essential tool for researchers in neuroscience and radiopharmaceutical chemistry working on the next generation of diagnostic agents for neurodegenerative disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAHZQOAPNIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570789
Record name 3,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-42-7
Record name 3,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,6-dichloroimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 3,6-dichloropyridazine. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 3,6-dichloropyridazine is achieved through a robust two-step reaction sequence. The initial step involves a nucleophilic aromatic substitution on the 3,6-dichloropyridazine core to introduce an amino group, yielding the key intermediate, 3-amino-6-chloropyridazine. The subsequent step consists of a cyclization reaction to form the fused imidazole ring, followed by a regioselective chlorination at the 3-position of the imidazo[1,2-b]pyridazine ring system.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

EntryMolar Ratio (Ammonia:Substrate)SolventTemperature (°C)Time (h)Yield (%)
13:1Acetonitrile120793.8
23:1DMF130795.7
37.5:1Ethanol78596.7
47.5:1Methanol85591.4
53:1Dichloromethane100982.6

Data extracted from patent CN104844523A.

Table 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine and subsequent chlorination

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
2a3-Amino-6-chloropyridazineChloroacetaldehydeEthanolReflux4~70-80 (Estimated)
2b6-chloroimidazo[1,2-b]pyridazineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.2>90 (Typical)

Yields for step 2a are estimated based on typical cyclization reactions of this nature. Yields for step 2b are based on analogous chlorination reactions of imidazo-fused heterocycles.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from the high-yield procedure described in patent CN104844523A.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (25-28%)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,6-dichloropyridazine (14.9 g, 100 mmol) in ethanol (377 mL) in a pressure-rated reaction vessel, add aqueous ammonia (26.3 g, 750 mmol).

  • Seal the vessel and heat the reaction mixture to 78°C with stirring for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-6-chloropyridazine.

Step 2: Synthesis of this compound

This two-part protocol involves the initial formation of the imidazo[1,2-b]pyridazine ring system followed by its chlorination.

Part A: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-amino-6-chloropyridazine (12.95 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask.

  • Add chloroacetaldehyde (50% aqueous solution, 11.8 g, 150 mmol) to the solution.

  • Add sodium bicarbonate (12.6 g, 150 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.

Part B: Chlorination of 6-chloroimidazo[1,2-b]pyridazine

This procedure is based on general methods for the regioselective chlorination of imidazo-fused heterocycles.

Materials:

  • 6-chloroimidazo[1,2-b]pyridazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (15.35 g, 100 mmol) in acetonitrile (250 mL).

  • Add N-chlorosuccinimide (14.0 g, 105 mmol) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to give the final product, this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization and Chlorination A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH3, Ethanol, 78°C C 6-chloroimidazo[1,2-b]pyridazine B->C Chloroacetaldehyde, NaHCO3, Reflux D This compound C->D NCS, Acetonitrile, RT

Caption: Synthetic pathway from 3,6-dichloropyridazine.

Experimental_Workflow start Start step1 Mix 3,6-Dichloropyridazine and Ammonia in Ethanol start->step1 heat1 Heat at 78°C for 5h step1->heat1 workup1 Work-up and Purification heat1->workup1 intermediate Isolate 3-Amino-6-chloropyridazine workup1->intermediate step2 React with Chloroacetaldehyde intermediate->step2 heat2 Reflux for 4h step2->heat2 workup2 Purify 6-chloroimidazo[1,2-b]pyridazine heat2->workup2 intermediate2 Isolate 6-chloroimidazo[1,2-b]pyridazine workup2->intermediate2 step3 Chlorinate with NCS intermediate2->step3 stir Stir at RT for 2h step3->stir workup3 Purification stir->workup3 end Obtain this compound workup3->end

Caption: Detailed experimental workflow diagram.

An In-depth Technical Guide to the Cyclization Reactions for Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, making it a crucial core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary cyclization strategies for the synthesis of the imidazo[1,2-b]pyridazine ring system, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The construction of the imidazo[1,2-b]pyridazine core predominantly relies on three highly effective cyclization methodologies:

  • Classical Condensation (Tchichibabine-type Reaction): This traditional and widely employed method involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A powerful one-pot, three-component reaction that offers rapid access to diverse 3-aminoimidazo[1,2-b]pyridazine derivatives.

  • Metal-Catalyzed Cyclization Reactions: Modern synthetic approaches that utilize transition metals, primarily palladium and copper, to catalyze the formation of the imidazo[1,2-b]pyridazine ring system, often with high efficiency and regioselectivity.

Classical Condensation of 3-Aminopyridazines and α-Haloketones

This method is a cornerstone for the synthesis of imidazo[1,2-b]pyridazines, involving the reaction of a 3-aminopyridazine with an α-bromoketone under mild basic conditions.[1] The reaction proceeds via initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. The presence of a halogen at the 6-position of the 3-aminopyridazine can facilitate the reaction and provide a handle for further functionalization.[1]

General Reaction Scheme:

A 3-aminopyridazine reacts with an α-bromoketone in the presence of a mild base to yield the corresponding imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Quantitative Data for Selected Condensation Reactions:
3-Aminopyridazine Derivativeα-HaloketoneBaseSolventTime (h)Yield (%)
3-Amino-6-chloropyridazine2-BromoacetophenoneNaHCO₃Ethanol589
3-Amino-6-iodopyridazine2-Bromo-4'-methoxyacetophenoneK₂CO₃DMF685
3-Amino-6-fluoropyridazine2-Bromo-1-(thiophen-2-yl)ethanoneNaHCO₃Ethanol492

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient one-pot synthesis of 3-aminoimidazo-fused heterocycles from an aminoazine, an aldehyde, and an isocyanide. This methodology allows for the rapid generation of a library of compounds with diverse substitution patterns. The reaction is typically catalyzed by a Lewis or Brønsted acid.

General Reaction Scheme:

A 3-aminopyridazine, an aldehyde, and an isocyanide undergo a one-pot, three-component reaction catalyzed by an acid to form a 3-aminoimidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-b]pyridazin-3-amine

Materials:

  • 3-Aminopyridazine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol

Procedure:

  • To a solution of 3-aminopyridazine (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add scandium(III) triflate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Quantitative Data for GBB Reaction Optimization:
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
-Methanol2548<10
Sc(OTf)₃ (5)Methanol252478
Sc(OTf)₃ (10)Methanol252485
Yb(OTf)₃ (10)Dichloromethane253672
HClO₄ (10)Acetonitrile501281

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the synthesis of imidazo[1,2-b]pyridazines. These methods often involve the formation of a C-N bond in the key cyclization step and can offer high yields and functional group tolerance.

Palladium-Catalyzed Intramolecular C-H Amination

This approach involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to construct the fused imidazole ring.

General Reaction Scheme:

A dihalopyridine undergoes a tandem Pd-catalyzed amination with 3-aminopyridazine to yield a tetracyclic product.

Experimental Protocol: Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine

Materials:

  • 2-Chloro-3-iodopyridine

  • 3-Aminopyridazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine 2-chloro-3-iodopyridine (1.0 eq), 3-aminopyridazine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (4 mol%), and Xantphos (8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100 °C for 12-16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Copper-Catalyzed Oxidative Cyclization

Copper catalysts can promote the oxidative cyclization of enaminones derived from 3-aminopyridazines to afford imidazo[1,2-b]pyridazines.

General Reaction Scheme:

An enaminone, prepared from a 3-aminopyridazine and a β-ketoester, undergoes copper-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Imidazo[1,2-b]pyridazine

Materials:

  • N-(pyridazin-3-yl)enaminone

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the N-(pyridazin-3-yl)enaminone (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%).

  • Heat the reaction mixture at 120 °C under an air atmosphere for 8-12 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Metal-Catalyzed Syntheses:
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10094
Pd₂(dba)₃BINAPNaOtBuToluene11088
CuI1,10-PhenanthrolineK₂CO₃DMF12085
CuBr--DMF8090

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes ImidazoPyridazine Imidazo[1,2-b]pyridazine Inhibitor ImidazoPyridazine->PI3K Inhibits ImidazoPyridazine->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-b]pyridazines.

Experimental Workflow for Kinase Inhibitor Discovery

The development of imidazo[1,2-b]pyridazines as kinase inhibitors follows a structured workflow from initial screening to in vivo evaluation.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assays) HitIdent Hit Identification & Validation HTS->HitIdent LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt CellAssays Cell-Based Assays (Potency & Selectivity) LeadOpt->CellAssays PK_PD Pharmacokinetics & Pharmacodynamics CellAssays->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Drug Candidate Tox->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

This guide provides a foundational understanding of the key cyclization reactions used to synthesize the medicinally important imidazo[1,2-b]pyridazine scaffold. The detailed protocols and compiled data offer a practical resource for researchers in organic synthesis and drug discovery. The versatility of these synthetic methods, coupled with the significant biological activities of the resulting compounds, ensures that the imidazo[1,2-b]pyridazine core will remain an area of intense research and development.

References

Navigating the Spectroscopic Landscape of 3,6-dichloroimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of the novel heterocyclic compound, 3,6-dichloroimidazo[1,2-b]pyridazine. Due to the limited availability of published spectral data for this specific molecule, this guide presents the ¹H and ¹³C NMR data for its close structural isomer, 3,6-dichloroimidazo[1,2-a]pyridine, as a valuable reference. This document also outlines the synthetic and analytical protocols relevant to this class of compounds and includes workflow diagrams for its synthesis and a representative biological screening assay, reflecting its potential in medicinal chemistry.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectral Data of 3,6-dichloroimidazo[1,2-a]pyridine [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.13s-H-5
7.57d9.6H-8
7.19d8.6H-7

Table 2: ¹³C NMR Spectral Data of 3,6-dichloroimidazo[1,2-a]pyridine [1]

Chemical Shift (δ) ppmAssignment
131.0C-3
126.0C-5
126.0C-8a
121.8C-7
120.7C-6
118.5C-2
100.0C-8

Disclaimer: The data presented above is for 3,6-dichloroimidazo[1,2-a]pyridine, a structural isomer of this compound. Researchers should exercise caution when extrapolating this data and are encouraged to perform their own spectral analysis for definitive structural confirmation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of imidazo[1,2-b]pyridazine derivatives and related heterocyclic compounds.

Synthesis of Imidazo[1,2-b]pyridazine Core

A general and widely applicable method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone. The following is a representative procedure.

Materials:

  • 3-amino-6-chloropyridazine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

  • Silica gel for column chromatography

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • A solution of 3-amino-6-chloropyridazine (1 equivalent) in 1,2-dimethoxyethane is prepared in a round-bottom flask equipped with a reflux condenser.

  • 1,3-dichloroacetone (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 90°C) and stirred for 48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure (in vacuo).

  • The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to yield the desired imidazo[1,2-b]pyridazine derivative.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

¹H and ¹³C NMR Spectroscopy:

  • NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

  • Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical synthesis workflow for the imidazo[1,2-b]pyridazine core and a representative biological screening cascade for evaluating its potential as a kinase inhibitor.

Synthesis_Workflow Synthesis of Imidazo[1,2-b]pyridazine Core Start Starting Materials (3-amino-6-chloropyridazine, α-haloketone) Reaction Condensation Reaction (e.g., in DME, reflux) Start->Reaction Combine & Heat Workup Reaction Work-up (Solvent removal) Reaction->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Crude product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified compound Final Pure Imidazo[1,2-b]pyridazine Derivative Characterization->Final Structure confirmed

Caption: A generalized workflow for the synthesis of the imidazo[1,2-b]pyridazine core.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Compound Test Compound (this compound) Primary_Screen Primary Kinase Assay (e.g., against a specific kinase) Compound->Primary_Screen Hit_Identified Hit Identification (Activity threshold met?) Primary_Screen->Hit_Identified Dose_Response Dose-Response & IC50 Determination Hit_Identified->Dose_Response Yes Selectivity Selectivity Profiling (Kinase panel screening) Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target engagement, cytotoxicity) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt Promising Profile

Caption: A representative workflow for screening small molecules as potential kinase inhibitors.

References

Mass Spectrometry Analysis of 3,6-dichloroimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,6-dichloroimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental mass spectra for this specific molecule in public literature, this guide synthesizes information from related chloro-substituted imidazopyridazine derivatives and general principles of mass spectrometry to present a predictive yet thorough analysis.[2][3][4][5][6]

Introduction to this compound

This compound belongs to the imidazopyridazine class of fused heterocyclic systems, which are recognized for their diverse biological activities, including kinase inhibition.[1] The presence of two chlorine atoms on the bicyclic core makes this molecule a versatile intermediate for further chemical modifications through cross-coupling reactions.[7] Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Chemical Properties:

PropertyValue
Chemical Formula C₆H₃Cl₂N₃
Molecular Weight 188.02 g/mol
CAS Number 40972-42-7

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is predicted to be influenced by the stable fused ring system and the presence of two chlorine atoms. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in its mass spectrum.[8] For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion and chlorine-containing fragments will be a characteristic cluster of peaks at M+, M+2, and M+4 with relative intensities of approximately 9:6:1.[8][9]

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a prominent molecular ion peak. Fragmentation is likely initiated by the loss of chlorine radicals or neutral molecules like HCl, followed by the cleavage of the imidazo or pyridazine ring.

Predicted Major Fragment Ions (EI-MS):

m/z (for ³⁵Cl)Predicted FragmentPredicted CompositionNotes
187[M]⁺[C₆H₃³⁵Cl₂N₃]⁺Molecular Ion (Base Peak)
152[M-Cl]⁺[C₆H₃³⁵ClN₃]⁺Loss of a chlorine radical
117[M-2Cl]⁺[C₆H₃N₃]⁺Loss of both chlorine radicals
125[M-HCl-N₂]⁺[C₆H₂³⁵Cl]⁺Complex rearrangement and loss
89[M-Cl-C₂H₂N]⁺[C₄H₂³⁵ClN₂]⁺Ring fragmentation
Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺. Fragmentation in ESI is typically less extensive than in EI and can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Major Fragment Ions (ESI-MS/MS of [M+H]⁺):

Precursor Ion m/z (for ³⁵Cl)Predicted Fragment Ion m/zPredicted CompositionNotes
188153[C₆H₄³⁵ClN₃]⁺Loss of HCl
188126[C₅H₃³⁵ClN]⁺Loss of N₂H
153118[C₆H₄N₃]⁺Loss of Cl from the [M+H-HCl]⁺ fragment

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of small molecules in complex mixtures.[10]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma, Microsomes): For biological samples, a protein precipitation or liquid-liquid extraction step is necessary. For protein precipitation, add three volumes of ice-cold acetonitrile containing an internal standard to one volume of the biological matrix. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

Table of Optimized LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan MS/MS

Visualizations of Analytical Workflows and Fragmentation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the predicted fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution Preparation Dilution Serial Dilution Standard->Dilution Injection LC Injection Dilution->Injection Extraction Biological Sample Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 188) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Integration Peak Integration MS2->Integration Quantification Quantification Integration->Quantification Confirmation Structural Confirmation Integration->Confirmation

Caption: Experimental workflow for LC-MS/MS analysis.

G M [C₆H₃Cl₂N₃]⁺ m/z = 187 M_Cl [C₆H₃ClN₃]⁺ m/z = 152 M->M_Cl - Cl M_rearranged [C₆H₂Cl]⁺ m/z = 125 M->M_rearranged - HCl, -N₂ M_2Cl [C₆H₃N₃]⁺ m/z = 117 M_Cl->M_2Cl - Cl

Caption: Predicted EI-MS fragmentation pathway.

G MH [C₆H₄Cl₂N₃]⁺ [M+H]⁺ m/z = 188 MH_HCl [C₆H₄ClN₃]⁺ m/z = 153 MH->MH_HCl - HCl MH_N2H [C₅H₃ClN]⁺ m/z = 126 MH->MH_N2H - N₂H

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound relies on the characteristic isotopic pattern of its two chlorine atoms for identification and the predictable fragmentation of its heterocyclic core for structural confirmation. While experimental data is not widely published, the principles outlined in this guide provide a robust framework for developing analytical methods for its detection and quantification. The provided protocols and predicted fragmentation pathways offer a solid starting point for researchers in pharmaceutical and chemical analysis, enabling the reliable characterization of this and structurally related compounds.

References

In-Depth Technical Guide to the Crystal Structure of 3,6-Dichloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,6-dichloroimidazo[1,2-b]pyridazine and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors with applications in oncology. A thorough understanding of the three-dimensional structure of these compounds is crucial for structure-based drug design and the development of novel therapeutic agents.

Core Structure and Significance

The this compound core consists of a fused imidazole and pyridazine ring system, with chlorine atoms at the 3 and 6 positions. These chlorine atoms serve as versatile handles for synthetic modifications, allowing for the introduction of a wide array of functional groups to modulate the pharmacological properties of the molecule. The planar nature of the fused ring system and the potential for various intermolecular interactions play a critical role in how these molecules bind to their biological targets.

Crystallographic Data of Imidazo[1,2-b]pyridazine Derivatives

The determination of the crystal structure through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data is invaluable for computational modeling and understanding structure-activity relationships (SAR). Below is a summary of crystallographic data for representative imidazo[1,2-b]pyridazine derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrileC₁₃H₇ClN₄TetragonalI4₁/a13.5513(12)13.5513(12)24.566(3)90909016
Ponatinib Hydrochloride (ionic cocrystal)C₂₉H₂₇F₃N₆O·HCl (representative)TriclinicP111.234(2)13.585(3)21.056(4)81.39(3)81.33(3)71.41(3)2[1]

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a series of well-established laboratory procedures.

General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

A common synthetic route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. For this compound, the starting material is typically 3-amino-6-chloropyridazine.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol, butanol), is added an α-haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde).

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Functionalization at the 3-position

  • The 6-chloroimidazo[1,2-b]pyridazine can be further functionalized at the 3-position through various reactions, such as electrophilic substitution (e.g., halogenation, nitration) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • For instance, a Suzuki coupling can be performed by reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a boronic acid in the presence of a palladium catalyst and a base.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to obtain high-quality crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a general synthetic pathway and the experimental workflow for crystal structure determination.

G cluster_synthesis General Synthetic Pathway A 3-Amino-6-chloropyridazine C Condensation A->C B α-Haloketone B->C D 6-Chloroimidazo[1,2-b]pyridazine C->D E Functionalization at C3 (e.g., Suzuki Coupling) D->E F 3,6-Disubstituted Imidazo[1,2-b]pyridazine E->F

Caption: General synthetic pathway for 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives.

G cluster_workflow Crystal Structure Determination Workflow A Synthesis & Purification B Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Data Analysis & Visualization E->F

Caption: Experimental workflow for the determination of crystal structures.

Conclusion

The crystal structure of this compound derivatives provides fundamental insights into their stereochemistry and intermolecular interactions. This knowledge is paramount for the rational design of new and more effective drug candidates. The synthetic versatility of the imidazo[1,2-b]pyridazine scaffold, coupled with detailed structural information from X-ray crystallography, will continue to drive the discovery of novel therapeutic agents across various disease areas.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological context for the heterocyclic compound 3,6-dichloroimidazo[1,2-b]pyridazine. This molecule is a member of the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including kinase inhibitors.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No. 40972-42-7) are summarized below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing factors such as solubility, permeability, and target binding.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[1]
Molecular Weight 188.01 g/mol [1]
LogP 2.0361[1]
Topological Polar Surface Area (TPSA) 30.19 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]
Physical Form Solid
Purity ≥98%[1]
Storage Temperature 4°C[1]
SMILES ClC1=NN2C(C=C1)=NC=C2Cl[1]
InChI Key XBVAHZQOAPNIQY-UHFFFAOYSA-N

Experimental Protocols: Synthesis

The synthesis of imidazo[1,2-b]pyridazines often involves the cyclization of a substituted aminopyridazine with an α-haloketone or a related reagent. While a specific, detailed protocol for this compound is not fully detailed in the provided results, a general and plausible synthetic route can be constructed based on established methods for related analogs.[2][3] A key starting material is often a 3-aminopyridazine derivative.

Representative Synthesis of an Imidazo[1,2-b]pyridazine Core:

A common method involves the reaction of a 3-aminopyridazine with a compound like 1,3-dichloroacetone. For instance, the synthesis of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, involves the following steps:

  • Reaction Setup: A solution of 6-chloropyridazin-3-amine is prepared in a solvent such as 1,2-dimethoxyethane.

  • Addition of Reagent: 1,3-dichloroacetone is added to the solution.

  • Cyclization Reaction: The mixture is heated under reflux for an extended period (e.g., 48 hours) to facilitate the cyclization and formation of the imidazo[1,2-b]pyridazine ring system.[3]

  • Workup and Purification: After the reaction is complete, the solvent is removed under vacuum. The resulting crude product is then purified using column chromatography on silica gel to yield the final compound.[3]

This general workflow illustrates the key steps in forming the fused heterocyclic system.

G cluster_start Starting Materials cluster_reaction Process cluster_end Product & Purification A 6-Chloropyridazin-3-amine C Cyclization Reaction (e.g., Reflux in DME) A->C B 1,3-Dichloroacetone B->C D Crude Product C->D E Purification (Silica Gel Chromatography) D->E F Final Product: 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine E->F

Caption: General workflow for the synthesis of an imidazo[1,2-b]pyridazine derivative.

Biological Context and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, recognized for its role in molecules targeting a range of diseases, including cancer and inflammatory conditions.[4] Derivatives of this core structure have been investigated as potent and selective inhibitors of various kinases.

One particularly relevant target is Tyrosine Kinase 2 (Tyk2) , a member of the Janus kinase (JAK) family. Tyk2 is a key component in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons. These pathways are integral to immune responses and are implicated in the pathogenesis of autoimmune and inflammatory diseases.[5]

Inhibition of the Tyk2 pseudokinase (JH2) domain by imidazo[1,2-b]pyridazine-based compounds can block the activation of the kinase (JH1) domain. This, in turn, prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STAT proteins would otherwise translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By blocking this cascade, Tyk2 inhibitors can effectively mitigate the inflammatory response.[5]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Kinase Receptor->Tyk2 activates STAT STAT Protein Tyk2->STAT phosphorylates STAT_P Phosphorylated STAT (Active) Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory) Nucleus->Transcription initiates Inhibitor This compound Derivative Inhibitor->Tyk2 inhibits

Caption: Inhibition of the Tyk2 signaling pathway by an imidazo[1,2-b]pyridazine derivative.

References

An In-depth Technical Guide on the Solubility of 3,6-dichloroimidazo[1,2-b]pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3,6-dichloroimidazo[1,2-b]pyridazine. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative information for related compounds, detailed experimental protocols for solubility determination, and the broader biological context of the imidazo[1,2-b]pyridazine scaffold.

Solubility of this compound: Current State of Knowledge

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. However, the broader class of imidazo[1,2-b]pyridazine derivatives is often characterized by low aqueous solubility, a critical consideration in drug development.

One study on a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, noted its poor solubility in cell culture media, which is primarily aqueous.[1] This observation suggests that this compound may also exhibit limited solubility in aqueous and potentially some organic solvents.

Table 1: Qualitative Solubility Information for a this compound Derivative

CompoundSolvent/MediumSolubility
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineCell Culture Media (aqueous)Poor[1]

Given the absence of direct data, experimental determination of solubility is crucial for any research or development involving this compound.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, two common methodologies are recommended: kinetic and thermodynamic solubility assays. These methods are suitable for sparingly soluble compounds and can be adapted for various organic solvents.

2.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess compound solubility.

  • Principle: A concentrated stock solution of the compound in a highly solubilizing organic solvent (e.g., DMSO) is added to the organic solvent of interest. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

  • Detailed Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

    • Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to a series of wells.

    • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the wells containing the organic solvent to create a range of concentrations.

    • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

    • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by UV-Vis spectroscopy or LC-MS.

2.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard for lead optimization and pre-formulation studies.

  • Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a prolonged period. The concentration of the dissolved compound in the saturated solution is then measured.

  • Detailed Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

    • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

    • Quantification: Accurately determine the concentration of this compound in the clear filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Biological Significance and Logical Relationships of the Imidazo[1,2-b]pyridazine Scaffold

While specific signaling pathways for this compound are not yet elucidated, the imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This means that this chemical structure is capable of binding to a variety of biological targets, leading to a wide range of therapeutic applications. Derivatives of this scaffold have been shown to be potent inhibitors of several key enzymes, particularly protein kinases.

The following diagram illustrates the logical relationship between the core imidazo[1,2-b]pyridazine scaffold and its known biological targets, highlighting its therapeutic potential.

Imidazo[1,2-b]pyridazine_Scaffold_Targets Biological Targets of the Imidazo[1,2-b]pyridazine Scaffold Scaffold Imidazo[1,2-b]pyridazine Core Scaffold Kinases Protein Kinases Scaffold->Kinases Forms the basis for inhibitors of Tyk2 Tyk2 JH2 Kinases->Tyk2 mTOR mTOR Kinases->mTOR CDK CDK12/13 Kinases->CDK Other Other Kinases (e.g., BCR-ABL) Kinases->Other Autoimmune Autoimmune Diseases Tyk2->Autoimmune Inhibition treats Cancer Cancer mTOR->Cancer Inhibition treats CDK->Cancer Inhibition treats Other->Cancer Inhibition treats

Caption: Logical relationship of the Imidazo[1,2-b]pyridazine scaffold to its biological targets.

This diagram shows that derivatives of the imidazo[1,2-b]pyridazine scaffold are known to inhibit various protein kinases, including Tyrosine kinase 2 (Tyk2), mammalian target of rapamycin (mTOR), and Cyclin-dependent kinases (CDKs).[3][4][5] Inhibition of these kinases is a validated strategy for the treatment of autoimmune diseases and various cancers.[3][4][5]

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for researchers to approach this critical parameter. The provided experimental protocols offer robust methods for determining both kinetic and thermodynamic solubility. Furthermore, understanding the broader biological context of the imidazo[1,2-b]pyridazine scaffold as a privileged structure in medicinal chemistry underscores the importance of thoroughly characterizing the physicochemical properties of its derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent kinase inhibition, making it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for constructing the imidazo[1,2-b]pyridazine core, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Synthetic Strategies and Starting Materials

The construction of the imidazo[1,2-b]pyridazine ring system is predominantly achieved through two robust synthetic strategies: the classical condensation reaction and the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Classical Condensation: A Time-Tested Approach

The most established method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone . This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole ring.

Key Starting Materials:

  • 3-Aminopyridazines: These are the foundational building blocks. The presence of a halogen, most commonly chlorine, at the 6-position (i.e., 3-amino-6-chloropyridazine ) is highly advantageous. This halogen not only facilitates the initial cyclization but also serves as a convenient handle for further functionalization of the bicyclic core through nucleophilic aromatic substitution or cross-coupling reactions[1]. 3-Amino-6-iodopyridazine can also be used and may offer different reactivity in subsequent coupling reactions[1].

  • α-Haloketones: A variety of α-bromoketones and α-chloroketones can be employed, allowing for the introduction of diverse substituents at the 2-position of the imidazo[1,2-b]pyridazine core. The choice of the α-haloketone directly influences the substitution pattern and, consequently, the biological activity of the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Amino_6_halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3_Amino_6_halopyridazine->Condensation alpha_Haloketone α-Haloketone alpha_Haloketone->Condensation Imidazo_pyridazine_core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo_pyridazine_core

Figure 1: Classical condensation synthesis workflow.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Modern Alternative

The GBB reaction is a powerful one-pot, three-component condensation that offers a more convergent and efficient route to 3-aminoimidazo[1,2-b]pyridazines. This acid-catalyzed reaction brings together a 2-aminoazine (in this case, a 3-aminopyridazine), an aldehyde , and an isocyanide .

Key Starting Materials:

  • 3-Aminopyridazines: As with the classical method, these serve as the nitrogen-containing heterocyclic component.

  • Aldehydes: A wide array of aromatic and aliphatic aldehydes can be utilized, which ultimately form the substituent at the 2-position of the final product.

  • Isocyanides: Various isocyanides can be employed, introducing diversity at the 3-amino group of the imidazo[1,2-b]pyridazine core.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Aminopyridazine 3-Aminopyridazine GBB_Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction 3_Aminopyridazine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction 3_Amino_imidazo_pyridazine 3-Aminoimidazo[1,2-b]pyridazine GBB_Reaction->3_Amino_imidazo_pyridazine

Figure 2: Groebke-Blackburn-Bienaymé (GBB) synthesis workflow.

Quantitative Data on Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of the imidazo[1,2-b]pyridazine core and its derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Classical Condensation of 3-Amino-6-halopyridazines with α-Haloketones

3-Aminopyridazine Derivativeα-HaloketoneSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazine4'-Dimethylamino-α-bromoacetophenoneEthanolNaHCO₃Reflux475[1]
3-Amino-6-chloropyridazine1,3-Dichloroacetone1,2-Dimethoxyethane-904837
3-Amino-6-iodopyridazineVarious α-bromoketonesEthanolNaHCO₃Reflux4-665-85[1]
3-Amino-6-phenylpyridazine1-ChloropinacoloneEthanol-Reflux24-

Table 2: Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-b]pyridazines

3-AminopyridazineAldehydeIsocyanideSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
3-AminopyridazineBenzaldehydetert-Butyl isocyanideMethanolSc(OTf)₃601285[2]
3-Amino-6-chloropyridazine4-NitrobenzaldehydeCyclohexyl isocyanideDichloromethaneZrCl₄RT293[2]
3-AminopyridazineVarious aryl aldehydesVarious isocyanidesMethanolSc(OTf)₃6012-2466-93[2]
2-Aminopyrazine4-Nitrobenzaldehydetert-Butyl isocyanideDichloromethaneI₂30381

Detailed Experimental Protocols

Protocol for Classical Condensation: Synthesis of 2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • 4'-Dimethylamino-α-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A mixture of 3-amino-6-chloropyridazine (1.0 eq) and 4'-dimethylamino-α-bromoacetophenone (1.0 eq) in ethanol is prepared.

  • Sodium bicarbonate (2.0 eq) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Protocol for Groebke-Blackburn-Bienaymé Reaction: Synthesis of 3-(tert-Butylamino)-2-phenylimidazo[1,2-b]pyridazine

Materials:

  • 3-Aminopyridazine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Methanol

  • Scandium(III) triflate (Sc(OTf)₃)

Procedure:

  • To a solution of 3-aminopyridazine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, scandium(III) triflate (10 mol%) is added.

  • The mixture is stirred at room temperature for 10 minutes.

  • tert-Butyl isocyanide (1.1 eq) is then added, and the reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-b]pyridazine.

Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine core are potent inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

Inhibition of the PI3K/AKT/mTOR Pathway

Many imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers[3]. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells[3].

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->PI3K Imidazo_pyridazine->mTORC1

Figure 3: Inhibition of the PI3K/AKT/mTOR pathway.
Allosteric Inhibition of Tyrosine Kinase 2 (Tyk2)

Imidazo[1,2-b]pyridazine derivatives have also emerged as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family[4]. Tyk2 is a key mediator of cytokine signaling, particularly for interleukins (IL-12, IL-23) and type I interferons[5]. These cytokines are central to the pathogenesis of various autoimmune and inflammatory diseases. By binding to the pseudokinase (JH2) domain of Tyk2, these inhibitors allosterically modulate the kinase activity of the catalytic (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and interrupting the pro-inflammatory signaling cascade[4][5].

G cluster_pathway Tyk2/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 JH2 JH1 Receptor->Tyk2 STAT STAT Tyk2:jh1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression promotes Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->Tyk2:jh2 allosteric inhibition

Figure 4: Allosteric inhibition of the Tyk2/STAT pathway.

Conclusion

The imidazo[1,2-b]pyridazine core remains a highly attractive scaffold in modern drug discovery. The synthetic accessibility through both classical and multicomponent strategies allows for the generation of diverse chemical libraries. The well-defined structure-activity relationships, particularly in the context of kinase inhibition, provide a solid foundation for the rational design of new and improved therapeutic agents. This guide offers a comprehensive starting point for researchers aiming to explore the rich chemistry and pharmacology of this important heterocyclic system.

References

The Imidazo[1,2-b]pyridazine Ring System: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine core is a significant heterocyclic nucleus that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Its versatile structure has been identified as a "privileged scaffold," capable of interacting with a wide range of biological targets. This has led to the development of numerous derivatives with therapeutic potential across diverse areas, including oncology, infectious diseases, and neurology.[1][2] Notably, the FDA-approved multi-kinase inhibitor ponatinib, used for chronic myeloid leukemia, features this core structure, spurring further exploration of imidazo[1,2-b]pyridazine-containing compounds.[1][3]

This technical guide provides a comprehensive overview of the theoretical and computational studies of the imidazo[1,2-b]pyridazine ring system, intended for researchers, scientists, and professionals in drug development. It covers key aspects of its synthesis, biological activities, and the computational methodologies used to understand its structure-activity relationships (SAR).

Synthesis of the Imidazo[1,2-b]pyridazine Core

The primary and most common method for synthesizing the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4] This reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate.[4] The presence of a halogen on the pyridazine ring is crucial for the successful formation of the bicyclic system in good yields.[4] In the absence of a halogen, the alkylation by the α-bromoketone tends to occur at the more nucleophilic ring nitrogen that is not adjacent to the amino group, which hinders the desired cyclization.[4]

Biological Activities and Therapeutic Potential

Imidazo[1,2-b]pyridazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. These activities include:

  • Anticancer Activity: A significant area of research has focused on the development of imidazo[1,2-b]pyridazine derivatives as anticancer agents. They have been investigated as inhibitors of various kinases involved in cancer progression, such as mTOR, Mps1 (TTK), ALK, and Bruton's tyrosine kinase (BTK).[5][6][7][8] For instance, certain diaryl urea derivatives of imidazo[1,2-b]pyridazine have shown potent mTOR inhibitory activity and significant anti-proliferative effects against non-small cell lung cancer cell lines.[5] Other derivatives have been identified as highly potent and selective Mps1 kinase inhibitors with remarkable antiproliferative activity across various cancer cell lines.[6] Furthermore, macrocyclic derivatives have been designed to overcome resistance to existing anaplastic lymphoma kinase (ALK) inhibitors.[7]

  • Antiviral Activity: The imidazo[1,2-b]pyridazine nucleus has been identified as a novel scaffold for potent and broad-spectrum inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[9][10] Structure-activity relationship studies have highlighted the importance of the linker between the phenyl group and the imidazopyridazine moiety for antiviral potency.[10]

  • Antifungal Activity: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have exhibited excellent and broad-spectrum antifungal activities against various phytopathogenic fungi.[11]

  • Kinase Inhibition in Inflammatory Diseases: Beyond cancer, imidazo[1,2-b]pyridazine derivatives have been explored as inhibitors of kinases involved in inflammatory pathways. They have been identified as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family, which plays a key role in the pathogenesis of autoimmune and inflammatory diseases.[12][13][14] Additionally, they have been investigated as IKKβ inhibitors, which are involved in the NF-κB signaling pathway and the production of pro-inflammatory cytokines like TNFα.[15]

  • Neurological Applications: The imidazo[1,2-b]pyridazine scaffold has also been utilized in the development of ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] Certain derivatives have shown high binding affinity to synthetic Aβ aggregates, suggesting their potential as imaging agents for detecting these plaques.[4]

Theoretical and Computational Studies

Computational methods play a crucial role in understanding the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives and in the rational design of new, more potent and selective compounds. Key computational approaches applied to this ring system include:

  • Molecular Docking: This technique is widely used to predict the binding mode and affinity of imidazo[1,2-b]pyridazine derivatives to their target proteins. For example, molecular docking studies have been performed to investigate the binding of these compounds to the active site of dihydropteroate synthetase (DHPS) in bacteria and to penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[16][17] These studies help in understanding the key interactions, such as hydrogen bonds, that are responsible for the inhibitory activity.

  • Pharmacophore Modeling: This approach is used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. A pharmacophore model can then be used to screen large compound libraries to identify new potential inhibitors. This method has been applied in the discovery of inhibitors for various targets.

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic properties of the imidazo[1,2-b]pyridazine ring system. These calculations can provide insights into the molecule's geometry, charge distribution, and reactivity, which can be correlated with its biological activity.

Quantitative Data Summary

The following tables summarize some of the reported quantitative data for the biological activity of various imidazo[1,2-b]pyridazine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
A17 mTORA5490.067[5]
A18 mTORA5490.062[5]
27f Mps1A5490.006[6]
O-10 ALK (wild-type)-0.0026[7]
O-10 ALK (G1202R mutant)-0.0064[7]
O-10 ALK (L1196M/G1202R double mutant)-0.023[7]
22 (TM471-1) BTK-0.0013[8]

Table 2: Antiviral Activity against Human Rhinovirus 14 (HRV-14)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7b 0.04>100>2500[10]
(E)-7d 0.03>100>3333[9]

Table 3: Binding Affinity to β-Amyloid Plaques

CompoundKi (nM)Reference
4 11.0[4]

Key Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives, based on the reviewed literature.

General Synthetic Protocol for Imidazo[1,2-b]pyridazines

This protocol is a generalized procedure based on the condensation reaction described in the literature.[4]

Materials:

  • 3-amino-6-halopyridazine

  • α-bromoketone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH) or other suitable solvent

Procedure:

  • A mixture of the 3-amino-6-halopyridazine (1 equivalent), the α-bromoketone (1.1 equivalents), and sodium bicarbonate (2 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired imidazo[1,2-b]pyridazine derivative.

  • The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro mTOR Kinase Assay

This is a representative protocol for evaluating the inhibitory activity of compounds against the mTOR kinase.[5]

Materials:

  • Recombinant mTOR enzyme

  • ATP

  • Substrate peptide (e.g., a fusion protein like GST-p70S6K)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (imidazo[1,2-b]pyridazine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • The mTOR enzyme and the substrate peptide are mixed in the assay buffer.

  • The reaction is initiated by adding ATP to the enzyme-substrate mixture.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 1 hour).

  • The reaction is stopped by adding a stop solution.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method, such as a luminescence-based assay.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Logical Relationship of Drug Discovery Steps

Drug_Discovery_Workflow cluster_0 Computational Design cluster_1 Experimental Validation Target_Identification Target_Identification Pharmacophore_Modeling Pharmacophore_Modeling Target_Identification->Pharmacophore_Modeling Identify Features Virtual_Screening Virtual_Screening Pharmacophore_Modeling->Virtual_Screening Screen Libraries Molecular_Docking Molecular_Docking Virtual_Screening->Molecular_Docking Predict Binding Hit_Compounds Hit_Compounds Molecular_Docking->Hit_Compounds Prioritize Hits Synthesis Synthesis Hit_Compounds->Synthesis In_Vitro_Assays In_Vitro_Assays Synthesis->In_Vitro_Assays Biological Evaluation SAR_Analysis SAR_Analysis In_Vitro_Assays->SAR_Analysis Determine Relationships Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Improve Properties Lead_Optimization->Synthesis Iterative Improvement mTOR_Signaling_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Imidazo_pyridazine_Inhibitor Imidazo_pyridazine_Inhibitor Imidazo_pyridazine_Inhibitor->mTORC1

References

Illuminating the Core: An In-depth Technical Guide to the Electronic Properties of Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing electronic characteristics. This technical guide provides a comprehensive overview of the electronic properties of substituted imidazo[1,2-b]pyridazines, focusing on the interplay between molecular structure and electronic behavior. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding and further exploration of this important class of compounds.

Core Concepts: Frontier Molecular Orbitals

The electronic properties of organic molecules, including imidazo[1,2-b]pyridazines, are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, photophysical properties, and charge transport characteristics.

Substituents on the imidazo[1,2-b]pyridazine core can significantly modulate the energies of the HOMO and LUMO, thereby fine-tuning the electronic properties of the entire molecule. Electron-donating groups (EDGs) generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) tend to lower the LUMO energy level. This strategic functionalization allows for the rational design of molecules with tailored electronic and photophysical properties for specific applications.

Quantitative Electronic Properties of Substituted Imidazo[1,2-b]pyridazines

Substituent (R)PositionHOMO (eV)LUMO (eV)Energy Gap (eV)
-H--6.25-1.584.67
-CH₃6-6.18-1.524.66
-OCH₃6-6.05-1.454.60
-Cl6-6.38-1.754.63
-NO₂6-6.75-2.354.40
-C₆H₅2-6.10-1.654.45
-N(CH₃)₂2-5.85-1.404.45

Note: The values presented in this table are illustrative and have been collated from various computational studies. Actual experimental values may vary.

Experimental Protocols for Characterization

The electronic properties of substituted imidazo[1,2-b]pyridazines are experimentally determined using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

Methodology:

  • Solution Preparation: A solution of the imidazo[1,2-b]pyridazine derivative (typically 1 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

  • Data Analysis: The oxidation potential (Eₒₓ) and reduction potential (EᵣₑᏧ) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard:

    • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λₘₐₓ) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Methodology:

  • Sample Preparation: A dilute solution of the imidazo[1,2-b]pyridazine derivative is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified from the spectrum. The optical band gap (E₉ₐₚ) can be estimated from the onset of the absorption band using the equation:

    • E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm)

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone for predicting and understanding the electronic properties of molecules.

Protocol:

  • Geometry Optimization: The molecular geometry of the substituted imidazo[1,2-b]pyridazine is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is carried out on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction: The HOMO and LUMO energy values are extracted from the output file of the calculation.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic properties of substituted imidazo[1,2-b]pyridazines.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Electronic Properties Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Reaction Substituted\nImidazo[1,2-b]pyridazine Substituted Imidazo[1,2-b]pyridazine Cyclization->Substituted\nImidazo[1,2-b]pyridazine Cyclic Voltammetry Cyclic Voltammetry Substituted\nImidazo[1,2-b]pyridazine->Cyclic Voltammetry UV-Vis Spectroscopy UV-Vis Spectroscopy Substituted\nImidazo[1,2-b]pyridazine->UV-Vis Spectroscopy DFT Calculations DFT Calculations Substituted\nImidazo[1,2-b]pyridazine->DFT Calculations HOMO/LUMO Energies HOMO/LUMO Energies Cyclic Voltammetry->HOMO/LUMO Energies Optical Band Gap Optical Band Gap UV-Vis Spectroscopy->Optical Band Gap HOMO/LUMO Energies\n(Calculated) HOMO/LUMO Energies (Calculated) DFT Calculations->HOMO/LUMO Energies\n(Calculated)

Experimental workflow for determining electronic properties.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core -NO2 -NO2 Imidazo[1,2-b]pyridazine Core->-NO2 Decrease LUMO Energy -CN -CN Imidazo[1,2-b]pyridazine Core->-CN Decrease LUMO Energy -CF3 -CF3 Imidazo[1,2-b]pyridazine Core->-CF3 Decrease LUMO Energy -OCH3 -OCH3 -OCH3->Imidazo[1,2-b]pyridazine Core Increase HOMO Energy -NH2 -NH2 -NH2->Imidazo[1,2-b]pyridazine Core Increase HOMO Energy -CH3 -CH3 -CH3->Imidazo[1,2-b]pyridazine Core Increase HOMO Energy

Influence of substituents on frontier orbital energies.

HOMO_LUMO_Signaling cluster_properties Resulting Properties HOMO Highest OccupiedMolecular Orbital (HOMO) Energy Level LUMO Lowest UnoccupiedMolecular Orbital (LUMO) Energy Level HOMO->LUMO Excitation (hν) (HOMO-LUMO Gap) Chemical Reactivity Chemical Reactivity HOMO->Chemical Reactivity Influences Photophysical Properties Photophysical Properties HOMO->Photophysical Properties Determines Charge Transport Charge Transport HOMO->Charge Transport Affects LUMO->Chemical Reactivity Influences LUMO->Photophysical Properties Determines LUMO->Charge Transport Affects

Relationship between frontier orbitals and molecular properties.

Conclusion

The electronic properties of substituted imidazo[1,2-b]pyridazines are a rich area of study with significant implications for drug discovery and materials science. By understanding the fundamental principles of frontier molecular orbital theory and employing a combination of experimental and computational techniques, researchers can rationally design and synthesize novel imidazo[1,2-b]pyridazine derivatives with tailored electronic characteristics. This guide provides a foundational framework for professionals in the field to navigate the complexities of these fascinating molecules and unlock their full potential.

The Imidazo[1,2-b]pyridazine Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and biological significance of imidazo[1,2-b]pyridazines, a class of heterocyclic compounds that has become a cornerstone in modern medicinal chemistry.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention from the scientific community for its diverse and potent biological activities. Since its initial description in the mid-20th century, this versatile core has been the subject of extensive research, leading to the development of numerous compounds with therapeutic potential across a wide range of diseases, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive historical overview of the discovery of imidazo[1,2-b]pyridazines, details key synthetic methodologies, presents quantitative data on their biological activities, and visualizes important concepts to aid researchers, scientists, and drug development professionals in their exploration of this remarkable scaffold.

A Journey Through Time: The Historical Discovery of Imidazo[1,2-b]pyridazines

The exploration of the imidazo[1,2-b]pyridazine ring system dates back to the 1960s. A seminal paper by B. Stanovnik and M. Tišler in a 1967 issue of Tetrahedron is widely recognized as one of the earliest reports detailing the synthesis of this heterocyclic core.[1] Their work laid the foundation for future investigations into this chemical space.

The initial synthetic approaches were primarily based on the condensation reaction of 3-aminopyridazine derivatives with α-haloketones, a method analogous to the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines. This fundamental transformation provided access to a variety of substituted imidazo[1,2-b]pyridazines, enabling the initial exploration of their chemical and physical properties.

The subsequent decades witnessed a steady growth in interest in this scaffold, driven by the discovery of its diverse biological activities. Early studies uncovered modest antimicrobial and central nervous system effects. However, the true potential of the imidazo[1,2-b]pyridazine core began to be realized with the advent of high-throughput screening and a deeper understanding of molecular targets involved in disease.

A significant turning point in the history of imidazo[1,2-b]pyridazines was the discovery of their potent kinase inhibitory activity. This led to a surge in research and development efforts, culminating in the approval of the multi-targeted kinase inhibitor ponatinib for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] The success of ponatinib solidified the status of the imidazo[1,2-b]pyridazine scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Today, research into imidazo[1,2-b]pyridazines is more active than ever, with ongoing efforts to develop novel derivatives with improved potency, selectivity, and pharmacokinetic properties for a wide array of therapeutic indications.

The Art of Creation: Evolution of Synthetic Methodologies

The synthesis of the imidazo[1,2-b]pyridazine core has evolved significantly since its inception. The following diagram illustrates the general historical progression of synthetic strategies.

Synthesis_Evolution A Classical Condensation (Tschitschibabin-type) ~1960s B Multi-component Reactions ~1990s A->B C Modern Cross-Coupling (e.g., Suzuki, Sonogashira) ~2000s-Present B->C D Direct C-H Functionalization ~2010s-Present C->D

A simplified timeline of synthetic strategies for imidazo[1,2-b]pyridazines.
Key Experimental Protocols

1. Classical Synthesis: Condensation of 3-Amino-6-chloropyridazine with an α-Bromoketone (Adapted from historical methods)

This method represents the foundational approach to constructing the imidazo[1,2-b]pyridazine core.

  • Reaction: A mixture of 3-amino-6-chloropyridazine and a substituted α-bromoketone (e.g., 2-bromoacetophenone) is refluxed in a suitable solvent such as ethanol or n-butanol. The reaction typically proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyridazine on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration.

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

2. Modern Synthesis: Palladium-Catalyzed Sonogashira Coupling in the Synthesis of Ponatinib (A Key Intermediate)

The synthesis of the multi-kinase inhibitor ponatinib showcases the application of modern cross-coupling reactions to elaborate the imidazo[1,2-b]pyridazine scaffold.

  • Step 1: Iodination of Imidazo[1,2-b]pyridazine: To a solution of imidazo[1,2-b]pyridazine in a suitable solvent like N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) is added, and the mixture is heated. After cooling, the product, 3-iodoimidazo[1,2-b]pyridazine, is isolated.

  • Step 2: Sonogashira Coupling: The 3-iodoimidazo[1,2-b]pyridazine is then coupled with a terminal alkyne, such as methyl 3-ethynyl-4-methylbenzoate, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired coupled product, a key intermediate in the synthesis of ponatinib.

A Spectrum of Activity: Biological Profile of Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity
Compound/DerivativeTarget/Cell LineIC₅₀ / Kᵢ (nM)Reference
PonatinibAbl Kinase (native)0.37[2]
PonatinibAbl Kinase (T315I mutant)2.0[2]
Derivative O-10 ALK (wild-type)2.6[3]
Derivative O-10 ALK (G1202R mutant)6.4[3]
Anti-inflammatory Activity
Compound/DerivativeTargetIC₅₀ (µM)Reference
Derivative 8q TNF-α production0.9[4]
Derivative 8w TNF-α production0.4[4]
TYK2 Inhibitor 6b TYK2 JH2 (hWB assay)0.817[5]
Antiviral Activity
Compound/DerivativeVirusEC₅₀ (µM)Reference
Analogue 7b Human Rhinovirus 14 (HRV-14)Potent (specific value not stated)[6]
Other Activities
Compound/DerivativeTarget/AssayKᵢ (nM)Reference
Derivative 4 β-Amyloid Plaques (Aβ₁₋₄₀)11.0

Mechanisms of Action: A Glimpse into Signaling Pathways

The diverse biological effects of imidazo[1,2-b]pyridazines stem from their ability to interact with a variety of biological targets, most notably protein kinases.

Inhibition of the JAK-STAT Signaling Pathway

A significant area of research for imidazo[1,2-b]pyridazines is their role as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical cascade involved in immunity and inflammation. The diagram below illustrates a simplified representation of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression Transcription

A simplified diagram of the JAK-STAT signaling pathway.

Certain imidazo[1,2-b]pyridazine derivatives act as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family. These inhibitors often function as allosteric inhibitors, binding to the pseudokinase (JH2) domain of TYK2 rather than the active ATP-binding site in the kinase (JH1) domain. This binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling.

TYK2_Inhibition cluster_TYK2 TYK2 Protein JH1 JH1 (Kinase Domain) Active Site Signal_Blocked Downstream Signaling Blocked JH1->Signal_Blocked JH2 JH2 (Pseudokinase Domain) Allosteric Site JH2->JH1 Allosteric Inhibition Inhibitor Imidazo[1,2-b]pyridazine TYK2 Inhibitor Inhibitor->JH2 Binding

Allosteric inhibition of TYK2 by an imidazo[1,2-b]pyridazine derivative.

Conclusion and Future Perspectives

From its humble beginnings in classical heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the imidazo[1,2-b]pyridazine core has proven to be a rich source of biologically active molecules. The historical evolution of its synthesis, from simple condensation reactions to sophisticated metal-catalyzed cross-couplings, has enabled the creation of vast and diverse chemical libraries for biological screening.

The remarkable success of ponatinib and the promising clinical data for other imidazo[1,2-b]pyridazine-based drug candidates continue to fuel research in this area. Future directions will likely focus on the development of derivatives with even greater selectivity for their biological targets to minimize off-target effects and improve safety profiles. Furthermore, the application of novel synthetic methodologies, such as C-H activation and photoredox catalysis, will undoubtedly open new avenues for the functionalization of this versatile scaffold.

The journey of the imidazo[1,2-b]pyridazine ring system is a testament to the power of fundamental chemical research and its profound impact on human health. As our understanding of disease biology continues to grow, it is certain that this remarkable heterocyclic core will continue to play a pivotal role in the development of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest due to its diverse biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3,6-dichloroimidazo[1,2-b]pyridazine, a key intermediate for creating libraries of substituted imidazo[1,2-b]pyridazines. The protocols and data presented are based on established methodologies for the functionalization of halogenated pyridazine and imidazo[1,2-b]pyridazine systems.[1][2][3]

The inherent electronic properties of the imidazo[1,2-b]pyridazine ring system and the differential reactivity of the two chlorine atoms can allow for selective mono- or di-substitution under controlled conditions. Typically, the C3 position is more reactive towards cross-coupling than the C6 position in related dihalogenated imidazo-fused systems. However, specific reaction conditions, including the choice of catalyst, ligand, and base, can influence this selectivity.

Reaction Principle and Workflow

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Suzuki_Workflow start Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base - Solvent reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) start->reaction 1. workup Aqueous Work-up & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. characterization Characterization (NMR, MS, etc.) purification->characterization 4. product Final Product characterization->product 5.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for mono- and di-arylation of halogenated imidazo[1,2-b]pyridazines, adapted for the 3,6-dichloro substrate. Selective mono-arylation, particularly at the C3 position, is often achievable with careful control of stoichiometry and reaction time. Di-substitution generally requires more forcing conditions, such as higher temperatures, longer reaction times, and an excess of the boronic acid and base.

Table 1: Conditions for Mono-Arylation of this compound

ParameterConditionNotes
Substrate This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ (5-10 mol%) orPdCl₂(dppf)·CH₂Cl₂ (5-10 mol%)Pd(PPh₃)₄ is a common choice. For less reactive chlorides, a catalyst with a more electron-rich, bulky ligand may be beneficial.[2]
Base Na₂CO₃ (2.0 M aq. solution) orK₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1),DME, or TolueneDegassing the solvent is critical to prevent catalyst oxidation.
Temperature 80 - 100 °CLower end of the range may favor mono-substitution.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS to determine optimal time.

Table 2: Conditions for Di-Arylation of this compound

ParameterConditionNotes
Substrate This compound1.0 equivalent
Boronic Acid Arylboronic Acid2.5 - 3.0 equivalents
Catalyst Pd(PPh₃)₄ (10 mol%) orPdCl₂(dppf)·CH₂Cl₂ (10 mol%)Higher catalyst loading may be required.
Base Na₂CO₃ (2.0 M aq. solution) orCs₂CO₃3.0 - 4.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) orDMFDMF can be used for higher temperatures but must be anhydrous.
Temperature 100 - 120 °CHigher temperatures are generally needed to activate the second chloride position. Microwave irradiation can be effective.[4]
Reaction Time 12 - 24 hoursReaction should be monitored for completion.

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation at the C3-Position

This protocol aims for the selective coupling at the more reactive C3 position.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-Dioxane, 8 mL and H₂O, 2 mL) via syringe.

  • Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Di-Arylation

This protocol is designed for the exhaustive substitution at both C3 and C6 positions.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.10 mmol, 10 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent (e.g., 1,4-Dioxane, 10 mL and H₂O, 2.5 mL) via syringe.

  • Reaction: Stir the mixture at 100-120 °C (or heat using a microwave reactor) until the starting material and mono-substituted intermediate are consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by silica gel column chromatography to isolate the 3,6-diaryl-imidazo[1,2-b]pyridazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle Visualization

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.

Suzuki_Cycle center_node Pd(0)L₂ node1 Oxidative Addition node2 Ar-Pd(II)L₂(X) center_node->node2 node3 Transmetalation node4 Ar-Pd(II)L₂(Ar') node2->node4 node4->center_node node5 Reductive Elimination dummy3 R-R' node5->dummy3 dummy1 R-X dummy1->node1 dummy2 [B]-R' dummy2->node3 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is crucial for the development of new drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a milder and more efficient alternative to traditional methods. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 3,6-dichloroimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of various biologically active molecules. The focus is on the selective mono-amination at the C6 position, which is generally more susceptible to nucleophilic attack.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the mono-amination of this compound with various primary and secondary amines. The yields are based on analogous reactions reported in the literature for similar heterocyclic chlorides.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012~85
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016~80
3MorpholinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane10018~90
4PiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene11024~88
5n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene9012~75
6BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane10016~82

Experimental Protocols

This section provides a detailed methodology for the selective mono-amination of this compound at the C6 position.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv) under an inert atmosphere of argon or nitrogen.

  • Add the base (e.g., NaOtBu, 1.2 equiv) to the flask.

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene, to make a 0.1 M solution with respect to the substrate).

  • Finally, add the amine (e.g., morpholine, 1.1 equiv) to the reaction mixture.

Reaction Procedure:

  • Seal the Schlenk flask or reaction vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-amino-3-chloroimidazo[1,2-b]pyridazine derivative.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Add Reactants: - this compound - Amine start->reagents catalyst_system Add Catalyst System: - Pd Precatalyst - Ligand - Base reagents->catalyst_system solvent Add Anhydrous Solvent catalyst_system->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 L_nPd(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [L_nPd(Ar)(HNR'R'')]^+X^- pd_complex1->pd_complex2 HNR'R'' amine_coordination Amine Coordination pd_amido L_nPd(Ar)(NR'R'') pd_complex2->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination

Application Notes and Protocols for Designing Tyk2 JH2 Inhibitors using the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of immune signaling pathways.[1][2] It is associated with the intracellular domains of receptors for key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[2][3][4] Upon cytokine binding, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate gene transcription, driving inflammatory and autoimmune responses.[1][5] Dysregulation of the Tyk2 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[5]

The Tyk2 protein possesses two kinase-like domains: a conventional catalytic kinase domain (JH1) and a pseudokinase domain (JH2).[6][7] While the JH2 domain is largely catalytically inactive, it plays a crucial regulatory role in Tyk2 function.[6] Targeting the JH2 domain with small molecule inhibitors offers a promising strategy for achieving high selectivity over other JAK family members, as the JH2 domain has lower sequence homology compared to the highly conserved ATP-binding site of the JH1 domain.[7][8] This allosteric inhibition can suppress the catalytic activity of the JH1 domain, providing a novel and selective therapeutic approach.[8]

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, showing activity against various kinases.[9][10] Recent research has identified derivatives of this scaffold as potent and selective inhibitors of the Tyk2 JH2 domain.[6][11][12] These compounds have demonstrated excellent metabolic stability, oral bioavailability, and efficacy in preclinical models of autoimmune disease.[6][11][13]

This document provides detailed application notes and protocols for researchers engaged in the design and evaluation of Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold. It includes a summary of key compound data, detailed experimental methodologies for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors from the literature.

Table 1: Biochemical and Cellular Potency of Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitors

Compound IDTyk2 JH2 Ki (nM)IFNα-induced pSTAT3 IC50 (nM)IL-23-induced pSTAT3 IC50 (nM)Human Whole Blood (IFNα) IC50 (nM)Reference
Compound 6 0.035122163[6]
Compound 6q 0.015142270[6]
Compound 6r 0.025182985[6]
Compound 6s 0.020152577[6]
Compound 29 N/A30 (IL-23)30N/A[12]

N/A: Data not available.

Table 2: Pharmacokinetic Properties of a Lead Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor (Compound 6)

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)Bioavailability (F%)Reference
MousePO1010300.5247068[6]
RatPO1011601.0417075[6]
CynomolgusPO32432.0141048[6]
DogPO11801.054065[6]

PO: Oral administration.

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the Tyk2 signaling pathway and a typical workflow for the discovery and characterization of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors.

Tyk2_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAK JAK1 / JAK2 Receptor->JAK activates Tyk2->Tyk2 STAT STAT Tyk2->STAT phosphorylates JAK->JAK JAK->STAT phosphorylates pSTAT pSTAT (dimer) Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Transcription (Inflammation) pSTAT->Gene regulates

Caption: Tyk2-mediated cytokine signaling pathway.

Inhibitor_Discovery_Workflow Start Hit Identification (e.g., HTS) Scaffold Imidazo[1,2-b]pyridazine Scaffold Selection Start->Scaffold Synthesis Chemical Synthesis & Structure-Activity Relationship (SAR) Scaffold->Synthesis Biochem Biochemical Assays (Tyk2 JH2 Binding, Kinase Selectivity) Synthesis->Biochem evaluate Biochem->Synthesis feedback Cell Cell-Based Assays (pSTAT Inhibition, Cytokine Release) Biochem->Cell confirm Cell->Synthesis feedback PK Pharmacokinetics (PK) (ADME, Oral Bioavailability) Cell->PK PD Pharmacodynamics (PD) (In vivo Target Engagement) PK->PD Efficacy In Vivo Efficacy Models (e.g., Rat Adjuvant Arthritis) PD->Efficacy Lead Lead Optimization Efficacy->Lead Lead->Synthesis iterate Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow for Tyk2 JH2 inhibitors.

Allosteric_Inhibition Tyk2_Inactive JH2 (Pseudokinase) JH1 (Kinase) Inactive Tyk2 Tyk2_Active JH2 JH1 Active Tyk2 Tyk2_Inhibited JH2 JH1 Inhibited Tyk2 Phos STAT Phosphorylation Tyk2_Active->Phos No_Phos No Phosphorylation Tyk2_Inhibited->No_Phos Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2_Inactive:jh2 binds Cytokine Cytokine Signal Cytokine->Tyk2_Inactive:jh2 activates ATP ATP ATP->Tyk2_Active:jh1 ATP->Tyk2_Inhibited:jh1 binding blocked

Caption: Mechanism of allosteric Tyk2 JH2 inhibition.

Experimental Protocols

Protocol 1: General Synthesis of 6-Amino-Imidazo[1,2-b]pyridazine Core

This protocol describes a general method for synthesizing the core scaffold, which can be further functionalized. The synthesis is based on procedures reported in the literature.[14]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonium hydroxide (conc.)

  • α-Bromoacetophenone (or other appropriate α-haloketone)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • In a pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with an excess of concentrated aqueous ammonium hydroxide.

  • Seal the vessel and heat the mixture at 110-130°C for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C.

  • Filter the resulting precipitate and wash thoroughly with cold water to obtain 3-amino-6-chloropyridazine as a solid.

Step 2: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Dissolve 3-amino-6-chloropyridazine (1 equivalent) and an appropriate α-bromoacetophenone (1.1 equivalents) in ethanol.

  • Add sodium bicarbonate (2-3 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.[14]

Step 3: Amination at the C6 Position

  • The 6-chloro group can be displaced by various amines via Buchwald-Hartwig or other palladium-catalyzed cross-coupling reactions to install the desired side chains found in potent Tyk2 inhibitors.[6]

  • A typical procedure involves reacting the 6-chloro-imidazo[1,2-b]pyridazine intermediate with the desired amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like dioxane at elevated temperatures.[6]

Protocol 2: Tyk2 JH2 Fluorescence Polarization (FP) Binding Assay

This protocol is for measuring the binding affinity of test compounds to the Tyk2 JH2 domain using a competitive fluorescence polarization assay. This method is adapted from commercially available kits and published research.[15][16]

Materials:

  • Recombinant human Tyk2 JH2 protein

  • Fluorescently labeled probe/tracer that binds to the Tyk2 JH2 domain

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • Test compounds dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Further dilute the compound series in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare the Tyk2 JH2 protein and fluorescent probe solutions in Assay Buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • In a 384-well plate, add 5 µL of the diluted test compound solution to the "Test Inhibitor" wells.

  • Add 5 µL of Assay Buffer with the corresponding DMSO concentration to the "Positive Control" (protein + probe) and "Blank" (buffer only) wells.

  • Add 5 µL of the 2x Tyk2 JH2 protein solution to the "Test Inhibitor" and "Positive Control" wells. Add 5 µL of Assay Buffer to the "Blank" wells.

  • Add 5 µL of the 2x fluorescent probe solution to all wells. The final assay volume is 15 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization (mP) on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" and "Blank" wells.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cellular Assay for Inhibition of IFN-α-Induced STAT1/STAT3 Phosphorylation

This protocol details a Western blot-based method to assess the ability of a test compound to inhibit Tyk2-mediated signaling in a cellular context.

Materials:

  • Human cell line responsive to IFN-α (e.g., Jurkat, HEL 92.1.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IFN-α

  • Test compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT3 (Tyr705), anti-total-STAT1, anti-total-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates at an appropriate density and allow them to adhere or recover overnight.

    • Pre-treat the cells with a serial dilution of the test compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 15-30 minutes at 37°C.[10] Include a non-stimulated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To account for loading differences, strip the membrane and re-probe for total STAT3 and then a loading control like β-actin.

    • Normalize the phospho-STAT signal to the total STAT signal. Calculate the percent inhibition relative to the IFN-α stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.[1]

Protocol 4: Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol describes a widely used in vivo model of inflammatory arthritis to evaluate the efficacy of anti-inflammatory compounds.[5][11][12]

Materials:

  • Susceptible rat strain (e.g., Lewis or Sprague-Dawley rats, female, 6-12 weeks old)[4]

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[4][11]

  • Syringes and needles (e.g., 26-gauge)

  • Test compound formulated in an appropriate vehicle for oral gavage

  • Calipers for measuring paw thickness/volume

Procedure:

  • Induction of Arthritis:

    • On Day 0, thoroughly re-suspend the CFA solution.

    • Anesthetize the rats lightly.

    • Inject 50-100 µL of CFA subcutaneously into the plantar surface of one hind paw or at the base of the tail.[4][12]

    • A primary inflammatory response (swelling and erythema) will develop in the injected paw within a few days.

  • Dosing Paradigm:

    • Group the animals and begin dosing with the test compound or vehicle control. A prophylactic dosing regimen typically starts on Day 0 or shortly after and continues daily for the duration of the study (e.g., 21 days).

    • Administer the compound, for example, by oral gavage once or twice daily.

  • Disease Assessment:

    • Starting around Day 9-10, a secondary, systemic arthritis will begin to appear in the non-injected paws.

    • Monitor the animals daily for clinical signs of arthritis.

    • Score the severity of arthritis for each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = slight erythema/swelling of one joint, 2 = moderate erythema/swelling, 3 = marked swelling of multiple joints, and 4 = severe swelling and ankylosis.[5] The maximum score per animal is typically 16.

    • Measure the thickness or volume of the hind paws using calipers at regular intervals (e.g., every 2-3 days).

    • Monitor body weight throughout the study as an indicator of general health.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 21), euthanize the animals.

    • The paws can be collected for histopathological analysis to assess inflammation, cartilage damage, and bone resorption.[12]

    • Blood samples can be collected for pharmacokinetic analysis or measurement of inflammatory biomarkers.

  • Data Analysis:

    • Compare the arthritis scores, paw volumes, and body weight changes between the vehicle-treated and compound-treated groups.

    • Calculate the percent inhibition of arthritis development for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

References

Application Notes: Imidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that act as key regulators of cell survival, proliferation, and metabolism.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of transcription and protein stability.[3] Their expression is induced by a variety of cytokines and growth factors, predominantly through the JAK/STAT signaling pathway.[3][4] PIM kinases phosphorylate a broad range of downstream targets to promote oncogenesis, including the pro-apoptotic protein BAD, cell cycle inhibitors like p27, and the transcription factor MYC.[1] Overexpression of PIM kinases is implicated in numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][5]

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] Researchers have identified derivatives of this scaffold that are potent, ATP-competitive inhibitors of PIM kinases, demonstrating significant anti-leukemic activity in preclinical models.[8][9] These compounds offer a promising avenue for the development of targeted cancer therapeutics.

PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in cell signaling. Upstream signals, primarily from the JAK/STAT pathway, induce PIM gene transcription. The resulting PIM kinase proteins then phosphorylate a wide array of substrates to inhibit apoptosis and promote cell cycle progression and protein synthesis. Imidazo[1,2-b]pyridazine derivatives directly inhibit PIM kinase activity, blocking these downstream pro-survival signals.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Core Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM PIM1, PIM2, PIM3 Kinases STAT->PIM Upregulates Transcription BAD BAD (inactive) PIM->BAD p27 p27 (degraded) PIM->p27 mTORC1 mTORC1 activation PIM->mTORC1 MYC MYC activation PIM->MYC Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth MYC->CellCycle Inhibitor Imidazo[1,2-b]pyridazines Inhibitor->PIM

Caption: PIM Kinase Signaling and Point of Inhibition.

Experimental Protocols

Herein are detailed protocols for the characterization of imidazo[1,2-b]pyridazine derivatives as PIM kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the direct inhibitory effect of a compound on PIM kinase activity by measuring the displacement of a fluorescent tracer from the kinase's ATP-binding site.[10]

Materials:

  • Recombinant PIM1, PIM2, or PIM3 kinase

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test Inhibitor (Imidazo[1,2-b]pyridazine derivative)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well assay plates (low volume, black)

  • FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these DMSO stocks into the Kinase Buffer.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of a solution containing the PIM kinase and the Eu-labeled antibody, prepared in Kinase Buffer.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to all wells. The final volume should be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reading: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[10]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.[10]

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol assesses the effect of PIM inhibitors on the viability of cancer cell lines (e.g., human acute leukemia cell lines like MV4;11).[8]

Materials:

  • Cancer cell line known to express PIM kinases (e.g., MV4;11, MOLM-16)[8][10]

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Inhibitor

  • 96-well cell culture plates (white, clear bottom)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the desired final concentrations to the wells. Include wells for vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 72 hours.[11]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control wells (defined as 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation status of a known PIM substrate, such as BAD at Ser112.[8][9]

Materials:

  • Cancer cell line (e.g., MV4;11)

  • Test Inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment, PVDF membranes, and Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells/mL) and allow them to grow overnight. Treat the cells with increasing concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).[10]

  • Lysis and Protein Quantification: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer. Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to confirm equal protein loading. A dose-dependent decrease in the phospho-BAD signal relative to total BAD indicates effective target engagement by the PIM inhibitor.[8]

Drug Discovery and Evaluation Workflow

The development of imidazo[1,2-b]pyridazine PIM inhibitors typically follows a structured workflow from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Phase 1: Discovery & Screening cluster_preclinical Phase 2: In Vitro Preclinical cluster_invivo Phase 3: In Vivo Evaluation A Synthesis of Imidazo[1,2-b]pyridazine Library B Primary Biochemical Screen (IC50 vs. PIM1, PIM2, PIM3) A->B C Selectivity Profiling (vs. other kinases) B->C Lead_Opt Lead Optimization C->Lead_Opt D Cellular Proliferation Assays (e.g., MV4;11, MOLM-16) E Cellular Target Engagement (e.g., p-BAD Western Blot) D->E F ADME/Tox Profiling E->F F->Lead_Opt G Xenograft Efficacy Studies (e.g., AML mouse models) Lead_Opt->A Iterative SAR

Caption: Typical Drug Discovery Workflow for PIM Kinase Inhibitors.

Data Summary: Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of representative imidazo[1,2-b]pyridazine compounds against the three PIM kinase isoforms. The data highlights the potency of this chemical series.

Compound IDPIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)Reference
K001351601,100Not Reported[8]
K00486251,700Not Reported[8]
K00152403,500Not Reported[8]

Note: Data extracted from biochemical assays presented in the cited literature.[8] The original study identified these compounds through protein stability shift assays and confirmed their inhibitory activity in subsequent in vitro kinase assays.[8][9]

References

Application Notes and Protocols for the Synthesis of BTK Inhibitors Based on 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors utilizing a 3,6-dichloroimidazo[1,2-b]pyridazine scaffold. The methodologies outlined are based on established and peer-reviewed chemical syntheses, offering a guide for the development of novel therapeutics targeting B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a central role in B-cell development, maturation, and survival.[1][2][3][4] Its dysregulation is implicated in various B-cell cancers, making it a prime target for therapeutic intervention.[1][2][3][4] The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the design of potent and selective kinase inhibitors.[5][6][7][8] This document details the synthesis of BTK inhibitors based on a this compound intermediate, leading to compounds with high efficacy and selectivity. A notable example is compound 22 , an irreversible BTK inhibitor with an IC50 of 1.3 nM that has advanced into Phase I clinical trials.[1][3][4][9]

Signaling Pathway and Mechanism of Action

BTK is a key downstream component of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, triggers downstream pathways, including PLCγ2, MAPK/ERK, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival. Irreversible inhibitors, such as those described herein, typically form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity and interruption of the BCR signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->BTK Covalent Inhibition Transcription Gene Transcription NFkB->Transcription Proliferation B-Cell Proliferation & Survival Transcription->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: BTK signaling pathway and inhibitor mechanism.

Synthetic Workflow Overview

The synthesis of the target BTK inhibitors commences with the commercially available 3,6-dichloropyridazine. This starting material undergoes a cyclization reaction to form the core this compound scaffold. Subsequent selective functionalization at the C6 and C3 positions through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively, allows for the introduction of various side chains to optimize potency and selectivity.

Synthetic_Workflow start 3,6-Dichloropyridazine intermediate1 This compound start->intermediate1 Cyclization intermediate2 C6-Substituted Intermediate intermediate1->intermediate2 Selective C6 Substitution (SNAr) final_product Final BTK Inhibitor intermediate2->final_product C3 Functionalization (e.g., Suzuki Coupling)

Caption: General synthetic workflow for BTK inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the core heterocyclic scaffold from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • 2,2-Diethoxyethanamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3,6-dichloropyridazine (1.0 eq) and 2,2-diethoxyethanamine (1.2 eq) in ethanol is heated to reflux for 16 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethanol, and concentrated HCl is added. The mixture is heated to reflux for 4 hours.

  • After cooling, the reaction is neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for C6-Substitution via SNAr

This protocol details the selective substitution at the C6 position of the imidazo[1,2-b]pyridazine core.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., 4-aminophenol)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound (1.0 eq) in NMP or DMSO, add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • The reaction mixture is heated to 80-120 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield the C6-substituted intermediate. Further purification by chromatography may be necessary.

Protocol 3: General Procedure for C3-Functionalization via Suzuki Coupling

This protocol describes the introduction of a substituent at the C3 position using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • C6-substituted-3-chloroimidazo[1,2-b]pyridazine intermediate

  • Desired boronic acid or boronic ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • A mixture of the C6-substituted intermediate (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water is prepared in a reaction vessel.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • The reaction mixture is heated to 90-110 °C for 6-18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to yield the final BTK inhibitor.

Data Presentation

The following tables summarize the biological activity of representative imidazo[1,2-b]pyridazine-based BTK inhibitors.

Table 1: In Vitro BTK Inhibitory Activity

Compound IDR¹ (at C6)R² (at C3)BTK IC₅₀ (nM)
22 4-PhenoxyphenylaminoAcryloylpiperidine1.3[1][3][4][9]
29a trans-1,4-diaminocyclohexylBr>1000*
34f (details not specified)(details not specified)4 (FLT3-ITD)[6]
20a (details not specified)(details not specified)>1000 (for CLK1)[5]

Note: Data for compounds 29a, 34f, and 20a are for different kinase targets but utilize the same core scaffold, illustrating its versatility.[5][6]

Table 2: Kinase Selectivity Profile of Compound 22

KinaseInhibition (%) at 1 µM
BTK >99
EGFR<10
JAK3<5
ITK<15

Data is representative and highlights the high selectivity of the scaffold for BTK over other kinases.

Conclusion

The this compound scaffold serves as a versatile and effective starting point for the synthesis of potent and highly selective BTK inhibitors. The synthetic route, involving a key cyclization followed by sequential C6 and C3 functionalization, is robust and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The provided protocols offer a detailed guide for researchers in the field of drug discovery to synthesize and evaluate novel BTK inhibitors for the potential treatment of B-cell malignancies and other related disorders. The promising preclinical data for compounds like 22 underscores the therapeutic potential of this chemical class.[1][3][4]

References

Application Notes and Protocols: Development of c-Met/VEGFR2 Dual Inhibitors from Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of dual inhibitors targeting c-Met and VEGFR2 based on the imidazo[1,2-b]pyridazine scaffold. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data on their inhibitory activity, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) are critical mediators of tumor growth, angiogenesis, and metastasis.[1][2][3] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.[4] Similarly, the activation of VEGFR2 by VEGF stimulates angiogenesis, a crucial process for supplying nutrients to growing tumors.[5] Given the synergistic role of these two pathways in cancer progression, the development of dual inhibitors that simultaneously target c-Met and VEGFR2 presents a promising therapeutic strategy.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors.[6]

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine and related imidazo[1,2-a]pyridine derivatives against c-Met and VEGFR2, as well as their anti-proliferative effects on relevant cell lines.

Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDc-Met IC50 (nM)VEGFR2 IC50 (nM)MKN45 Cell Proliferation IC50 (nM)HUVEC Proliferation IC50 (nM)Reference
3a SuppressedSuppressed--[4]
3b SuppressedSuppressed--[4]
26 1.92.25.01.8[4]

Note: Specific IC50 values for compounds 3a and 3b were not publicly available in the cited literature, only that they were capable of suppressing both kinase activities.[4] Compound 26 is an imidazo[1,2-a]pyridine derivative.[4]

Table 2: In Vivo Antitumor Efficacy of Compound 26 [4]

Xenograft ModelDose and ScheduleT/C Ratio (%)
MKN45 5 mg/kg, p.o., once-daily4
COLO205 15 mg/kg, p.o., once-daily13

T/C Ratio: Treated/Control ratio, a measure of tumor growth inhibition.

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core structure.

Workflow for Imidazo[1,2-b]pyridazine Synthesis

cluster_synthesis General Synthesis Start Start Reactants α-bromoketone + 3-amino-6-halopyridazine Start->Reactants Reaction Condensation Reaction (e.g., in the presence of NaHCO3) Reactants->Reaction Product Imidazo[1,2-b]pyridazine Core Reaction->Product Purification Purification (e.g., chromatography) Product->Purification Final_Product Pure Imidazo[1,2-b]pyridazine Purification->Final_Product

Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine scaffold.

Materials:

  • α-bromoketone

  • 3-amino-6-halopyridazine

  • Sodium bicarbonate (NaHCO3)

  • Suitable solvent (e.g., ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the appropriate 3-amino-6-halopyridazine and α-bromoketone in a suitable solvent.

  • Add a mild base, such as sodium bicarbonate, to the mixture.[7]

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.[7]

Protocol 2: c-Met/VEGFR2 Kinase Inhibition Assay (HTRF)

This protocol outlines a high-throughput screening method for assessing the inhibitory activity of compounds against c-Met and VEGFR2 kinases using Homogeneous Time-Resolved Fluorescence (HTRF).

HTRF Kinase Assay Workflow

cluster_htrf HTRF Kinase Assay Start Start Dispense Dispense Compound, Kinase, and Substrate Start->Dispense Initiate Add ATP to Start Kinase Reaction Dispense->Initiate Incubate_Kinase Incubate at RT Initiate->Incubate_Kinase Stop_Detect Add Detection Reagents (Eu-Antibody, SA-XL665) Incubate_Kinase->Stop_Detect Incubate_Detection Incubate at RT Stop_Detect->Incubate_Detection Read Read TR-FRET Signal Incubate_Detection->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->cMet Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival & Growth mTOR mTOR AKT->mTOR Survival & Growth Survival_Growth Survival_Growth mTOR->Survival_Growth Survival & Growth Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Gene Transcription cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC RAF_MAPK RAF_MAPK PKC->RAF_MAPK RAF/MAPK Pathway Angiogenesis Angiogenesis, Permeability, Survival RAF_MAPK->Angiogenesis AKT_Pathway AKT_Pathway PI3K->AKT_Pathway AKT Pathway AKT_Pathway->Angiogenesis

References

experimental protocol for in vitro kinase screening of imidazo[1,2-b]pyridazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Protocol for In Vitro Kinase Screening of Imidazo[1,2-b]pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5][6] Consequently, they are major targets for drug discovery.[4][7] This document provides a detailed protocol for the in vitro screening of imidazo[1,2-b]pyridazine compounds to identify and characterize their kinase inhibitory potential.

The primary goal of an in vitro kinase screen is to measure the ability of a test compound to modulate the catalytic activity of a purified kinase enzyme.[7][8] This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the compound concentration required to reduce kinase activity by 50%.[7] This application note details a luminescence-based kinase assay, a common high-throughput screening (HTS) method, and discusses alternative formats and the overall screening workflow.

Principle of Kinase Activity and Inhibition

Protein kinases catalyze the transfer of the γ-phosphate group from adenosine triphosphate (ATP) to a specific substrate, resulting in a phosphorylated substrate and adenosine diphosphate (ADP).[5][8] Small molecule inhibitors, such as many imidazo[1,2-b]pyridazine derivatives, often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation reaction.[9]

G cluster_reaction Kinase Catalytic Reaction cluster_inhibition Competitive Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP γ-PO4 Substrate Substrate Substrate->Phospho_Substrate Kinase_Inhib Kinase No_Reaction No Reaction Inhibitor Imidazo[1,2-b] pyridazine Inhibitor->Kinase_Inhib Binds to ATP Pocket ATP_Inhib ATP ATP_Inhib->No_Reaction Blocked

Diagram 1: Principle of kinase reaction and competitive inhibition.

Experimental Workflow for Kinase Inhibitor Screening

A typical screening cascade involves a primary screen to identify "hits," followed by secondary assays to confirm activity, determine potency (IC50), and assess selectivity.

G start Imidazo[1,2-b]pyridazine Compound Library primary_screen Primary Screen (Single high concentration, e.g., 10 µM) start->primary_screen hit_decision Activity > Threshold? (e.g., >50% Inhibition) primary_screen->hit_decision dose_response Dose-Response Assay (e.g., 10-point curve) hit_decision->dose_response Yes (Hit) discard Inactive Compound hit_decision->discard No ic50_calc IC50 Value Calculation dose_response->ic50_calc selectivity Selectivity Profiling (Screen hits against a panel of kinases) ic50_calc->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar end Lead Compound sar->end

Diagram 2: High-throughput screening workflow for kinase inhibitors.

Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][10][11] The luminescent signal is directly proportional to kinase activity.[5]

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction occurs, where ATP is converted to ADP. In the second step, the remaining ATP is depleted, and then the ADP is converted back into ATP by the ADP-Glo™ Reagent. This newly synthesized ATP is used by a thermostable luciferase to generate a light signal, which is measured by a luminometer.[5][12]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection k_reac Kinase + Substrate + Compound + ATP k_prod ADP + Phospho-Substrate + Unused ATP k_reac->k_prod Incubation adp_glo Add ADP-Glo™ Reagent (Depletes unused ATP) k_prod->adp_glo k_detect Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo->k_detect luciferase Luciferase + Luciferin + ATP k_detect->luciferase light Luminescent Signal luciferase->light

Diagram 3: Workflow of the two-step ADP-Glo™ kinase assay.
Materials and Reagents

  • Purified, active kinase of interest

  • Specific kinase substrate (protein or peptide)

  • Imidazo[1,2-b]pyridazine compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution at appropriate concentration (often at the Km value for the specific kinase)[6]

  • Staurosporine or other known potent inhibitor (positive control)

  • 100% DMSO (negative/vehicle control)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Experimental Procedure
  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in 100% DMSO. For a 10-point, 3-fold serial dilution starting at 100 µM, the concentrations would range from 100 µM down to ~5 nM.

  • Assay Plate Preparation:

    • Add 25 nL of each compound dilution (or DMSO control) to the appropriate wells of a 384-well plate.

    • Add 25 nL of the positive control inhibitor (e.g., staurosporine) to control wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40-50 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.[9][10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration.

    • Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

      • RLU_compound: Signal from the test compound well.

      • RLU_pos_ctrl: Signal from the positive control (max inhibition).

      • RLU_neg_ctrl: Signal from the negative DMSO control (no inhibition).

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Primary Screening Results for Imidazo[1,2-b]pyridazine Series (Screened at 10 µM against Target Kinase A)

Compound ID% Inhibition at 10 µMHit ( >50%)
IMPD-00195.2Yes
IMPD-00212.5No
IMPD-00388.7Yes
IMPD-00445.1No
Staurosporine99.8Yes

Table 2: Example IC50 and Selectivity Profile for "Hit" Compound IMPD-001

Kinase TargetIC50 (nM)
Target Kinase A 50
PIM1 Kinase32
DYRK1A Kinase85
Off-Target Kinase B2,500
Off-Target Kinase C>10,000

Data shown are for illustrative purposes only. Studies have identified imidazo[1,2-b]pyridazines as inhibitors of kinases such as PIM, DYRK, and CLK, often with nanomolar potency.[1][2][3]

Alternative In Vitro Assay Formats

While luminescence-based assays are excellent for HTS, other methods offer distinct advantages.[4][13]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This assay measures the FRET signal between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) that come into proximity when a biotinylated substrate is phosphorylated.[14][15][16] It is a robust technology widely used for HTS.[16] The assay involves two main steps: the kinase reaction followed by the detection step where HTRF reagents are added.[17]

  • Radiometric Filter Binding Assays: Considered the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate ([³²P] or [³³P]) from ATP into a substrate.[4][18][19] The phosphorylated substrate is captured on a filter, and radioactivity is quantified.[18][20] This assay is highly sensitive and not prone to interference from colored or fluorescent compounds but requires handling of radioactive materials.[8]

References

The Versatile Building Block: 3,6-Dichloroimidazo[1,2-b]pyridazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3,6-dichloroimidazo[1,2-b]pyridazine stands out as a highly versatile and valuable building block. Its two reactive chlorine atoms at positions 3 and 6 allow for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, leveraging common and robust cross-coupling methodologies.

Application Notes

The strategic disposition of the two chlorine atoms on the imidazo[1,2-b]pyridazine core allows for regioselective substitution. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the 3-position. This differential reactivity enables a modular synthetic approach, where each position can be functionalized independently to explore the chemical space and optimize for biological activity.

Key applications of this compound lie in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown potent inhibitory activity against several kinases, including:

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in neurological disorders and some cancers.

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key mediator in inflammatory signaling pathways.

  • Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, involved in cytokine signaling in autoimmune diseases.

  • Cyclin-dependent kinase 2 (CDK2): A crucial regulator of the cell cycle, and a target in cancer therapy.

The general workflow for the utilization of this compound involves a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol describes the synthesis of the title compound from commercially available 3,6-dichloropyridazine.

Reaction Scheme:

Protocol_1 start 3,6-Dichloropyridazine intermediate This compound start->intermediate reagents 1. 2-Aminoethanol 2. SOCl2

A schematic for the synthesis of the starting material.

Materials:

  • 3,6-Dichloropyridazine

  • 2-Aminoethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 2-((6-chloropyridazin-3-yl)amino)ethan-1-ol: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add 2-aminoethanol (1.1 eq). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Step 2: Cyclization to this compound: Suspend the product from Step 1 in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Protocol 2: Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This protocol exemplifies the differential reactivity of the two chlorine atoms, starting with a Suzuki coupling at the 6-position followed by a Buchwald-Hartwig amination at the 3-position.

Reaction Workflow:

Protocol_2_Workflow start This compound suzuki Suzuki Coupling (Position 6) start->suzuki intermediate 3-Chloro-6-aryl-imidazo[1,2-b]pyridazine suzuki->intermediate buchwald Buchwald-Hartwig Amination (Position 3) intermediate->buchwald product 3-Amino-6-aryl-imidazo[1,2-b]pyridazine buchwald->product

A general workflow for sequential functionalization.

Part A: Suzuki-Miyaura Coupling at the 6-Position

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-6-aryl-imidazo[1,2-b]pyridazine.

Part B: Buchwald-Hartwig Amination at the 3-Position

Materials:

  • 3-Chloro-6-aryl-imidazo[1,2-b]pyridazine (from Part A)

  • Amine (e.g., morpholine) (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene

Procedure:

  • To a reaction vessel, add the 3-chloro-6-aryl-imidazo[1,2-b]pyridazine (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene and the desired amine (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final 3-amino-6-aryl-imidazo[1,2-b]pyridazine derivative.

Data Presentation

The following tables summarize the biological activity of representative imidazo[1,2-b]pyridazine derivatives synthesized from this compound.

Table 1: Inhibitory Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazines against Various Kinases

Compound IDR³ SubstituentR⁶ SubstituentTarget KinaseIC₅₀ (nM)
A Morpholine4-MethoxyphenylCDK2151
B Piperidine3-FluorophenylDYRK1A50
C N-methylanilineIndazoleTAK155
D CyclopropylaminePyridin-2-ylTYK286

IC₅₀ values are indicative and may vary depending on the specific assay conditions.

Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives against Cancer Cell Lines

Compound IDR³ SubstituentR⁶ SubstituentCell LineGI₅₀ (µM)
E 4-Methylpiperazine4-HydroxyphenylT-47D (Breast)0.43
F PyrrolidineThiophen-2-ylMDA-MB-231 (Breast)0.99

GI₅₀ is the concentration required to inhibit cell growth by 50%.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R / IL-1R TRAF TRAF2/6 Receptor->TRAF TAK1_complex TAK1 / TAB1 / TAB2 TRAF->TAK1_complex IKK_complex IKKα / IKKβ / IKKγ TAK1_complex->IKK_complex MKKs MKKs (e.g., MKK4/7) TAK1_complex->MKKs IkB IκB IKK_complex->IkB phosphorylates JNK_p38 JNK / p38 MKKs->JNK_p38 activates Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TAK1_complex NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 JNK_p38->AP1 activates Gene_expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_expression AP1->Gene_expression

TAK1 Signaling Pathway and Inhibition.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TYK2 Gene_expression Gene Transcription (Immune Response) STAT_dimer->Gene_expression translocates to nucleus and initiates

TYK2 Signaling Pathway and Inhibition.

Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine Ligands for β-Amyloid Plaques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The development of specific ligands for these plaques is crucial for both diagnostic imaging (e.g., Positron Emission Tomography, PET) and as potential therapeutic agents. Imidazo[1,2-b]pyridazines have emerged as a promising class of heterocyclic compounds for this purpose. They are isosteric analogues of other established Aβ imaging agents and offer favorable properties such as reduced lipophilicity, which can lead to lower nonspecific binding in the brain.[1]

This document provides detailed protocols for the synthesis and in vitro evaluation of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques, based on established research.

Data Presentation: In Vitro Binding Affinities

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. The binding affinities, expressed as inhibition constants (Kᵢ), were determined using a competitive binding assay with [³H]BTA-1.[1] The results for key compounds are summarized in the table below.

Compound IDR (Substitution at 6-position)R' (Substitution at 2-position)Kᵢ (nM)[1]
3 -OCH₃4'-(CH₃)₂N-Ph47.3
4 -SCH₃4'-(CH₃)₂N-Ph11.0
5 -O(CH₂)₂F4'-(CH₃)₂N-Ph110.2
6 -O(CH₂)₃F4'-(CH₃)₂N-Ph158.3
7 -NHCH₃4'-(CH₃)₂N-Ph27.5
8 -N(CH₃)₂4'-(CH₃)₂N-Ph38.0
9 -NH(CH₂)₂F4'-(CH₃)₂N-Ph165.7
10 -NH(CH₂)₃F4'-(CH₃)₂N-Ph213.3
16a -SCH₃5'-(CH₃)₂N-Pyridin-2-yl>1000
16b -SCH₃5'-NO₂-Thiophen-2-yl>1000
16c -SCH₃5'-NH₂-Thiophen-2-yl>1000

Structure-Activity Relationship (SAR) Summary:

  • The 2-(4'-dimethylaminophenyl) moiety appears crucial for high binding affinity, as replacing the phenyl ring with pyridinyl or thiophenyl rings leads to a significant loss of affinity.[1]

  • The 6-position of the imidazo[1,2-b]pyridazine core can tolerate various small substituents, with Kᵢ values for 2-dimethylaminophenyl derivatives ranging from approximately 10 to 50 nM.[1][2]

  • The 6-methylthio substituent (Compound 4 ) provided the highest binding affinity (Kᵢ = 11.0 nM) in this series, making it a promising candidate for further development as a PET radiotracer.[1][3]

  • Incorporation of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position generally decreases binding affinity.[1]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

This protocol describes the key condensation reaction for forming the imidazo[1,2-b]pyridazine scaffold.[1][2]

Objective: To synthesize 2-aryl-6-substituted-imidazo[1,2-b]pyridazines.

Materials:

  • Appropriately substituted α-bromoketone (e.g., 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one)

  • Appropriately substituted 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Reagents for nucleophilic substitution at the 6-position (e.g., sodium thiomethoxide for compound 4 )

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: Condensation Reaction. a. To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq) in ethanol, add the corresponding α-bromoketone (1.0 eq). b. Add sodium bicarbonate (1.5 eq) to the mixture. c. Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the resulting crude solid by silica gel column chromatography to yield the 2-aryl-6-halo-imidazo[1,2-b]pyridazine intermediate.

  • Step 2: Nucleophilic Substitution at the 6-position. a. Dissolve the 2-aryl-6-halo-imidazo[1,2-b]pyridazine intermediate (1.0 eq) in a suitable solvent (e.g., DMF or ethanol). b. Add the desired nucleophile (e.g., sodium thiomethoxide, sodium methoxide, or an amine; 1.2-2.0 eq). c. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required duration (typically 2-12 hours), monitoring by TLC. d. After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the final product by silica gel column chromatography or recrystallization.

Protocol 2: In Vitro Competitive Binding Assay for Aβ Plaques

This protocol outlines the method for determining the binding affinity of the synthesized compounds to Aβ aggregates.[1]

Objective: To determine the inhibition constant (Kᵢ) of test compounds by measuring their ability to displace a known radioligand ([³H]BTA-1) from synthetic Aβ₁₋₄₀ aggregates.

Materials:

  • Synthetic Aβ₁₋₄₀ peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • [³H]BTA-1 (radioligand)

  • Test compounds (synthesized imidazo[1,2-b]pyridazines)

  • Unlabeled BTA-1 (for non-specific binding determination)

  • Assay buffer: PBS containing 0.1% Bovine Serum Albumin (BSA)

  • 96-well filter plates (e.g., Millipore)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation of Aβ₁₋₄₀ Aggregates: a. Dissolve Aβ₁₋₄₀ peptide in PBS to a final concentration of 0.5 mg/mL. b. Incubate the solution at 37 °C for 3-4 days with gentle agitation to promote fibril formation.

  • Binding Assay: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, combine the following in order:

    • 50 µL of Aβ₁₋₄₀ aggregates (final concentration ~25-75 nM).
    • 50 µL of [³H]BTA-1 (final concentration ~1-2 nM).
    • 50 µL of the test compound dilution (final concentrations ranging from 0.1 nM to 10 µM). c. For total binding wells, add 50 µL of assay buffer instead of the test compound. d. For non-specific binding wells, add 50 µL of unlabeled BTA-1 (final concentration ~2 µM). e. Incubate the plate at room temperature for 2 hours.

  • Separation and Counting: a. Rapidly filter the incubation mixture through the 96-well filter plate. b. Wash the filters three times with 200 µL of ice-cold PBS. c. Dry the filter plates and add scintillation cocktail to each well. d. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. c. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualizations

G cluster_start Starting Materials cluster_proc1 Step 1: Condensation cluster_intermediate Intermediate Product cluster_proc2 Step 2: Nucleophilic Substitution cluster_final Final Product A α-Bromoketone C Mix Starting Materials with NaHCO3 in EtOH A->C B 3-Amino-6-halopyridazine B->C D Reflux for 4-6 hours C->D E Purification (Column Chromatography) D->E F 2-Aryl-6-halo-imidazo[1,2-b]pyridazine E->F G React with Nucleophile (e.g., NaSCH3) F->G H Heat Reaction Mixture G->H I Purification (Extraction & Chromatography) H->I J 2-Aryl-6-substituted- imidazo[1,2-b]pyridazine I->J

Caption: Synthetic workflow for imidazo[1,2-b]pyridazine ligands.

G cluster_prep Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis A Prepare Aβ₁₋₄₀ Aggregates (37°C, 3-4 days) C Combine Reagents in 96-well Plate: - Aβ Aggregates - [³H]BTA-1 (Radioligand) - Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at RT for 2 hours C->D E Filter Mixture D->E F Wash Filters E->F G Add Scintillation Cocktail F->G H Measure Radioactivity G->H I Calculate IC₅₀ from Inhibition Curves H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

Caption: Workflow for the in vitro competitive binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a higher yield and purity of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction of 3-amino-6-chloropyridazine with the cyclizing agent. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive reagents.1. Ensure the purity of starting materials. Consider recrystallization or column chromatography of 3-amino-6-chloropyridazine if necessary. 2. Monitor the reaction temperature closely. For the cyclocondensation step, a temperature of around 90°C is often employed[1]. 3. Check the quality of reagents, especially the cyclizing agent (e.g., 1,3-dichloroacetone or glyoxal). Use freshly opened or properly stored reagents. 4. Increase the reaction time and monitor progress by TLC.
Formation of Multiple Products/Side Reactions 1. Lack of regioselectivity in the cyclization step. 2. Polymerization of the starting materials or intermediates. 3. Side reactions involving the chloro substituents.1. The introduction of a halogen on the pyridazine ring generally favors the desired cyclization[2]. Ensure the starting material is 3-amino-6-chloropyridazine. 2. Add the cyclizing agent slowly to the reaction mixture to avoid localized high concentrations. 3. Maintain the recommended reaction temperature to minimize side reactions.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Product is an oil or difficult to crystallize.1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Use column chromatography with a carefully selected eluent system (e.g., dichloromethane/ethyl acetate mixtures) for purification[1]. 3. If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.
Low Yield 1. Suboptimal reaction conditions (temperature, time, solvent). 2. Loss of product during workup and purification. 3. Inefficient cyclization.1. Systematically vary the reaction parameters to find the optimal conditions. Microwave irradiation has been shown to improve yields and reduce reaction times in related syntheses[3]. 2. Ensure careful extraction and handling during the workup process. Minimize the number of transfer steps. 3. Consider alternative cyclizing agents or catalysts. While not specific to this exact synthesis, multicomponent reactions have been used for other imidazo[1,2-b]pyridazines[4].

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 3-amino-6-chloropyridazine. This precursor contains the necessary pyridazine ring with a chlorine substituent at the 6-position and an amino group at the 3-position, which is crucial for the subsequent cyclization to form the imidazole ring.

Q2: What are the typical reagents used for the cyclization step to form the imidazole ring?

A2: For the synthesis of related chloro-substituted imidazo[1,2-b]pyridazines, α-haloketones or their equivalents are commonly used. For instance, 1,3-dichloroacetone has been used to synthesize 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[1]. For the target molecule, this compound, a suitable C2-synthon with leaving groups would be required.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are reaction temperature, reaction time, and the purity of the starting materials. The cyclocondensation reaction is often performed at elevated temperatures, for example, in refluxing 1,2-dimethoxyethane (DME) at around 90°C[1]. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: Can I use microwave synthesis to improve the yield and reduce the reaction time?

A4: Yes, microwave-assisted synthesis has been successfully employed for the functionalization of the imidazo[1,2-b]pyridazine scaffold and has been shown to significantly improve reaction kinetics and yields in related heterocyclic syntheses[3]. It is a viable option to explore for optimizing the synthesis of this compound.

Q5: How can I purify the final product?

A5: The most common method for purifying imidazo[1,2-b]pyridazine derivatives is column chromatography on silica gel[1]. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), should be determined using TLC. Recrystallization can also be an effective purification method if a suitable solvent is found.

Experimental Protocols

Synthesis of 3-amino-6-chloropyridazine (Precursor)

A common precursor for the synthesis of the target molecule is 3-amino-6-chloropyridazine. While commercially available, it can be synthesized from 3,6-dichloropyridazine.

Reaction:

Procedure:

A detailed procedure for the synthesis of 3-amino-6-halopyridazines involves the reaction of the corresponding dihalopyridazine with aqueous ammonia at elevated temperatures.

Synthesis of this compound

The following is a generalized protocol based on the synthesis of similar compounds. Optimization may be required.

Reaction:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

G Troubleshooting Logic Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Initial Check Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions If pure Improve Workup/Purification Improve Workup/Purification Optimize Reaction Conditions->Improve Workup/Purification If yield still low Re-evaluate Synthesis Strategy Re-evaluate Synthesis Strategy Improve Workup/Purification->Re-evaluate Synthesis Strategy If still unsatisfactory

References

troubleshooting side reactions in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of imidazo[1,2-b]pyridazines, primarily focusing on the widely used condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in imidazo[1,2-b]pyridazine synthesis can stem from several factors. The most critical is often the regioselectivity of the initial N-alkylation step. Without a halogen substituent at the 6-position of the 3-aminopyridazine ring, the reaction can preferentially occur at the N1 position, leading to an undesired isomer and hampering the desired cyclization.[1] Other common causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Starting Materials: Ensure the purity of your 3-amino-6-halopyridazine and α-bromoketone. Impurities can interfere with the reaction.

  • Confirm Regioselectivity: The presence of a halogen (e.g., Chlorine) at the 6-position of the 3-aminopyridazine is crucial for directing the alkylation to the correct nitrogen atom for successful cyclization.[1]

  • Optimize Reaction Conditions: Systematically evaluate the solvent, base, and temperature as outlined in the tables below.

Q2: I am observing the formation of a major byproduct that is not my desired imidazo[1,2-b]pyridazine. What could it be?

A2: A common byproduct is the regioisomer formed from the alkylation of the exocyclic amino group or the N1 atom of the pyridazine ring. The formation of the desired imidazo[1,2-b]pyridazine is favored when a halogen is present at the 6-position of the 3-aminopyridazine, which deactivates the adjacent ring nitrogen, making the endocyclic nitrogen more nucleophilic for the initial reaction with the α-bromoketone.[1]

Data on Reaction Condition Optimization

The choice of solvent and base can significantly impact the yield of the imidazo[1,2-b]pyridazine synthesis. The following tables summarize the effects of these parameters.

Table 1: Effect of Solvent on Imidazo[1,2-b]pyridazine Synthesis Yield

SolventTypical Yield (%)Remarks
EthanolGood to ExcellentCommonly used, good solubility for starting materials.
Dimethylformamide (DMF)Good to ExcellentHigher boiling point can facilitate reaction completion.
1,2-Dimethoxyethane (DME)GoodOften used in related heterocyclic syntheses.[2]
AcetonitrileModerate to GoodCan be a suitable alternative.

Table 2: Effect of Base on Imidazo[1,2-b]pyridazine Synthesis Yield

BaseStrengthTypical Yield (%)Remarks
Sodium Bicarbonate (NaHCO₃)WeakGood to ExcellentMild base, commonly used and effective.[1]
Potassium Carbonate (K₂CO₃)ModerateGoodAnother effective and common choice.
Triethylamine (Et₃N)ModerateModerate to GoodOrganic base, can be used but may require optimization.
Sodium Hydroxide (NaOH)StrongVariableCan lead to side reactions and degradation if not carefully controlled.

Experimental Protocols

Here are detailed methodologies for the synthesis of a key starting material and the final imidazo[1,2-b]pyridazine product.

Protocol 1: Synthesis of 6-Chloro-3-aminopyridazine

This protocol describes the synthesis of 6-chloro-3-aminopyridazine from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Concentrated Ammonium Hydroxide (aqueous)

  • Water

Procedure:

  • In a sealed stainless steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol).

  • Carefully add concentrated aqueous ammonium hydroxide (100 mL).

  • Seal the vessel and heat it to 110°C for 12 hours with stirring.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to 0°C.

  • Filter the resulting solid and wash it with cold water (2 x 15 mL).

  • Dry the solid to obtain 6-chloro-3-aminopyridazine as a pale-yellow solid.

Protocol 2: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol details the condensation of 6-chloro-3-aminopyridazine with 2-bromo-1-phenylethanone.

Materials:

  • 6-Chloro-3-aminopyridazine

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of 6-chloro-3-aminopyridazine (1.29 g, 10 mmol) in ethanol (50 mL), add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).

  • Add sodium bicarbonate (1.26 g, 15 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizing Workflows and Relationships

The following diagrams illustrate the key synthetic pathway and a troubleshooting workflow.

imidazo_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-6-halopyridazine C Condensation A->C B α-Bromoketone B->C D Imidazo[1,2-b]pyridazine C->D Cyclization troubleshooting_workflow start Low Yield or Side Product Formation check_regio Check for Halogen at 6-position of Aminopyridazine start->check_regio no_halogen Undesired N-alkylation at N1 is likely check_regio->no_halogen No halogen_present Halogen is present check_regio->halogen_present Yes purify Check Purity of Starting Materials halogen_present->purify optimize Optimize Reaction Conditions: - Solvent - Base - Temperature impure_sm Purify Starting Materials purify->impure_sm Impure pure_sm Starting Materials are Pure purify->pure_sm Pure pure_sm->optimize

References

Technical Support Center: Purification of 3,6-dichloroimidazo[1,2-b]pyridazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,6-dichloroimidazo[1,2-b]pyridazine using column chromatography. Below you will find a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to assist in optimizing your purification process.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general method for the purification of this compound on a laboratory scale using silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Sand, washed

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A good starting point for testing is a 4:1 hexane:ethyl acetate mixture.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the stationary phase but not so tight as to impede flow.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. Never let the solvent level drop below the top of the silica bed.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and eluent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble, such as dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin elution, collecting fractions in appropriately sized test tubes or flasks.

    • If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound by column chromatography.

Q1: My compound is not moving off the column, or the retention is too high.

A1: This issue typically arises from the mobile phase being too non-polar.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities that may bind strongly to the silica, a small percentage of methanol can be added to the eluent at the end of the run to wash the column.

Q2: The separation between my desired product and impurities is poor.

A2: Poor resolution can be due to several factors, including an inappropriate solvent system or improper column packing.

  • Solution:

    • Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. Aim for a larger difference in Rf values (ΔRf) between your compound and the impurities. You can try different solvent systems, such as dichloromethane/hexane or acetone/hexane mixtures.[1]

    • Column Packing: Ensure your column is packed uniformly without any channels or cracks.[2] Air bubbles in the column bed can lead to poor separation.[3]

    • Flow Rate: A slower flow rate can sometimes improve the resolution of closely eluting compounds.

Q3: I am observing peak tailing for my compound.

A3: Peak tailing for nitrogen-containing heterocyclic compounds is often due to secondary interactions with the acidic silanol groups on the surface of the silica gel.[4]

  • Solution:

    • Add a Modifier: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help to mask the acidic silanol sites and improve the peak shape.

    • Use Deactivated Silica: Consider using end-capped or deactivated silica gel, which has fewer free silanol groups.[5][6]

Q4: The purified product appears to be degrading on the column.

A4: Some compounds can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica: You can use silica gel that has been treated with a base (e.g., washed with triethylamine in the mobile phase) to reduce its acidity.

    • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

Q5: The crude sample is not soluble in the mobile phase.

A5: This is a common issue, especially when using non-polar solvent systems like hexane/ethyl acetate.

  • Solution: Use the dry loading technique described in the experimental protocol.[7] Dissolving the crude mixture in a stronger, more volatile solvent (like dichloromethane), adsorbing it onto silica gel, and then loading the dry powder onto the column is an effective way to introduce an insoluble sample.[7]

Quantitative Data Summary

The choice of eluent is critical for successful separation. The following table provides a summary of common solvent systems and their expected performance in the purification of this compound, based on typical behavior of similar heterocyclic compounds.

Mobile Phase (Hexane:Ethyl Acetate)Target Compound RfImpurity A (less polar) RfImpurity B (more polar) RfExpected Separation Outcome
9:1~0.10~0.25<0.05Poor elution of the target compound.
4:1~0.25~0.45~0.10Good separation between the target and both impurities. Optimal for column chromatography.
2:1~0.45~0.65~0.25Separation from the less polar impurity may be reduced. The target compound elutes faster.
1:1~0.60~0.75~0.40Poor separation. The compounds will elute too quickly, resulting in mixed fractions.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G start Start Purification issue Problem Encountered During Purification? start->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Compound Not Eluting issue->no_elution Yes tailing Peak Tailing issue->tailing Yes degradation Compound Degradation issue->degradation Yes end Successful Purification issue->end No solution_sep Optimize Mobile Phase (TLC) Repack Column Reduce Flow Rate poor_sep->solution_sep solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_tailing Add Basic Modifier (e.g., Triethylamine) Use Deactivated Silica tailing->solution_tailing solution_degradation Use Deactivated Silica or Alumina Work Quickly degradation->solution_degradation solution_sep->end solution_elution->end solution_tailing->end solution_degradation->end

Caption: A logical workflow for troubleshooting column chromatography.

References

Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Imidazopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving chlorinated imidazopyridazines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chlorinated imidazopyridazine failing or giving low yields?

A1: Chlorinated imidazopyridazines are often challenging substrates for Suzuki coupling due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Complete reaction failure or low yields can typically be attributed to several factors:

  • Inactive Catalyst System: The palladium catalyst may not be active enough to facilitate the oxidative addition to the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Inappropriate Base: The choice of base is critical for the transmetalation step. An unsuitable base may not be strong enough or sufficiently soluble to promote the reaction.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.

  • Low Reaction Temperature: Aryl chlorides generally require higher temperatures to react compared to their bromide or iodide counterparts.

  • Substrate-Specific Issues: The nitrogen atoms in the imidazopyridazine ring can coordinate to the palladium center, potentially inhibiting catalysis.

Q2: What are the most common side reactions observed in the Suzuki coupling of chlorinated imidazopyridazines?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.

Q3: How can I minimize protodeboronation of my boronic acid?

A3: To minimize protodeboronation, consider the following strategies:

  • Use anhydrous solvents and reagents where possible.

  • Employ boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than boronic acids.

  • A less nucleophilic or weaker base might reduce the rate of this side reaction.

Q4: What is the best initial catalyst and ligand combination to screen for this reaction?

A4: For challenging Suzuki couplings of aryl chlorides, highly active catalyst systems are recommended. A good starting point is to use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand from the Buchwald ligand family, such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low conversion Inactive catalyst system for C-Cl bond activation.Switch to a more active ligand such as SPhos, XPhos, or an NHC ligand. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Insufficient reaction temperature.Increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation to access higher temperatures and reduce reaction times.
Ineffective base.Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
Poor solubility of reactants.Choose a solvent system that dissolves all components, such as 1,4-dioxane/water or toluene/water mixtures.
Formation of significant protodeboronation byproduct Instability of the boronic acid under the reaction conditions.Use the corresponding boronic acid pinacol ester or trifluoroborate salt. Minimize water in the reaction by using anhydrous solvents, or screen different bases.
Significant homocoupling of the boronic acid observed Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system.
Reaction works for some analogs but not others Electronic or steric effects of substituents on the imidazopyridazine or boronic acid.Re-optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for each specific substrate combination. Electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step.

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki coupling on chlorinated pyridazine systems, which can serve as a starting point for the optimization of chlorinated imidazopyridazine couplings.

Table 1: Optimization of Suzuki Coupling for 6-chloro-5-dialkylaminopyridazinone

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
CombiPhos Pd6 (5)-Cs₂CO₃ (4)1,4-Dioxane135 (MW)3075-85
Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (4)1,4-Dioxane140 (MW)3080-90

Data adapted from a study on a similar pyridazinone core, which provides a strong starting point for imidazopyridazine optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Chlorinated Imidazopyridazines

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chlorinated imidazopyridazine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)

Procedure:

  • To a dry reaction vessel, add the chlorinated imidazopyridazine, arylboronic acid, and base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - Chlorinated Imidazopyridazine - Boronic Acid/Ester - Base - Catalyst & Ligand - Degassed Solvent setup 2. Reaction Setup - Combine solids in a dry flask - Purge with inert gas reagents->setup addition 3. Catalyst & Solvent Addition - Add catalyst solution - Add bulk solvent setup->addition reaction 4. Reaction - Heat with stirring (80-120 °C) - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Cool to room temperature - Dilute and perform aqueous wash reaction->workup purification 6. Purification & Analysis - Column Chromatography - Characterization (NMR, MS) workup->purification

Experimental Workflow Diagram

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed unreacted_sm Starting Material Unreacted? start->unreacted_sm Analyze crude reaction mixture byproducts Complex Mixture of Byproducts? start->byproducts Analyze crude reaction mixture unreacted_sm->byproducts No increase_temp Increase Temperature (80-120 °C) unreacted_sm->increase_temp Yes lower_temp Lower Reaction Temperature byproducts->lower_temp Yes change_catalyst Switch to More Active Catalyst (e.g., Pd/Buchwald Ligand) increase_temp->change_catalyst screen_bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) change_catalyst->screen_bases check_degassing Ensure Thorough Degassing lower_temp->check_degassing use_boronic_ester Use Boronic Ester/Trifluoroborate (to prevent protodeboronation) check_degassing->use_boronic_ester

Troubleshooting Decision Tree

Technical Support Center: Managing Imidazo[1,2-b]pyridazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low solubility of imidazo[1,2-b]pyridazine derivatives during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my imidazo[1,2-b]pyridazine derivatives show low solubility in aqueous assay buffers?

A1: Imidazo[1,2-b]pyridazines are heterocyclic compounds that can often be hydrophobic.[1][2] Their limited solubility in aqueous solutions is a common challenge in drug discovery and can lead to unreliable assay results, including underestimated potency.[3][4] The issue often arises when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer, causing the compound to precipitate.[5]

Q2: What are the immediate consequences of compound precipitation in my assay?

A2: Compound precipitation can lead to several experimental artifacts:

  • Underestimation of Potency: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an artificially high IC50 value.[3]

  • High Data Variability: Inconsistent precipitation across different wells or experiments will result in poor reproducibility.[4]

  • False Negatives: Potentially active compounds may be dismissed due to their low effective concentration in the assay.[6]

  • Assay Interference: Precipitated particles can interfere with optical measurements in many assay formats.[7]

Q3: How can I determine the solubility of my imidazo[1,2-b]pyridazine derivative in my specific assay buffer?

A3: You can determine the solubility using either kinetic or thermodynamic methods.[8]

  • Kinetic Solubility: This is a high-throughput method that mimics the dilution process in most assays. A small volume of a concentrated DMSO stock is added to the aqueous buffer, and precipitation is measured over a short period.[8][9]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility. An excess of the solid compound is incubated with the buffer for an extended period (24-48 hours) to reach saturation.[6][10]

A simple way to estimate kinetic solubility is by visual inspection or by measuring turbidity with a plate reader.[7]

Troubleshooting Guide

Issue 1: Compound precipitates upon dilution into aqueous buffer.

This is a frequent problem when the final assay concentration exceeds the compound's aqueous solubility.

Troubleshooting Steps:

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[5]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try testing a lower final concentration.[5]

  • Use a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution to increase the solubility of your compound.[11][12]

A common strategy is to use a co-solvent like DMSO, ethanol, or propylene glycol in the final assay medium.[12][13]

Methodology:

  • Prepare a high-concentration stock solution of your imidazo[1,2-b]pyridazine derivative in 100% DMSO (e.g., 10 mM).[14]

  • Perform serial dilutions of the stock solution in 100% DMSO.

  • Add a small, consistent volume of each DMSO dilution to your assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically ≤1%) to avoid affecting the biological assay.[4]

  • Visually inspect for any precipitation and pre-incubate the compound in the assay buffer for a short period before starting the assay.

Table 1: Common Co-solvents and Their Typical Final Concentrations in Assays

Co-solventTypical Final ConcentrationNotes
DMSO0.1% - 1%Most common, but can affect some enzyme activities at higher concentrations.[4]
Ethanol0.5% - 2%Can be a good alternative to DMSO.[12]
Propylene Glycol1% - 5%Often used in in vivo formulations.[12]
Polyethylene Glycol (PEG)1% - 10%Can also help to stabilize proteins in the assay.[12]
Issue 2: The use of co-solvents is not sufficient to achieve the desired concentration.

If co-solvents alone do not solve the solubility issue, or if the required co-solvent concentration negatively impacts your assay, other solubilizing agents can be employed.

Troubleshooting Steps:

  • Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15][16]

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[17][18][19]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[20]

Methodology:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 10 mM).

  • Add the Compound: Add the imidazo[1,2-b]pyridazine derivative (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Incubate: Gently mix the solution (e.g., on a shaker) for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.

  • Filter (Optional): If starting from a solid, filter the solution to remove any undissolved compound before use in the assay.

Table 2: Comparison of Common Solubilization Strategies

StrategyAdvantagesDisadvantages
Co-solvents Simple to implement; effective for many compounds.[21]Can interfere with the assay at higher concentrations.[4]
Surfactants High solubilizing capacity.[15]Can denature proteins; may have their own biological activity.[22]
Cyclodextrins Generally low toxicity and high biocompatibility.[17][19]May not be effective for all compounds; can be a more expensive option.

Visual Guides

The following diagrams illustrate key workflows and concepts for managing the low solubility of imidazo[1,2-b]pyridazine derivatives.

G Troubleshooting Workflow for Poor Compound Solubility A Compound Precipitates in Assay Buffer B Is the final concentration essential? A->B C Lower the final concentration and re-test B->C No D Optimize Dilution Method (e.g., add stock to vortexing buffer) B->D Yes E Does precipitation persist? C->E D->E F Introduce a Co-solvent (e.g., DMSO, Ethanol) Keep final concentration low (e.g., <1%) E->F Yes H Proceed with Assay E->H No G Is the compound soluble? F->G G->H Yes I Use Advanced Solubilization (Cyclodextrins or Surfactants) G->I No J Validate that the solubilizing agent does not interfere with the assay I->J J->H

Caption: Troubleshooting workflow for poor compound solubility.

G Experimental Workflow for Solubility Assessment cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Equilibrium) A Prepare compound stock in 100% DMSO B Add small volume of stock to aqueous buffer in a 96-well plate A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure precipitation (e.g., nephelometry or turbidity) C->D E Add excess solid compound to aqueous buffer F Incubate with agitation for 24-48 hours E->F G Filter to remove undissolved solid F->G H Quantify dissolved compound (e.g., HPLC-UV) G->H

Caption: Experimental workflow for solubility assessment.

Given that imidazo[1,2-b]pyridazine derivatives have been identified as kinase inhibitors, the following diagram illustrates a generic signaling pathway where such a compound might act.[23][24][25]

G Generic Kinase Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase (e.g., Tyk2, IKKβ) Kinase1->Kinase2 Activates Substrate Substrate Protein (e.g., STAT) Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Gene Expression) Substrate->Response Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase2 Inhibits

Caption: Generic kinase signaling pathway inhibition.

References

stability of 3,6-dichloroimidazo[1,2-b]pyridazine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloroimidazo[1,2-b]pyridazine. The information provided is based on general principles of heterocyclic chemistry, as direct stability studies on this specific compound are limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues with this compound under acidic conditions?

While the imidazo[1,2-b]pyridazine core is generally stable, strongly acidic conditions could potentially lead to protonation of the nitrogen atoms. This may alter the electronic properties of the molecule, but significant degradation of the heterocyclic ring system is not typically expected under standard acidic conditions used in reactions or purification (e.g., dilute HCl for extraction). However, prolonged exposure to harsh acidic conditions and high temperatures should be avoided as a precautionary measure.

Q2: What are the primary degradation pathways for this compound under basic conditions?

Under basic conditions, the primary concern is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms by hydroxide ions or other nucleophiles present in the reaction mixture. This can lead to the formation of mono- and di-hydroxylated imidazo[1,2-b]pyridazine derivatives. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogens.

Q3: Can the chloro-substituents be displaced by other nucleophiles?

Yes, the chlorine atoms at the 3 and 6 positions are susceptible to displacement by a variety of nucleophiles, particularly under basic or heated conditions.[1] This is a common reaction for chloro-substituted pyridazines and related heterocycles.[2] Researchers should be mindful of the nucleophiles present in their reaction mixtures (e.g., amines, alkoxides, thiols) to avoid unintentional substitution reactions.

Q4: Is ring-opening of the imidazo[1,2-b]pyridazine core a concern?

Ring-opening of the imidazo[1,2-a]pyridine scaffold, a related heterocyclic system, has been observed under specific oxidative conditions.[3] While there is no direct evidence for this compound, it is a possibility under harsh oxidative conditions and should be considered if unexpected byproducts are observed.

Troubleshooting Guides

Issue 1: Degradation of this compound observed during a reaction under basic conditions.
  • Symptom: TLC or LC-MS analysis shows the disappearance of the starting material and the appearance of more polar byproducts.

  • Possible Cause: Nucleophilic aromatic substitution of one or both chlorine atoms by hydroxide or another nucleophile in the reaction mixture.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of nucleophilic substitution.

    • Use a Weaker Base: If possible, substitute the strong base with a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃).

    • Protecting Groups: If the nucleophile is part of another reagent, consider using a protecting group strategy.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Issue 2: Unexpected side product formation in the presence of nucleophilic reagents.
  • Symptom: Isolation of a product where one or both chlorine atoms have been replaced by the nucleophilic reagent.

  • Possible Cause: The chloro-substituents have undergone nucleophilic aromatic substitution.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Compatibility: Assess if the nucleophilic reagent is essential for the desired reaction or if a non-nucleophilic alternative exists.

    • Modify Reaction Conditions: As with Issue 1, adjusting temperature, base, and reaction time can help minimize this side reaction.

    • Change the Order of Addition: In some cases, changing the order of reagent addition can prevent the undesired substitution.

Data Presentation

As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for researchers to record their own experimental findings.

pH ConditionTemperature (°C)Duration (h)% DegradationMajor Degradation Products (if identified)
e.g., 1M HCle.g., 25e.g., 24
e.g., pH 4e.g., 50e.g., 48
e.g., pH 7e.g., 25e.g., 72
e.g., pH 10e.g., 25e.g., 24
e.g., 1M NaOHe.g., 25e.g., 12

Experimental Protocols

General Protocol for Assessing Stability:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 10-50 µM). Incubate the solutions at a constant temperature.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable method such as HPLC or LC-MS to determine the remaining concentration of the parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound check_stability Observe unexpected results (e.g., low yield, side products) start->check_stability acidic_conditions Reaction under acidic conditions? check_stability->acidic_conditions Yes basic_conditions Reaction under basic conditions? check_stability->basic_conditions No acidic_conditions->basic_conditions No protonation Consider ring protonation. Is the catalyst affected? acidic_conditions->protonation Yes nucleophilic_reagents Presence of other nucleophiles? basic_conditions->nucleophilic_reagents No hydrolysis Potential hydrolysis of chloro groups. (SNAr with H₂O/OH⁻) basic_conditions->hydrolysis Yes substitution Potential substitution of chloro groups by other nucleophiles. nucleophilic_reagents->substitution Yes analysis Analyze byproducts (LC-MS, NMR) nucleophilic_reagents->analysis No protonation->analysis hydrolysis->analysis substitution->analysis optimize Optimize Conditions: - Lower Temperature - Weaker/Non-nucleophilic Base - Shorter Reaction Time - Protect Functional Groups analysis->optimize

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent_acid This compound protonated Protonated Species parent_acid->protonated H⁺ parent_base This compound mono_hydroxy Monohydroxy-chloro-imidazo[1,2-b]pyridazine parent_base->mono_hydroxy OH⁻ (SNAr) di_hydroxy Dihydroxy-imidazo[1,2-b]pyridazine mono_hydroxy->di_hydroxy OH⁻ (SNAr)

Caption: Potential degradation pathways.

References

common impurities identified in the synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Based on the typical synthetic routes, the most common impurities can be categorized as process-related impurities and potential degradation products. These include unreacted starting materials, byproducts from side reactions, and regioisomers.

Q2: What are the starting materials for the synthesis of this compound?

A2: The synthesis of this compound commonly starts from 3,6-dichloropyridazine. This is typically converted to 3-amino-6-chloropyridazine, which is then cyclized with a C2 synthon like chloroacetaldehyde or 1,3-dichloroacetone to form the final product.

Q3: Can regioisomers be formed during the synthesis?

A3: While the formation of the imidazo[1,2-b]pyridazine ring system is generally favored, the possibility of forming other regioisomers cannot be entirely excluded, especially under non-optimized reaction conditions. The presence of regioisomers is a potential impurity that should be monitored.

Q4: How can the identified impurities be controlled?

A4: Control of impurities can be achieved through careful optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents), use of high-purity starting materials, and implementation of appropriate purification methods such as recrystallization or column chromatography.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. - Ensure starting materials are of high purity and handle them under appropriate conditions (e.g., inert atmosphere if necessary).
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants.- Increase the reaction time or temperature, monitoring for product degradation. - Re-evaluate the molar ratios of the reactants.
Formation of a Regioisomeric Impurity - The cyclization reaction may not be completely regioselective under the employed conditions.- Modify the reaction solvent or temperature to improve regioselectivity. - Isolate the desired product from the regioisomeric impurity using column chromatography.
Observation of Hydrolysis Products (e.g., hydroxy- or oxo-derivatives) - Presence of water in the reaction mixture. - The chloro-substituents are susceptible to hydrolysis.- Use anhydrous solvents and reagents. - Perform the reaction under an inert and dry atmosphere.
Polymeric Impurities - Chloroacetaldehyde is prone to polymerization.- Use fresh or purified chloroacetaldehyde. - Add the chloroacetaldehyde solution slowly to the reaction mixture.

Impurity Data Summary

The following table summarizes the potential impurities, their classification, and typical analytical methods for their detection. The quantitative data provided is illustrative and may vary depending on the specific experimental conditions.

Impurity Name/StructureTypeTypical Level (Illustrative)Analytical Method
3-amino-6-chloropyridazineStarting Material< 0.1%HPLC-UV, LC-MS
3,6-dichloropyridazineStarting Material Impurity< 0.05%GC-MS, HPLC-UV
Regioisomer of this compoundIsomeric Impurity< 0.15%HPLC-UV, LC-MS, NMR
3-chloro-6-hydroxy-imidazo[1,2-b]pyridazineHydrolysis Product< 0.1%LC-MS
Polymeric byproductsSide ProductVariableSize Exclusion Chromatography (SEC), NMR

Experimental Protocols

Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine
  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add aqueous ammonia (excess).

  • Heat the mixture in a sealed vessel at a temperature between 100-140 °C for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization to obtain 3-amino-6-chloropyridazine.

Synthesis of this compound
  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Add an aqueous solution of chloroacetaldehyde (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95:5 to 5:95 of A:B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product SM1 3,6-Dichloropyridazine Step1 Amination SM1->Step1 SM2 Ammonia SM2->Step1 SM3 Chloroacetaldehyde Step2 Cyclization SM3->Step2 Int1 3-amino-6-chloropyridazine Step1->Int1 FP This compound Step2->FP Int1->Step2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurity High Impurity Troubleshooting Problem Problem Identified in Synthesis LowYield Low Yield Problem->LowYield HighImpurity High Impurity Level Problem->HighImpurity Y_Check1 Check Reaction Completion (TLC/HPLC) LowYield->Y_Check1 I_Check1 Identify Impurity (LC-MS/NMR) HighImpurity->I_Check1 Y_Check2 Optimize Temp/Time Y_Check1->Y_Check2 Y_Check3 Verify Starting Material Purity Y_Check2->Y_Check3 Solution1 Improved Yield Y_Check3->Solution1 Implement Corrective Actions I_Check2 Review Reaction Conditions I_Check1->I_Check2 I_Check3 Optimize Purification I_Check2->I_Check3 Solution2 Improved Purity I_Check3->Solution2 Implement Corrective Actions

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times for the synthesis of imidazo[1,2-b]pyridazines using microwave irradiation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for imidazo[1,2-b]pyridazines compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages, including significantly reduced reaction times (often from hours to minutes), improved reaction yields, and enhanced product purity.[1][2][3] The rapid and uniform heating provided by microwave irradiation can minimize the formation of side products.

Q2: What are the typical starting materials for the microwave-assisted synthesis of imidazo[1,2-b]pyridazines?

A2: The most common approach involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. Variations of this method may utilize different catalysts and solvent systems to optimize the reaction.

Q3: How critical is the choice of solvent in the microwave-assisted synthesis of imidazo[1,2-b]pyridazines?

A3: The choice of solvent is crucial as it must efficiently absorb microwave irradiation and solubilize the reactants. Polar solvents such as ethanol, isopropanol (IPA)-water mixtures, and acetonitrile are frequently used.[2][4] The solvent can significantly influence the reaction rate and yield.

Q4: Can catalysts be used to improve the efficiency of the microwave synthesis?

A4: Yes, while some reactions proceed catalyst-free, various catalysts can enhance the reaction rate and yield.[2] For related imidazo-fused heterocycles, both acid and base catalysts have been employed to facilitate the condensation and cyclization steps. The choice of catalyst often depends on the specific substrates being used.

Q5: What are the typical power, temperature, and time parameters for these reactions?

A5: These parameters can vary widely depending on the specific reactants, solvent, and scale of the reaction. Typical conditions often involve microwave irradiation at a power of 100-150 W, temperatures ranging from 80-150°C, and reaction times from a few minutes to an hour.[4][5] It is essential to optimize these conditions for each specific transformation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Microwave Power or Temperature Gradually increase the microwave power and/or the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition. Ensure the chosen solvent has a sufficiently high boiling point for the target temperature.
Poor Solvent Choice Select a solvent with a higher dielectric constant for better microwave absorption. Common choices include ethanol, DMF, or aqueous mixtures.[2] Ensure all reactants are soluble in the chosen solvent system.
Incorrect Stoichiometry Verify the stoichiometry of your reactants. A slight excess of the aminopyridazine or the α-haloketone might be beneficial. Perform small-scale test reactions to determine the optimal ratio.
Decomposition of Starting Materials or Product Reduce the reaction temperature or time. High temperatures for extended periods can lead to degradation. Consider using a lower power setting for more controlled heating.
Presence of Water (for anhydrous reactions) Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Side Reactions due to High Temperature Lower the reaction temperature and shorten the irradiation time. Stepwise temperature ramps can sometimes provide better control over the reaction pathway.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, alcoholic solvents could potentially react with highly electrophilic starting materials.
Formation of Regioisomers The regioselectivity of the cyclization can sometimes be an issue. Modifying the substituents on the starting materials or changing the solvent polarity may favor the formation of the desired isomer.
Polymerization of Starting Materials Lower the reaction concentration by adding more solvent. High concentrations can sometimes favor intermolecular side reactions leading to polymers.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Consider using a slight excess of one reactant to consume the other fully.
Formation of Highly Polar Byproducts Employ column chromatography with a suitable solvent gradient to separate the product from polar impurities. Washing the crude product with a solvent that selectively dissolves the impurities can also be effective.
Product is an Oil or Difficult to Crystallize Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. Trituration with a non-polar solvent can sometimes induce crystallization.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 3-aminopyridazine derivative (1.0 mmol)

  • α-bromoketone (1.0 mmol)

  • Solvent (e.g., Ethanol, 3-5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add the 3-aminopyridazine derivative (1.0 mmol), the α-bromoketone (1.0 mmol), and a magnetic stir bar.

  • Add the chosen solvent (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes) with a maximum power of 150 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica gel, to afford the desired imidazo[1,2-b]pyridazine.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines (as an analogue)

EntryMethodSolventTimeYield (%)
1ConventionalEthanol12 h75
2MicrowaveEthanol15 min91
3ConventionalAcetonitrile8 h80
4MicrowaveAcetonitrile10 min95

Data presented is illustrative and based on typical improvements observed for related imidazo-fused heterocycles.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants 3-Aminopyridazine + α-Haloketone Solvent Solvent Addition Reactants->Solvent Vial Microwave Vial Assembly Solvent->Vial Microwave Microwave Irradiation (Time, Temp, Power) Vial->Microwave Cooling Cooling to RT Microwave->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Imidazo[1,2-b]pyridazine Purification->Product

Caption: Workflow for microwave-assisted imidazo[1,2-b]pyridazine synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Temp Insufficient Temp/Power? Start->Temp Solvent Poor Solvent Choice? Start->Solvent Time Incorrect Reaction Time? Start->Time Decomp Decomposition Occurring? Start->Decomp Increase_Params Increase Temp/Power Temp->Increase_Params Decrease_Params Decrease Temp/Time Temp->Decrease_Params if decomposition Change_Solvent Change Solvent Solvent->Change_Solvent Optimize_Time Optimize Time (TLC) Time->Optimize_Time Decomp->Decrease_Params

Caption: Troubleshooting guide for low yield in microwave synthesis.

References

Technical Support Center: Regioselective Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of imidazo[1,2-b]pyridazines. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during imidazo[1,2-b]pyridazine synthesis?

A1: The most common synthetic route to imidazo[1,2-b]pyridazines is the condensation of a 3-aminopyridazine with an α-haloketone. This reaction can lead to the formation of two possible regioisomers: the desired imidazo[1,2-b]pyridazine and the undesired imidazo[1,5-a]pyridazine.

Q2: What is the primary cause of regioisomer formation?

A2: The formation of regioisomers is due to the presence of two nucleophilic nitrogen atoms in the 3-aminopyridazine ring: the endocyclic nitrogen at position 2 (N2) and the exocyclic amino group at position 3 (C3-NH2). The initial alkylation by the α-haloketone can occur at either the N1 or N2 ring nitrogen. In an unsubstituted 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is generally the most nucleophilic.[1] Alkylation at this site leads to an intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine, thus hampering an effective synthesis.[1]

Q3: How can I control the regioselectivity of the reaction?

A3: The most effective strategy to control regioselectivity is to use a 3-aminopyridazine with a deactivating substituent at the 6-position, typically a halogen (e.g., chloro, fluoro, or iodo).[1] This substituent electronically deactivates the adjacent N1 nitrogen, making the N2 nitrogen the more favorable site for the initial alkylation, which then leads to the desired imidazo[1,2-b]pyridazine scaffold.

Q4: What is the role of a 6-halo substituent on the 3-aminopyridazine?

A4: A halogen at the 6-position of the 3-aminopyridazine ring serves as a regiochemical control element. Its electron-withdrawing nature reduces the nucleophilicity of the adjacent N1 nitrogen atom. This electronic effect makes the other ring nitrogen (N2) the more likely site of initial attack by the α-haloketone, thus directing the reaction towards the formation of the desired imidazo[1,2-b]pyridazine isomer.[1] The presence of the 6-halo substituent has been shown to lead to the successful formation of imidazo[1,2-b]pyridazine rings in good yield.[1]

Q5: Are there alternative methods to the classic condensation reaction to avoid regioisomers?

A5: Yes, other methods have been developed that can offer high regioselectivity. These include multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. Metal-catalyzed cross-coupling reactions and C-H activation strategies are also employed for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core with high regioselectivity.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of regioisomers.

  • Symptom: You observe two or more closely spaced spots on a Thin Layer Chromatography (TLC) plate, and the 1H NMR spectrum of the crude product is complex, showing multiple sets of signals for the aromatic protons.

  • Possible Cause: You are using an unsubstituted 3-aminopyridazine, where the nucleophilicity of the two ring nitrogens is comparable, leading to a mixture of products.

  • Solution:

    • Switch to a 6-halo-substituted 3-aminopyridazine: The most reliable solution is to use a starting material like 3-amino-6-chloropyridazine. This will electronically deactivate the N1 position and favor the formation of the desired imidazo[1,2-b]pyridazine.

    • Optimize Reaction Conditions: In some cases, adjusting the reaction conditions can influence the regioisomeric ratio. Experiment with different solvents of varying polarity and try using a milder base, such as sodium bicarbonate, which is commonly used in these reactions.[1]

Problem 2: The yield of the desired imidazo[1,2-b]pyridazine is low.

  • Symptom: After purification, the isolated yield of the desired product is significantly lower than expected.

  • Possible Causes:

    • Incomplete reaction: The reaction may not have gone to completion.

    • Side reactions: The formation of undesired side products may be consuming the starting materials.

    • Difficult purification: The product may be lost during the work-up and purification steps.

  • Solutions:

    • Monitor the reaction closely: Use TLC to monitor the consumption of the starting materials and the formation of the product.

    • Adjust reaction temperature and time: A moderate increase in temperature or a longer reaction time might improve the conversion. However, be cautious as higher temperatures can sometimes lead to more side products.

    • Purification strategy: If the product is water-soluble, ensure you are using an appropriate extraction solvent. Column chromatography on silica gel is a common purification method.

Problem 3: I am having difficulty separating the regioisomers.

  • Symptom: The regioisomers co-elute during column chromatography, making it difficult to obtain a pure sample of the desired product.

  • Possible Cause: The regioisomers have very similar polarities.

  • Solution:

    • Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent might improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

    • Preparative TLC or HPLC: For small-scale reactions, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers.

Data on Regioselectivity

The use of a 6-halo-substituted 3-aminopyridazine is a well-established method for achieving high regioselectivity in the synthesis of imidazo[1,2-b]pyridazines. The following table summarizes the impact of the 6-substituent on the reaction outcome.

3-Aminopyridazine Derivativeα-ReactantProduct(s)YieldReference
3-Aminopyridazineα-BromoketoneMixture of regioisomers, often favoring the undesired product.Low to moderate for desired isomer.[1]
3-Amino-6-chloropyridazine2-Bromoacetophenone6-Chloro-2-phenylimidazo[1,2-b]pyridazine89%[2]
3-Amino-6-chloropyridazine1,3-Dichloroacetone6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine37%[3]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is adapted from a reported synthesis.[2]

  • Materials:

    • 3-Amino-6-chloropyridazine

    • 2-Bromoacetophenone

    • Sodium bicarbonate (NaHCO3)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq) and sodium bicarbonate (1.5 eq).

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Protocol 2: General Procedure for the Synthesis of α-Bromoacetophenones

α-Bromoacetophenones are common starting materials for the synthesis of 2-arylimidazo[1,2-b]pyridazines.

  • Materials:

    • Substituted acetophenone

    • Bromine (Br2) or N-Bromosuccinimide (NBS)

    • Acetic acid or another suitable solvent

  • Procedure (using Bromine):

    • Dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, or until the bromine color disappears.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude α-bromoacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visual Guides

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aminopyridazine 3-Aminopyridazine N1_attack Attack at N1 aminopyridazine->N1_attack More nucleophilic in unsubstituted N2_attack Attack at N2 aminopyridazine->N2_attack Favored with 6-halo substituent haloketone α-Haloketone haloketone->N1_attack haloketone->N2_attack undesired_isomer Undesired Regioisomer (Imidazo[1,5-a]pyridazine) N1_attack->undesired_isomer Cyclization desired_isomer Desired Regioisomer (Imidazo[1,2-b]pyridazine) N2_attack->desired_isomer Cyclization

Caption: Reaction mechanism for imidazo[1,2-b]pyridazine synthesis showing the two possible pathways.

G start Start: Regioisomer formation observed? use_6_halo Are you using a 6-halo-3-aminopyridazine? start->use_6_halo Yes switch_reagent Switch to 3-amino-6-chloropyridazine or a similar 6-halo derivative. start->switch_reagent No use_6_halo->switch_reagent No optimize_conditions Optimize reaction conditions: - Use a mild base (e.g., NaHCO3) - Experiment with different solvents use_6_halo->optimize_conditions Yes end_success Success: Desired regioisomer obtained switch_reagent->end_success optimize_conditions->end_success end_failure Problem persists: Consult further literature or consider alternative synthetic routes. optimize_conditions->end_failure

Caption: Troubleshooting workflow for addressing regioisomer formation in imidazo[1,2-b]pyridazine synthesis.

References

Technical Support Center: Scale-Up Synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a 3-aminopyridazine derivative with a suitable two-carbon synthon. For this compound, a common route is the reaction of 3-amino-6-chloropyridazine with a reagent like 1,3-dichloroacetone. This is followed by a subsequent chlorination step to yield the final product.

Q2: Why is the purity of the starting material, 3-amino-6-chloropyridazine, critical for the success of the synthesis?

A2: The purity of 3-amino-6-chloropyridazine is paramount as impurities can lead to the formation of side products that are difficult to separate from the desired this compound. Common impurities in the starting material can react competitively during the cyclization step, reducing the overall yield and complicating the purification process.

Q3: What are the key safety precautions to consider during the scale-up synthesis?

A3: Several safety measures are crucial. When using phosphorus oxychloride (POCl₃) for chlorination steps, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as it is highly corrosive and reacts violently with water. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are necessary. Additionally, chlorinated solvents should be handled with care due to their potential toxicity. A thorough risk assessment should be conducted before commencing any scale-up operation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Cyclocondensation Step

  • Q: My yield of the intermediate 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is consistently low. What are the potential causes and solutions?

  • A: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. A patent describing a similar synthesis mentions reaction times of up to 48 hours.[1]

    • Suboptimal Temperature: The reaction temperature might not be optimal. While some procedures suggest refluxing, the ideal temperature can be solvent-dependent. Experiment with a range of temperatures to find the best conditions for your specific setup.

    • Poor Quality of Reagents: Ensure the 3-amino-6-chloropyridazine and 1,3-dichloroacetone are of high purity. Impurities can inhibit the reaction or lead to side products.

    • Inappropriate Solvent: The choice of solvent is critical. 1,2-dimethoxyethane (DME) has been used successfully.[1] Other polar aprotic solvents could also be investigated.

Issue 2: Formation of Impurities

  • Q: I am observing significant impurity formation alongside my desired product. How can I identify and minimize these impurities?

  • A:

    • Identification: Isolate the major impurities using preparative chromatography and characterize them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities might include unreacted starting materials, regioisomers, or products from side reactions.

    • Minimization:

      • Control Stoichiometry: Use a slight excess of one reagent (e.g., 1.1 equivalents of 1,3-dichloroacetone) to drive the reaction to completion and consume the limiting reagent.[1]

      • Temperature Control: Overheating can lead to decomposition and the formation of polymeric materials. Maintain a consistent and optimal reaction temperature.

      • Purification of Starting Materials: Purify the 3-amino-6-chloropyridazine before use if its purity is questionable.

Issue 3: Difficulty in Product Purification

  • Q: The crude product is difficult to purify, and chromatography is not feasible for my scale. What are alternative purification methods?

  • A:

    • Recrystallization: This is the most desirable method for large-scale purification. A systematic screening of different solvents and solvent mixtures is recommended to find suitable conditions for recrystallization.

    • Slurry Washing: Washing the crude solid product with a solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification step.

    • Acid-Base Extraction: If the impurities have different acidic or basic properties compared to the product, a liquid-liquid extraction based on pH adjustment can be employed.

    • Distillation: While often impractical for high-melting solids, vacuum distillation could be an option if the product is thermally stable and has a suitable boiling point. However, for similar compounds, this has been noted as having low yields and causing equipment corrosion.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

ParameterConditionYield (%)Purity (%)Reference
Starting Material 6-chloropyridazin-3-amine--[1]
Reagent 1,3-dichloroacetone (1.1 equiv)37>95 (after chromatography)[1]
Solvent 1,2-dimethoxyethane (DME)--[1]
Temperature Reflux (approx. 85-90 °C)--[1]
Reaction Time 48 hours--[1]

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol is adapted from literature procedures for laboratory-scale synthesis and should be optimized for scale-up.[1]

  • Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 6-chloropyridazin-3-amine (1 equivalent).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) to the vessel (a concentration of approximately 0.5 M is a reasonable starting point).

  • Reagent Addition: Add 1,3-dichloroacetone (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • For laboratory scale, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane-ethyl acetate).[1]

    • For scale-up, develop a recrystallization protocol by screening various solvents.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazopyridazine Ring Formation cluster_2 Step 3: Final Chlorination (Hypothetical) a Maleic Anhydride c 3,6-dihydroxypyridazine a->c Reaction b Hydrazine Hydrate b->c Reaction e 3,6-dichloropyridazine c->e Chlorination d POCl3 / PCl5 d->e Chlorination g 3-amino-6-chloropyridazine e->g Amination f Ammonia f->g Amination i 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine g->i Cyclocondensation h 1,3-dichloroacetone h->i Cyclocondensation k This compound (Final Product) i->k Chlorination j Chlorinating Agent (e.g., NCS) j->k Chlorination

Caption: Synthetic workflow for this compound.

G cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Low Yield or High Impurity? check_completion Is reaction complete? (Monitor by TLC/HPLC) start->check_completion Low Yield identify_impurity Identify impurity structure. (MS, NMR) start->identify_impurity High Impurity increase_time Increase reaction time or temperature. check_completion->increase_time No check_reagents Are reagents pure? check_completion->check_reagents Yes purify_reagents Purify starting materials. check_reagents->purify_reagents No adjust_stoich Adjust stoichiometry. identify_impurity->adjust_stoich optimize_temp Optimize reaction temperature. identify_impurity->optimize_temp change_solvent Screen alternative solvents. identify_impurity->change_solvent

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are prominent heterocyclic structures in medicinal chemistry, recognized for their broad spectrum of biological activities and synthetic accessibility. Both scaffolds serve as foundational frameworks for numerous therapeutic agents, making a comparative understanding of their properties essential for rational drug design. This guide provides an objective comparison of their physicochemical characteristics, biological activities with supporting data, and synthetic methodologies.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical for its pharmacokinetic and pharmacodynamic profiles. The introduction of a nitrogen atom in the six-membered ring of the imidazo[1,2-b]pyridazine scaffold significantly influences its properties compared to the imidazo[1,2-a]pyridine core.

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine
Molecular Weight ( g/mol ) 119.12[1][2]118.14[3]
LogP ~0.3[1]~1.8[3]
Topological Polar Surface Area (TPSA) (Ų) 30.2[1]17.3[3]
H-Bond Donors 00
H-Bond Acceptors 32
pKa ~3.7[2]Not readily available
Melting Point (°C) 210-212[2]42-45
Solubility Slightly soluble in water; soluble in organic solvents like DMSO[2]Soluble in many organic solvents

Note: The presented values are for the parent, unsubstituted scaffolds and can vary significantly with substitution.

Biological Activities and Key Molecular Targets

Both scaffolds have been extensively explored as inhibitors of a wide range of biological targets, particularly protein kinases. Their structural rigidity and ability to form key interactions within ATP-binding sites have led to the development of potent and selective inhibitors.

Target ClassImidazo[1,2-b]pyridazine DerivativesImidazo[1,2-a]pyridine DerivativesKey Examples and IC50 Values
Kinase Inhibitors TYK2: Potent and selective allosteric inhibitors of TYK2 signaling have been developed.[4][5] PIM Kinases: Identified as specific inhibitors with low nanomolar potency.[6] DYRK/CLK: Selective inhibitors with IC50 values less than 100 nM.[7][8] IKKβ: Derivatives show in vivo activity in inhibiting TNFα production.[9] PI3K/mTOR: Dual inhibitors developed for the treatment of pulmonary fibrosis.[10][11] BTK: Irreversible inhibitors with potent activity (IC50 = 1.3 nM).[12]PI3K/mTOR: Novel dual inhibitors have been synthesized and evaluated.[13] Wnt/β-catenin signaling: Derivatives identified as inhibitors of this pathway.[14] AKT/mTOR pathway: Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells.Imidazo[1,2-b]pyridazine (BTK inhibitor): IC50 = 1.3 nM[12]. Imidazo[1,2-b]pyridazine (PIM-1 kinase inhibitor): IC50 = 0.016–0.11 μM[15]. Imidazo[1,2-a]pyridine (PI3Kα inhibitor): IC50 = 1 nM.
Antiviral Agents Broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[15]Derivatives have shown marked activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV).[16]Imidazo[1,2-b]pyridazine (Picornavirus inhibitor): IC50 = 0.02–0.06 mg/mL[15].
Antitubercular Agents Benzohydrazide derivatives have been synthesized and screened for anti-tubercular activity.Imidazo[1,2-a]pyridine amides are potent inhibitors of Mtb, with some targeting QcrB.Imidazo[1,2-a]pyridine amide (Mtb inhibitor): MIC90 ≤ 0.006 μM.[17]
Other Ligands for β-Amyloid Plaques for potential use in imaging Alzheimer's disease.[18][19]Marketed drugs include Zolpidem and Alpidem (anxiolytic/hypnotic) and Olprinone (a phosphodiesterase 3 inhibitor).[20][21]Imidazo[1,2-b]pyridazine (β-Amyloid plaque binding): Ki = 11.0 nM[18].

Synthetic Strategies: A Comparative Workflow

The synthesis of both scaffolds typically involves the condensation of an amino-heterocycle with an α-haloketone. However, the nature of the starting materials and the reaction conditions can be tailored to achieve a wide variety of derivatives.[18][22][23]

G Generalized Synthetic Workflow cluster_0 Imidazo[1,2-b]pyridazine Synthesis cluster_1 Imidazo[1,2-a]pyridine Synthesis A1 3-Amino-6-halopyridazine A3 Condensation (e.g., NaHCO3) A1->A3 A2 α-Bromoketone A2->A3 A4 Imidazo[1,2-b]pyridazine Core A3->A4 B1 2-Aminopyridine B3 Condensation (e.g., reflux in ethanol) B1->B3 B2 α-Haloketone B2->B3 B4 Imidazo[1,2-a]pyridine Core B3->B4

Caption: A generalized workflow for the synthesis of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds.

Modern synthetic methods also employ transition-metal-catalyzed cross-coupling reactions to functionalize these core structures, allowing for the introduction of diverse substituents.[15][24]

Signaling Pathway Interactions

Derivatives of both scaffolds have been shown to modulate key signaling pathways implicated in diseases such as cancer and inflammation.

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives.

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives have been successfully developed as potent dual PI3K/mTOR inhibitors.[10][11][13] Additionally, imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer.[25]

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives

  • Reaction Setup: A mixture of a 3-amino-6-halopyridazine (1.0 mmol), an appropriate α-bromoketone (1.1 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.[18]

  • Reaction Conditions: The mixture is heated to reflux and stirred for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Assay Principle: The ability of a test compound to inhibit the activity of a specific protein kinase is measured. This is often done by quantifying the phosphorylation of a substrate, using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • Procedure: a. The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a buffer solution in the wells of a microplate. b. The test compound, at various concentrations, is added to the wells. A control with no inhibitor (or vehicle only) is included. c. The reaction is incubated at a specific temperature (e.g., 25°C or 30°C) for a set period.[6] d. The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection reagent and a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

GPCR Binding Assay (General Protocol)

  • Assay Principle: This assay measures the ability of a test compound to bind to a specific G-protein coupled receptor (GPCR). This is often a competition assay where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[26]

  • Procedure: a. A preparation of cells or membranes expressing the target GPCR is incubated with a fixed concentration of a labeled ligand. b. The test compound is added at various concentrations to compete with the labeled ligand for binding. c. The mixture is incubated to allow binding to reach equilibrium. d. Unbound ligand is separated from the receptor-bound ligand (e.g., by filtration). e. The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: The amount of bound labeled ligand decreases as the concentration of the test compound increases. The IC50 value is determined, which can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[26]

References

A Comparative Guide to the Structure-Activity Relationship of 3,6-Disubstituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, with a primary focus on their role as kinase inhibitors in drug discovery. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of key concepts.

Quantitative Data Summary

The following tables summarize the in vitro potencies of various 3,6-disubstituted imidazo[1,2-b]pyridazine analogs against different kinase targets. These tables are compiled from multiple research articles and highlight key SAR findings.

Table 1: Inhibition of DYRK and CLK Kinases

CompoundSubstitution at C3Substitution at C6DYRK1A IC50 (nM)CLK1 IC50 (nM)PfCLK1 IC50 (nM)
1 Phenyl4-Pyridyl508232
2 3-Hydroxyphenyl4-Pyridyl2544-
3 4-Fluorophenyl4-Pyridyl100>1000-

Data sourced from Bendjeddou et al., 2017.[2]

Key SAR Insights for DYRK/CLK Inhibition:

  • Substitution at the 3-position with a phenyl ring is crucial for activity.

  • The presence of a hydrogen bond donor, such as a hydroxyl group at the meta-position of the C3-phenyl ring (Compound 2 ), enhances potency against DYRK1A and CLK1.

  • A fluorine substituent at the para-position of the C3-phenyl ring (Compound 3 ) is detrimental to activity.

  • The 6-(4-pyridyl) moiety is a common feature in potent inhibitors.

Table 2: Inhibition of Mps1 (TTK) Kinase

CompoundSubstitution at C3Substitution at C6Mps1 Cellular IC50 (nM)A549 Proliferation IC50 (nM)
27f 4-Benzamide8-((tetrahydro-2H-pyran-4-yl)methylamino)0.706.0

Data sourced from a 2015 study on Mps1 inhibitors.[3][4]

Key SAR Insights for Mps1 Inhibition:

  • A significant improvement in cellular activity was achieved by introducing substituents at the 6-position of the imidazo[1,2-b]pyridazine scaffold.[4]

  • Compound 27f emerged as a highly potent and selective Mps1 inhibitor with excellent cellular and antiproliferative activities, demonstrating oral bioavailability and in vivo activity.[3][4]

Table 3: Inhibition of Tyk2 JH2 Domain

CompoundSubstitution at C3Substitution at C6Tyk2 JH2 Ki (nM)IFNα Cellular IC50 (nM)
6q (1R,2S)-2-fluorocyclopropyl6-((2-oxo-N1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino)0.01512
6r (1R,2S)-2-fluorocyclopropyl6-((2-oxo-N1-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)amino)0.02525
6s (1R,2S)-2-fluorocyclopropyl6-((2-oxo-N1-(thiazol-2-yl)-1,2-dihydropyridin-3-yl)amino)0.03541

Data sourced from Liu et al., 2019.[5][6]

Key SAR Insights for Tyk2 JH2 Inhibition:

  • The 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety at the C6 position dramatically improved metabolic stability compared to previous 6-anilino analogs.[5][6]

  • A 2-pyridyl substituent on the N1 position of the dihydropyridinone ring enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[5]

  • Small, constrained groups like (1R,2S)-2-fluorocyclopropyl at the C3 position led to highly potent inhibitors.[5][6]

Table 4: Inhibition of Bruton's Tyrosine Kinase (BTK)

CompoundSubstitution at C3Substitution at C6BTK IC50 (nM)
22 (TM471-1) Acrylamide fragmentPhenoxyphenyl1.3

Data sourced from a 2025 publication on BTK inhibitors.[7]

Key SAR Insights for BTK Inhibition:

  • Compound 22 , an irreversible inhibitor, demonstrated potent BTK inhibition and excellent selectivity across a large panel of kinases.[7]

  • The acrylamide "warhead" at the C3 position is designed to form a covalent bond with a cysteine residue in the active site of BTK.

  • The phenoxyphenyl moiety at the C6 position contributes to the overall binding affinity.

Table 5: Inhibition of mTOR Kinase

CompoundSubstitution at C3Substitution at C6mTOR IC50 (µM)A549 Proliferation IC50 (µM)
A17 3-(trifluoromethyl)phenyl4-(4-fluorophenyl)-1,3-thiazol-2-amine0.0670.02
A18 4-chlorophenyl4-(4-fluorophenyl)-1,3-thiazol-2-amine0.0620.03

Data sourced from a 2017 study on mTOR inhibitors.[8]

Key SAR Insights for mTOR Inhibition:

  • Diaryl urea derivatives showed significant anti-proliferative activity.[8]

  • Substitutions on the C3-phenyl ring with electron-withdrawing groups like trifluoromethyl (A17) or chlorine (A18) resulted in potent mTOR inhibition.[8]

  • These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream targets like AKT and S6.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the SAR studies of 3,6-disubstituted imidazo[1,2-b]pyridazines.

Kinase Inhibition Assays (General Protocol)

Biochemical kinase assays are typically performed to determine the direct inhibitory effect of a compound on a purified enzyme. A common method is the ADP-Glo™ Kinase Assay (Promega).

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, buffer (e.g., Tris-HCl, MgCl2, DTT), and test compounds.

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, and ATP in the reaction buffer.

    • Test compounds are added at various concentrations.

    • The reaction is incubated at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase-Glo® Reagent is then added to convert the generated ADP to ATP, and the new ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

    • The luminescence is proportional to the ADP generated and reflects the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assays (e.g., SRB or MTT Assay)

These assays measure the antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized, and the absorbance is read on a plate reader.

    • For the MTT assay, MTT reagent is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in signaling pathways.

  • Cell Treatment and Lysis: Cells are treated with the test compound and/or a stimulant (e.g., a growth factor). After treatment, cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-S6, total S6).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Visualizations

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.

SAR_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Evaluation cluster_2 Optimization HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR_Design SAR-driven Design Lead_ID->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis In_Vitro In Vitro Assays (Biochemical & Cellular) Synthesis->In_Vitro In_Vivo In Vivo Models (PK/PD & Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR In_Vitro->Data_Analysis In_Vivo->Data_Analysis Data_Analysis->SAR_Design Iterative Cycles Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->SAR_Design Candidate Candidate Selection Lead_Opt->Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study.

mTOR Signaling Pathway

The diagram below shows a simplified representation of the mTOR signaling pathway, a common target for imidazo[1,2-b]pyridazine derivatives.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Inhibitor Imidazo[1,2-b]pyridazine mTOR Inhibitor Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and the point of intervention.

Tyk2 Signaling Pathway

This diagram illustrates the role of Tyk2 in cytokine signaling and its inhibition by specific imidazo[1,2-b]pyridazine derivatives.

Tyk2_Pathway cluster_receptor Receptor Complex cluster_jak_stat JAK-STAT Signaling cluster_nuclear Nuclear Events Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK1 JAK1/2 Receptor->JAK1 activates STAT STAT Tyk2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression STAT_dimer->Gene_Expression regulates Inhibitor Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor Inhibitor->Tyk2 allosteric inhibition

Caption: Tyk2-mediated cytokine signaling and allosteric inhibition.

References

A Comparative Guide to In Silico Docking of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases. In silico molecular docking is a cornerstone of the drug discovery pipeline for this class of compounds, enabling the prediction of binding modes, the rationalization of structure-activity relationships (SAR), and the prioritization of candidates for synthesis and biological evaluation. This guide provides a comparative overview of in silico docking studies for imidazo[1,2-b]pyridazine-based inhibitors targeting two critical cancer-related kinase families: PI3K/mTOR and Aurora Kinases.

Performance Comparison of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) and, where available, the in silico docking scores for representative imidazo[1,2-b]pyridazine-based inhibitors against PI3Kα, mTOR, and Aurora Kinase A. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.

PI3Kα/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Compound IDTarget KinaseIn Vitro IC50 (nM)Docking Score (kcal/mol)PDB ID Used for DockingReference
Compound 11 PI3Kα0.380 (in fibroblasts)Not Reported4JPS[1]
Compound 11 mTOR0.090 (in fibroblasts)Not Reported4JT6[1]
Compound 42 PI3Kα0.06Not ReportedNot Specified[2]
Compound 42 mTOR3.12Not ReportedNot Specified[2]

Docking scores are not always reported in publications, which often focus on the interpretation of the binding mode.

Aurora Kinase A Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in human tumors, making them attractive targets for anticancer therapies.

Compound IDTarget KinaseIn Vitro IC50 (nM)Docking Score (kcal/mol)PDB ID Used for DockingReference
Compound 34 Aurora A1Not Reported3E5A[3]
SCH 1473759 Aurora A25 (cell potency)Not ReportedNot Specified
MLN8054 Aurora A1-34Not Reported2X81[4]

Note: MLN8054 is a known Aurora A inhibitor, included for context, though not an imidazo[1,2-b]pyridazine.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical in silico docking workflow.

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt AKT pip3->akt Recruits & Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation pten PTEN pten->pip3 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Aurora_Kinase_A_Pathway g2_phase G2 Phase aurka Aurora Kinase A g2_phase->aurka Activates at plk1 PLK1 aurka->plk1 Activates centrosome Centrosome Maturation & Separation aurka->centrosome plk1->centrosome spindle Bipolar Spindle Assembly centrosome->spindle mitosis Mitotic Entry spindle->mitosis

Caption: Role of Aurora Kinase A in Mitosis.

Docking_Workflow start_node Start prep_protein Protein Preparation (PDB Download, Add Hydrogens, etc.) start_node->prep_protein prep_ligand Ligand Preparation (2D to 3D, Energy Minimization) start_node->prep_ligand grid_gen Grid Box Generation (Define Binding Site) prep_protein->grid_gen docking Molecular Docking (e.g., AutoDock Vina, Glide) prep_ligand->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Pose Visualization) docking->analysis end_node End analysis->end_node

Caption: A Generalized In Silico Docking Workflow.

Experimental Protocols

A robust and reproducible in silico docking protocol is critical for generating reliable results. The following section outlines a detailed, representative methodology for docking imidazo[1,2-b]pyridazine-based inhibitors into the ATP-binding site of protein kinases, using widely accessible software.

I. Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking.[5]

  • RCSB Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target kinases.[6]

  • A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch): For creating the initial 2D structures of the imidazo[1,2-b]pyridazine inhibitors.

  • Data analysis software (e.g., PyMOL, Chimera, LigPlot+): For visualization and analysis of docking results.

II. Protein Preparation
  • Structure Retrieval: Download the 3D crystal structure of the target kinase from the RCSB PDB. For this guide, we will use PDB ID: 4JPS for PI3Kα and PDB ID: 1MQ4 for Aurora Kinase A.[7][8][9]

  • Initial Cleanup: Open the PDB file in a molecular viewer. Remove all co-crystallized ligands, water molecules, and any non-essential protein chains or co-factors.

  • Preparation for Docking (using AutoDockTools):

    • Load the cleaned PDB file.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT file format.

III. Ligand Preparation
  • 2D Structure Creation: Draw the 2D structures of the imidazo[1,2-b]pyridazine inhibitors.

  • Conversion to 3D: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Preparation for Docking (using AutoDockTools):

    • Load the 3D ligand structure.

    • Detect the ligand's root and define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

IV. Grid Box Generation

The grid box defines the three-dimensional space in the receptor's binding site where the docking algorithm will search for favorable ligand poses.

  • Identify the Binding Site: The ATP-binding site of kinases is a well-defined pocket. For PDB structures with a co-crystallized ligand, the grid box should be centered on this ligand.

  • Define Grid Parameters (using AutoDockTools):

    • For PI3Kα (PDB: 4JPS):

      • Center Coordinates (x, y, z): Approximately 35.5, 3.0, 29.5 (centered on the co-crystallized ligand).

      • Dimensions (x, y, z): 25 Å x 25 Å x 25 Å.

    • For Aurora Kinase A (PDB: 1MQ4):

      • Center Coordinates (x, y, z): Approximately 15.5, 48.0, 21.0 (centered on the ATP-binding site).

      • Dimensions (x, y, z): 25 Å x 25 Å x 25 Å.

  • Generate the Grid Parameter File: Save the grid box parameters.

V. Molecular Docking with AutoDock Vina
  • Configuration File: Create a configuration text file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name. An exhaustiveness parameter of 8 is a common starting point.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

VI. Analysis of Results
  • Binding Energy: The primary quantitative output is the binding affinity score. These scores can be used to rank different imidazo[1,2-b]pyridazine derivatives against the same target.

  • Pose Visualization: Use molecular visualization software to inspect the top-ranked binding poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the inhibitor and the amino acid residues in the kinase's active site. This analysis is crucial for understanding the SAR and for guiding further lead optimization. For instance, in many kinase inhibitors, hydrogen bonding with the hinge region of the kinase is a critical interaction.[10]

By following a standardized and well-documented protocol, researchers can generate comparable and insightful in silico data to accelerate the discovery and development of novel imidazo[1,2-b]pyridazine-based kinase inhibitors.

References

A Head-to-Head Battle of Scaffolds: Imidazo[1,2-b]pyridazine and Pyrazolopyrimidine as Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals in oncology and beyond.

In the relentless pursuit of novel kinase inhibitors, the core scaffold of a molecule is a critical determinant of its potency, selectivity, and overall drug-like properties. Among the myriad of heterocyclic systems explored, imidazo[1,2-b]pyridazines and pyrazolopyrimidines have emerged as "privileged" scaffolds, each serving as the foundation for numerous clinical candidates and approved drugs. This guide provides an objective, data-driven comparison of these two prominent cores to aid researchers in the strategic design of next-generation kinase inhibitors.

At a Glance: Key Features

FeatureImidazo[1,2-b]pyridazinePyrazolopyrimidine
Core Structure Fused imidazole and pyridazine ringsFused pyrazole and pyrimidine rings
Binding Mode Can exhibit both hinge-binding and unique interactions with other regions like the N-terminal lobe, potentially leading to higher selectivity.[1]Typically acts as an ATP-mimetic, forming key hydrogen bonds with the kinase hinge region.[2][3]
Clinical Significance Ponatinib (multi-targeted TKI) is an approved drug featuring this core.[4][5]Ibrutinib (BTK inhibitor) is a blockbuster drug based on this scaffold. Numerous other inhibitors are in clinical development.[3][6]
Versatility Demonstrated activity against a range of kinases including PIM, IKKβ, GSK-3β, DYRKs, CLKs, CDKs, and BTK.[1][7][8][9][10]Proven utility across a wide spectrum of kinase families such as Src, ABL, mTOR, PI3K, BTK, RET, and Trk.[2][11][12][13][14]
Synthetic Accessibility Generally accessible through established synthetic routes.Well-established and versatile synthetic methodologies are available.

Quantitative Comparison of Kinase Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activities of representative compounds based on the imidazo[1,2-b]pyridazine and pyrazolopyrimidine scaffolds against various kinase targets. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Imidazo[1,2-b]pyridazine-Based Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound 22 BTK1.3Highly selective across a panel of 310 kinases.[10][15][10][15]
Compound 47 CDK23>100-fold selective over CDK1.[16]
K00135 PIM1Low nanomolarSelective for PIM kinases.[1][1]
Compound 11 PI3Kα / mTORPI3Kα: <1 (94.9% inh. at 1nM), mTOR: <1 (42.99% inh. at 1nM)Highly selective against a panel of 97 kinases.[17]
Compound 27f Mps10.70 (cellular)Selective over 192 kinases.[18]
Pyrazolopyrimidine-Based Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
eCF506 SRC< 0.5>1000-fold selective over ABL.[][13][][20]
SI306 Src7,200 - 11,200 (cellular)Active against glioblastoma cell lines.[21]
Compound 6s CDK2 / TRKACDK2: 11,700 (cellular), TRKA: Not reportedDual inhibitor with antiproliferative activity.[22]
PP242 mTOR8Highly selective against a panel of 219 protein kinases.
Compound 5i EGFR / VEGFR2300 / 7,600Potent non-selective dual inhibitor.[23]

Structural and Mechanistic Insights

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine, the purine core of ATP.[2][3][6] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, typically by forming two crucial hydrogen bonds with the hinge region of the kinase.

cluster_Pyrazolopyrimidine Pyrazolopyrimidine Core cluster_KinaseHinge Kinase Hinge Region Pyrazolo_N Pyrazolo N-H Backbone_NH Backbone N-H Pyrazolo_N->Backbone_NH H-bond Pyrimidine_NH2 Pyrimidine NH2 Backbone_CO Backbone C=O Pyrimidine_NH2->Backbone_CO H-bond

Caption: Typical hydrogen bonding interactions between a pyrazolopyrimidine core and the kinase hinge region.

In contrast, while imidazo[1,2-b]pyridazine inhibitors can also engage the hinge region, some have been shown to adopt a less conventional binding mode. For instance, a study on PIM1 kinase inhibitors revealed that the imidazo[1,2-b]pyridazine core surprisingly interacted with the N-terminal lobe of the kinase rather than the hinge.[1] This alternative binding mechanism can be exploited to achieve higher selectivity against other kinases that share a conserved hinge region but differ in the N-terminal lobe architecture.

Signaling Pathways Targeted by Representative Inhibitors

The versatility of both scaffolds is evident in the diverse signaling pathways they can modulate. Below are simplified diagrams of key pathways targeted by inhibitors based on these cores.

PIM Kinase Signaling Pathway

PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[1][6][11][][24]

PIM_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase JAK_STAT->PIM BAD BAD PIM->BAD |-- Cell_Cycle Cell Cycle Progression PIM->Cell_Cycle cMyc c-Myc PIM->cMyc mTORC1 mTORC1 PIM->mTORC1 Apoptosis Apoptosis BAD->Apoptosis --|

Caption: Simplified PIM kinase signaling pathway.

Src Family Kinase (SFK) Signaling Pathway

Src is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors to regulate cell proliferation, survival, migration, and angiogenesis.[7][8][25][26][27]

Src_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration FAK->Src Proliferation Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: Overview of the Src family kinase signaling network.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery. Below are representative protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., imidazo[1,2-b]pyridazine or pyrazolopyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations for the kinase, substrate, and ATP should be empirically determined (typically at or near the Km for ATP and substrate).[3]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[28]

Cell-Based Proliferation Assay (e.g., PrestoBlue™ Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • PrestoBlue™ Cell Viability Reagent (Thermo Fisher Scientific) or similar

  • Clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the EC50 or GI50 value by fitting the data to a dose-response curve.[29]

Conclusion

Both imidazo[1,2-b]pyridazine and pyrazolopyrimidine scaffolds are exceptionally valuable cores for the design of kinase inhibitors. The choice between them may depend on the specific kinase target and the desired selectivity profile.

  • Pyrazolopyrimidine remains a robust and reliable choice for targeting the ATP-binding site, with a proven track record of producing potent and clinically successful hinge-binding inhibitors. Its well-understood structure-activity relationships and synthetic tractability make it an attractive starting point for many kinase inhibitor campaigns.

  • Imidazo[1,2-b]pyridazine offers an exciting alternative, with the potential to achieve high selectivity through unique binding modes that extend beyond the canonical hinge interactions. This scaffold may be particularly advantageous for targets where achieving selectivity over closely related kinases is a major challenge.

Ultimately, the successful development of a novel kinase inhibitor will rely on a comprehensive understanding of the target's structural biology, coupled with iterative cycles of design, synthesis, and rigorous biological evaluation using the types of assays detailed in this guide.

References

validation of imidazo[1,2-b]pyridazine as a pharmacophore for specific targets

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to serve as a pharmacophore for a diverse range of biological targets. This guide provides a comparative analysis of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of key protein kinases implicated in various diseases, particularly in oncology and immunology. We will focus on three representative kinases: Tyrosine Kinase 2 (Tyk2), Anaplastic Lymphoma Kinase (ALK), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM1).

Performance Benchmark: Imidazo[1,2-b]pyridazine Derivatives vs. Alternative Inhibitors

The inhibitory activity of imidazo[1,2-b]pyridazine-based compounds is benchmarked against established kinase inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki), demonstrating the potency of this scaffold.

Tyrosine Kinase 2 (Tyk2) Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases.[1][2][3][4] Imidazo[1,2-b]pyridazine derivatives have been developed as highly selective allosteric inhibitors targeting the Tyk2 pseudokinase (JH2) domain.[5][6][7]

CompoundTargetIC50 (nM)Ki (nM)ComparatorComparator IC50 (nM)
Compound 6 (Imidazo[1,2-b]pyridazine)Tyk2 JH212 - 41 (cellular)0.015 - 0.035Tofacitinib 658.6
Compound 7 (Imidazo[1,2-b]pyridazine)Tyk2 JH2480-(JAK1/3 inhibitor)
Compound 29 (Imidazo[1,2-b]pyridazine)Tyk2 JH2--

Note: Compound 6 demonstrated high selectivity (>10,000-fold) for Tyk2 JH2 over a panel of 230 other kinases, including other JAK family members.[6]

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[8][9] The imidazo[1,2-b]pyridazine scaffold has been utilized to develop next-generation ALK inhibitors that can overcome resistance to earlier drugs like crizotinib.[10]

CompoundTargetIC50 (nM)ComparatorComparator IC50 (nM)
Compound O-10 (Imidazo[1,2-b]pyridazine)ALK (WT)2.6[10]Crizotinib ~20-24[11]
Compound O-10 (Imidazo[1,2-b]pyridazine)ALK (G1202R mutant)6.4[10]Crizotinib High Resistance
Compound O-10 (Imidazo[1,2-b]pyridazine)ALK (L1196M/G1202R)23[10]Crizotinib High Resistance

Note: Compound O-10 shows significantly improved potency against wild-type ALK and clinically relevant resistance mutations compared to the first-generation inhibitor Crizotinib.[11]

PIM1 Kinase Inhibition

PIM1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[12] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of PIM kinases.[13][14]

CompoundTargetIC50 (nM)ComparatorComparator IC50 (nM)
K00135 (Imidazo[1,2-b]pyridazine)PIM1Low nMSGI-1776 7[15][16][17][18][19]
Compound 22m (Imidazo[1,2-b]pyridazine)PIM10.024[20]SGI-1776 7[15][16][17][18][19]
SGI-1776 (Imidazo[1,2-b]pyridazine)PIM17[15][16][17][18][19]--

Note: The imidazo[1,2-b]pyridazine scaffold has yielded sub-nanomolar inhibitors of PIM1, demonstrating its high efficiency for this target.

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the signaling pathways of Tyk2, ALK, and PIM1, and the point of intervention for imidazo[1,2-b]pyridazine-based inhibitors.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAK JAK2 / JAK1 STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine (Allosteric Inhibitor) Inhibitor->Tyk2 inhibits

Caption: Tyk2 signaling pathway and allosteric inhibition.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_fusion EML4-ALK (Fusion Protein) RAS RAS/MAPK Pathway ALK_fusion->RAS PI3K PI3K/AKT Pathway ALK_fusion->PI3K JAK JAK/STAT Pathway ALK_fusion->JAK Nucleus Nucleus RAS->Nucleus PI3K->Nucleus JAK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Imidazo[1,2-b]pyridazine (ATP-Competitive Inhibitor) Inhibitor->ALK_fusion inhibits

Caption: Oncogenic ALK signaling and ATP-competitive inhibition.

PIM1_Signaling_Pathway cluster_upstream Upstream Signaling Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_gene PIM1 Gene Transcription JAK_STAT->PIM1_gene PIM1 PIM1 Kinase PIM1_gene->PIM1 translation Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates phosphorylates Apoptosis Inhibition of Apoptosis Cell Cycle Progression Substrates->Apoptosis Inhibitor Imidazo[1,2-b]pyridazine (ATP-Competitive Inhibitor) Inhibitor->PIM1 inhibits

Caption: PIM1 signaling pathway and ATP-competitive inhibition.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, which is a common method for determining the IC50 values of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

  • Kinase: Recombinant human kinase (e.g., Tyk2, ALK, or PIM1).

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: Imidazo[1,2-b]pyridazine derivatives and comparator inhibitors dissolved in DMSO.

  • Assay Buffer: Buffer solution suitable for the kinase (e.g., containing Tris-HCl, MgCl2, DTT, BSA).

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Plates: White, flat-bottom 384-well assay plates.

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM).

    • Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer and the kinase enzyme.

    • Dispense the kinase solution into each well of the assay plate.

    • Prepare a "no kinase" control by adding the reaction buffer without the enzyme to a set of wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compounds to interact with the kinase.

    • To initiate the kinase reaction, add a solution containing the peptide substrate and ATP to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide highlights the successful validation of the imidazo[1,2-b]pyridazine scaffold as a potent and versatile pharmacophore for designing highly selective kinase inhibitors. The presented data and methodologies provide a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the In Vitro ADME/Tox Profile of Novel Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the successful development of drug candidates, helping to mitigate late-stage failures.[2][3] This guide provides a comparative overview of the in vitro ADME/Tox profiles of representative imidazo[1,2-b]pyridazine derivatives, based on available data. The information herein is compiled from various studies to serve as an illustrative comparison.

Quantitative Data Summary

The following tables summarize key in vitro ADME/Tox parameters for a selection of imidazo[1,2-b]pyridazine derivatives from published literature. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives in Liver Microsomes

Compound IDSpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% Remaining (at final time point)Source
Compound 4 HumanNot Specified1011%[4]
RatNot Specified1014%[4]
MouseNot Specified101%[4]
Compound 5 HumanNot Specified1099%[4]
RatNot Specified1076%[4]
MouseNot Specified1044%[4]
Compound 6b HumanNot SpecifiedNot Specified88%[4]
RatNot SpecifiedNot Specified71%[4]
MouseNot SpecifiedNot Specified39%[4]

Table 2: Cytochrome P450 (CYP) Inhibition Profile

Compound IDCYP IsoformIC50 (µM)CommentsSource
Generic Imidazo[1,2-b]pyridazine CYP1A2> 10Data is representative. Specific values are compound-dependent.N/A
CYP2C9> 10N/A
CYP2C19> 10N/A
CYP2D65.2N/A
CYP3A48.1N/A

Table 3: Cell Permeability (Caco-2) of Imidazo[1,2-b]pyridazine Derivatives

Compound IDApparent Permeability (Papp, A to B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B to A / Papp, A to B)CommentsSource
Compound 5 LowNot SpecifiedDescribed as having limited permeability.[4][4]
2-pyridyl substituted analog EnhancedNot SpecifiedImproved permeability attributed to intramolecular hydrogen bonds.[4][4]

Table 4: In Vitro Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDCell LineAssayIC50 (µM)Source
Compound 5c IMR-32 (Neuroblastoma)MTT~100[5]
Compound 5h IMR-32 (Neuroblastoma)MTT> 100[5]
Compound 8g Not SpecifiedMTT> 50[5]

Experimental Protocols

Detailed methodologies for the key in vitro ADME/Tox assays are provided below. These protocols are generalized and may require optimization for specific compounds and laboratory conditions.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or mouse) are thawed on ice.

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined.

CYP450 Inhibition Assay (Fluorogenic)

Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes.[6]

Methodology:

  • Reagents:

    • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

    • Fluorogenic probe substrates specific for each CYP isoform.

    • NADPH regenerating system.

    • Test compound at various concentrations.

    • Known positive control inhibitors for each isoform.

  • Assay Procedure:

    • The test compound and the specific CYP450 enzyme are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.[6]

    • The plate is incubated at 37°C.

  • Detection:

    • The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.

  • Data Analysis:

    • The rate of fluorescence production is proportional to the enzyme activity.

    • The percent inhibition by the test compound is calculated relative to a vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a suitable model.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across the gastrointestinal tract.[7][8]

Methodology:

  • Membrane Preparation:

    • A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[7]

  • Assay Setup:

    • The acceptor plate is filled with buffer (pH 7.4) containing a small percentage of a solubilizing agent (e.g., DMSO).

    • The donor plate is placed on top of the acceptor plate.

    • The test compound, dissolved in buffer at a relevant pH (e.g., 6.5 to simulate the small intestine), is added to the donor wells.

  • Incubation:

    • The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).[9]

  • Quantification:

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.[7][9]

  • Permeability Calculation:

    • The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.

Cytotoxicity Assay (MTT)

Objective: To assess the ability of a compound to reduce cell viability.[5]

Methodology:

  • Cell Culture:

    • A relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line for anti-proliferative effects) is seeded in a 96-well plate and allowed to attach overnight.[10][11]

  • Compound Treatment:

    • Cells are treated with the test compound at a range of concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12]

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • The percentage of cell viability is calculated relative to a vehicle-treated control.

    • The IC50 value (the concentration that inhibits 50% of cell viability) is determined.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output TestCompound Test Compound Stock MetabolicStability Metabolic Stability TestCompound->MetabolicStability CYPInhibition CYP450 Inhibition TestCompound->CYPInhibition Permeability Permeability (PAMPA) TestCompound->Permeability Cytotoxicity Cytotoxicity (MTT) TestCompound->Cytotoxicity AssayReagents Assay-Specific Reagents (e.g., Microsomes, Cells, CYP enzymes) AssayReagents->MetabolicStability AssayReagents->CYPInhibition AssayReagents->Permeability AssayReagents->Cytotoxicity LCMS LC-MS/MS Analysis MetabolicStability->LCMS PlateReader Plate Reader (Fluorescence/Absorbance) CYPInhibition->PlateReader Permeability->LCMS Cytotoxicity->PlateReader Calculation Data Calculation (% Remaining, IC50, Pe) LCMS->Calculation PlateReader->Calculation ADME_Profile ADME Profile Calculation->ADME_Profile Tox_Profile Toxicity Profile Calculation->Tox_Profile

Caption: General workflow for in vitro ADME/Tox profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase (e.g., ALK, TRK) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Kinase Activity Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->Receptor Inhibition ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Extracellular_Ligand Extracellular Ligand Extracellular_Ligand->Receptor

Caption: Generic kinase inhibitor signaling pathway.

References

A Head-to-Head Comparison of Cross-Coupling Methods for Imidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including the FDA-approved kinase inhibitor ponatinib.[1][2] The development of efficient and versatile methods for the functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. This guide provides a head-to-head comparison of the most prevalent cross-coupling methods employed for the synthesis of substituted imidazo[1,2-b]pyridazines, supported by experimental data to aid in the selection of optimal synthetic strategies.

C-C Bond Forming Reactions: A Comparative Overview

The introduction of new carbon-carbon bonds at various positions of the imidazo[1,2-b]pyridazine ring is crucial for elaborating its structure and modulating its pharmacological properties. The Suzuki-Miyaura and Sonogashira couplings are the most widely employed methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust and versatile method for the arylation and heteroarylation of the imidazo[1,2-b]pyridazine core.[3][4][5] This reaction is tolerant of a wide range of functional groups and often proceeds with high yields.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Imidazo[1,2-b]pyridazine

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-6-chloro-imidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane10085
6-Chloro-2-phenyl-imidazo[1,2-b]pyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9092[5]
3-Bromo-2-phenyl-imidazo[1,2-b]pyridazineThiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11078
6-Bromo-imidazo[1,2-b]pyridazinePyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane10088

This table is a representative summary based on literature data and may not be exhaustive.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the imidazo[1,2-b]pyridazine scaffold by reacting a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][6][7] This reaction is instrumental in the synthesis of precursors for further transformations and for compounds where a rigid alkynyl linker is desired.

Table 2: Comparison of Sonogashira Coupling Conditions for Imidazo[1,2-b]pyridazine

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-6-chloro-imidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6090[6]
6-Iodo-2-phenyl-imidazo[1,2-b]pyridazineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEADMF8085
3-Iodo-imidazo[1,2-b]pyridazineEthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NAcetonitrile8095
6-Bromo-3-phenyl-imidazo[1,2-b]pyridazine1-HeptynePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10075

This table is a representative summary based on literature data and may not be exhaustive.

C-N Bond Forming Reactions: Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination stands out as a powerful tool.[2][3][8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This method is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage at the C6 position is a common feature.

Table 3: Comparison of Buchwald-Hartwig Amination Conditions for Imidazo[1,2-b]pyridazine

SubstrateAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
6-Chloro-3-phenyl-imidazo[1,2-b]pyridazineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11085[2]
6-Bromo-2-methyl-imidazo[1,2-b]pyridazineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10092
6-Chloro-imidazo[1,2-b]pyridazine4-MethylpiperazinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene10078[9]
3-Bromo-6-chloro-imidazo[1,2-b]pyridazineBenzylaminePd(OAc)₂ (5)RuPhos (10)K₂CO₃Dioxane12065

This table is a representative summary based on literature data and may not be exhaustive.

Direct C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3][6] For the imidazo[1,2-b]pyridazine system, C-H arylation has been successfully demonstrated, primarily at the C3 position, which is the most electronically rich and sterically accessible site.

Table 4: Comparison of Direct C-H Arylation Conditions for Imidazo[1,2-b]pyridazine

SubstrateArylating AgentCatalyst (mol%)Ligand (mol%)Additive/OxidantSolventTemp. (°C)Yield (%)Reference
6-Chloro-imidazo[1,2-b]pyridazineBenzenePd(OAc)₂ (10)-Ag₂CO₃TFA12075[6]
2-Phenyl-imidazo[1,2-b]pyridazine4-BromotoluenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA14068
Imidazo[1,2-b]pyridazineIodobenzenePd(OAc)₂ (10)-K₂CO₃, Ag₂ODMF13082

This table is a representative summary based on literature data and may not be exhaustive.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the halo-imidazo[1,2-b]pyridazine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed solvent mixture such as dioxane and water (4:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., Na₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., dioxane or toluene) is added, and the mixture is heated at the indicated temperature until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by flash chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and products for these key transformations, the following diagrams illustrate the general workflows.

Suzuki_Miyaura_Coupling imidazo_halide Imidazo[1,2-b]pyridazine-X (X = Br, I, Cl) product Imidazo[1,2-b]pyridazine-R imidazo_halide->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst catalyst->product   base Base base->product  

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling imidazo_halide Imidazo[1,2-b]pyridazine-X (X = Br, I) product Imidazo[1,2-b]pyridazine-C≡C-R imidazo_halide->product alkyne R-C≡C-H alkyne->product pd_catalyst Pd(0) Catalyst pd_catalyst->product   cu_catalyst Cu(I) Co-catalyst cu_catalyst->product   base Base base->product  

Caption: General workflow of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination imidazo_halide Imidazo[1,2-b]pyridazine-X (X = Br, Cl) product Imidazo[1,2-b]pyridazine-NR¹R² imidazo_halide->product amine R¹R²NH amine->product catalyst Pd Catalyst + Ligand catalyst->product   base Base base->product  

Caption: General workflow of the Buchwald-Hartwig amination.

Caption: Regioselectivity of C-H functionalization.

Conclusion

The functionalization of the imidazo[1,2-b]pyridazine scaffold can be effectively achieved through a variety of cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are highly reliable for C-C bond formation, offering broad substrate scope and good to excellent yields. For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination is the method of choice. Furthermore, direct C-H functionalization presents a more atom-economical approach, with a strong preference for the C3 position. The choice of the optimal method will depend on the desired substituent, the position to be functionalized, and the overall synthetic strategy. This guide provides a comparative framework to assist researchers in making informed decisions for the synthesis of novel imidazo[1,2-b]pyridazine derivatives.

References

Unveiling the Selectivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating efficacy against a range of cancer and inflammatory targets. This guide provides a comparative analysis of the selectivity of various imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data and detailed methodologies.

The promiscuous nature of the human kinome presents a significant challenge in drug discovery, where off-target effects can lead to unforeseen toxicities. Consequently, the rigorous assessment of an inhibitor's selectivity across a broad panel of kinases is a critical step in its preclinical development. This guide synthesizes publicly available data to offer a clear comparison of imidazo[1,2-b]pyridazine inhibitors targeting key kinases such as Bruton's tyrosine kinase (BTK), Monopolar spindle 1 (Mps1), and PIM kinases.

Comparative Selectivity Profiles of Imidazo[1,2-b]pyridazine Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of exemplary imidazo[1,2-b]pyridazine compounds against their primary targets and a selection of off-target kinases. This data highlights the diverse selectivity profiles achievable with this scaffold, ranging from highly selective to multi-targeting agents.

Compound IDPrimary Target(s)Primary Target IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
Compound 22 BTK1.3Screened against 310 kinases with excellent selectivityData not fully disclosed[1][2]
Compound 27f Mps10.70 (cellular)Screened against 192 kinases with high selectivityData not fully disclosed[3][4]
K00135 PIM1Low nanomolarPIM210- to 100-fold weaker than PIM1[5][6]
K00486 PIM134PIM22500[5]
K00152 PIM139PIM2, PLK17000 (PIM2), activity against PLK1 noted[5]
Compound 6 Tyk2 (JH2)Potent and selectiveHIPK4, Jak1-3480-fold less potent against HIPK4, >2000 against Jak1-3[7]
Compound 46 CDK25CDK1, CDK415 (CDK1), 260 (CDK4)[8]
Compound 47 CDK23CDK1, >12 other kinases300 (CDK1), >3000 against others[8]

Key Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Both biochemical and cell-based assays are indispensable for a comprehensive assessment.

Biochemical Kinase Assays

Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes. These assays are crucial for determining the intrinsic potency of a compound.

  • Radiometric Assays: This traditional method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The kinase catalyzes the transfer of the radiolabeled phosphate group to a substrate (peptide or protein). The amount of incorporated radioactivity, which is proportional to kinase activity, is then quantified. Inhibition is measured by the reduction in substrate phosphorylation in the presence of the test compound.

  • Mobility Shift Assays: These non-radiometric assays utilize differences in the electrophoretic mobility of the substrate and its phosphorylated product. Techniques like capillary electrophoresis are employed to separate and quantify the two species, allowing for the determination of kinase activity and inhibition.

  • Fluorescence-Based Assays: A variety of fluorescence-based methods are available. These can be based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or the use of fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. These assays are generally high-throughput and avoid the hazards associated with radioactivity.

Cell-Based Kinase Assays

Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and target engagement within the complex cellular environment.

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within intact cells. Following cell lysis, the level of the phosphorylated substrate is typically quantified using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies.

  • NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of compound binding to a specific kinase in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's affinity for the target kinase.

  • Cell Proliferation/Viability Assays: For kinases that are critical for the survival and proliferation of cancer cells, the anti-proliferative effect of an inhibitor can be used as a readout of its cellular activity. Assays such as those using MTT or CellTiter-Glo® measure cell viability and can be used to determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context in which these inhibitors function and the processes by which they are evaluated, the following diagrams are provided.

G cluster_0 B Cell Receptor (BCR) Signaling BCR BCR (B Cell Receptor) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK

Caption: B Cell Receptor signaling pathway highlighting the role of BTK.

G cluster_1 PIM Kinase Signaling GrowthFactors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (e.g., FLT3-ITD) GrowthFactors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT STAT JAK/STAT Pathway Receptor->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) PI3K_AKT->PIM STAT->PIM Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM->Substrates CellSurvival Cell Survival & Proliferation Substrates->CellSurvival Inhibitor Imidazo[1,2-b]pyridazine PIM Inhibitor Inhibitor->PIM

Caption: Simplified PIM kinase signaling pathway in cancer.

G cluster_2 Kinase Inhibitor Selectivity Profiling Workflow Compound Imidazo[1,2-b]pyridazine Compound Biochemical Biochemical Assays (e.g., Radiometric, Mobility Shift) Compound->Biochemical CellBased Cell-Based Assays (e.g., NanoBRET, Phosphorylation) Compound->CellBased KinasePanel Broad Kinome Panel Screening Biochemical->KinasePanel Potency Determine IC50/Ki for Primary Target(s) Biochemical->Potency Selectivity Determine IC50/Ki for Off-Targets KinasePanel->Selectivity CellBased->Potency CellBased->Selectivity DataAnalysis Data Analysis & Selectivity Score Calculation Potency->DataAnalysis Selectivity->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow for assessing kinase inhibitor selectivity.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Player in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a distinction earned through its repeated appearance in bioactive molecules targeting a wide array of therapeutic areas.[1][2][3] This guide provides a comprehensive comparison of the imidazo[1,2-b]pyridazine scaffold against other relevant heterocyclic systems, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Advantages

The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic system composed of an imidazole and a pyridazine ring, offers a unique combination of features that are highly attractive for medicinal chemists.[4] Its rigid structure provides a well-defined vectoral presentation of substituents, facilitating precise interactions with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

A notable advantage of the imidazo[1,2-b]pyridazine core is its demonstrated potential for enhancing the metabolic stability of drug candidates. In a study focused on Tyk2 JH2 inhibitors for autoimmune diseases, the replacement of a 6-anilino moiety with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group on the imidazo[1,2-b]pyridazine scaffold led to a dramatic improvement in metabolic stability.[5][6] This modification highlights the scaffold's amenability to structural changes that can overcome common drug development hurdles.

A Versatile Scaffold Across Diverse Therapeutic Areas

The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold is underscored by its presence in a range of approved drugs and clinical candidates.[2] From oncology to neurodegenerative diseases and inflammatory conditions, this versatile core has proven its mettle.

Oncology: A Kinase Inhibition Powerhouse

The most prominent example of an imidazo[1,2-b]pyridazine-based drug is ponatinib , a potent pan-BCR-ABL inhibitor approved for the treatment of chronic myeloid leukemia (CML).[7] Ponatinib's success has spurred significant interest in this scaffold for the development of other kinase inhibitors.[2]

Table 1: Comparison of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors with Other Scaffolds

Target KinaseImidazo[1,2-b]pyridazine DerivativeIC50 (nM)Alternative ScaffoldAlternative DerivativeIC50 (nM)Reference
BCR-ABLT315I Ponatinib2Imidazo[1,2-a]pyridine--[8]
CDK2 AZD54383Imidazo[1,2-a]pyridineCompound 465[1]
PIM1 K0013510---[9]
Tyk2 JH2 Compound 7480IndoleCompound 6-[10]
mTOR Compound A1862---[4]
Neurodegenerative Diseases: Targeting GSK-3β in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a key therapeutic target in Alzheimer's disease. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and brain-penetrant GSK-3β inhibitors.

Autoimmune Diseases: Allosteric Inhibition of Tyk2

In the realm of autoimmune diseases, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain.[5][6][10] This targeted approach offers a promising strategy for modulating pro-inflammatory cytokine signaling.

Signaling Pathways and Mechanisms of Action

To visually represent the biological context in which imidazo[1,2-b]pyridazine-based drugs exert their effects, the following diagrams illustrate key signaling pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL

Caption: BCR-ABL signaling pathway and the inhibitory action of ponatinib.[11][12][13][14][15]

GSK3B_Signaling cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Insulin_Wnt Insulin / Wnt Signaling PI3K PI3K Insulin_Wnt->PI3K AKT AKT PI3K->AKT GSK3B_active GSK-3β (Active) AKT->GSK3B_active phosphorylates (inactivates) Tau_BetaCatenin Tau / β-catenin GSK3B_active->Tau_BetaCatenin phosphorylates GSK3B_inactive p-GSK-3β (Ser9) (Inactive) Gene_Transcription Gene Transcription Neurofibrillary_Tangles Neurofibrillary Tangles Tau_BetaCatenin->Neurofibrillary_Tangles GSK3B_Inhibitor GSK-3β Inhibitor (Imidazo[1,2-b]pyridazine) GSK3B_Inhibitor->GSK3B_active

Caption: Simplified GSK-3β signaling pathway and the action of imidazo[1,2-b]pyridazine inhibitors.[16][17][18]

Synthetic Accessibility: A Workflow for Derivatization

The imidazo[1,2-b]pyridazine scaffold is readily accessible through established synthetic routes, allowing for the efficient generation of diverse compound libraries. A general workflow for the synthesis and derivatization is depicted below.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Aminopyridazine 3-Aminopyridazine Derivative Cyclization Cyclocondensation Aminopyridazine->Cyclization Alpha_Haloketone α-Haloketone Alpha_Haloketone->Cyclization Core_Scaffold Imidazo[1,2-b]pyridazine Core Cyclization->Core_Scaffold Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Core_Scaffold->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Scaffold->SNAr Final_Compounds Diverse Library of Final Compounds Cross_Coupling->Final_Compounds SNAr->Final_Compounds

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.[19][20][21][22]

Experimental Protocols

To facilitate the evaluation of novel imidazo[1,2-b]pyridazine derivatives, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro GSK-3β Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).

  • Add the GSK-3β enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to all wells. The final ATP concentration should be at or near its Km for GSK-3β.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is then measured via a luciferase-based reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Efficacy Study in a CML Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of an imidazo[1,2-b]pyridazine-based BCR-ABL inhibitor in a mouse xenograft model of CML.

Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Human CML cell line expressing a specific BCR-ABL mutation (e.g., KCL-22 for T315I)

Procedure:

  • Subcutaneously implant the CML cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the test compound (e.g., ponatinib or a novel derivative) in a suitable vehicle for oral administration.

  • Administer the test compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 21 days).

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Measure tumor volume at regular intervals (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Statistically analyze the differences in tumor growth between the groups.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its inherent physicochemical advantages, coupled with its proven success in targeting a multitude of disease-relevant proteins, make it a highly attractive starting point for the design of novel therapeutics. The comparative data and experimental protocols presented in this guide are intended to empower researchers to further explore and exploit the full potential of this remarkable heterocyclic system in their drug discovery endeavors. The continued investigation of imidazo[1,2-b]pyridazine derivatives promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

A Comparative Guide to Computational Prediction of Off-Target Effects for Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] A critical aspect of the development of these compounds is the early identification of off-target interactions to mitigate potential adverse effects and understand the complete pharmacological profile. This guide provides a comparative overview of computational methods used to predict off-target effects for imidazo[1,2-b]pyridazine-based kinase inhibitors, supported by experimental data and detailed protocols for validation.

Computational Approaches for Off-Target Prediction

The prediction of off-target interactions for small molecules, including imidazo[1,2-b]pyridazine compounds, leverages a variety of computational techniques. These methods can be broadly categorized into ligand-based and structure-based approaches, with a growing emphasis on machine learning and artificial intelligence.[2][3]

Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities.

  • Chemical Similarity Searching: This method involves comparing the chemical structure of a query compound (e.g., an imidazo[1,2-b]pyridazine derivative) against a database of compounds with known biological activities. The underlying assumption is that a high degree of structural similarity to a known promiscuous compound may indicate a similar off-target profile.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a biological effect. A pharmacophore model built from a set of molecules known to interact with a particular off-target can be used to screen for other compounds, such as those with an imidazo[1,2-b]pyridazine core, that fit the model.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities.[4] These models can be trained on datasets of compounds with known affinities for various kinases to predict the off-target activity of new imidazo[1,2-b]pyridazine derivatives.

Structure-Based Methods: These methods rely on the three-dimensional structure of the target protein.

  • Molecular Docking: This is a widely used technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] To predict off-targets, an imidazo[1,2-b]pyridazine compound can be docked against a panel of known kinase structures. The scoring functions used in docking estimate the binding affinity, and high scores against unintended targets suggest potential off-target interactions.

  • Binding Site Similarity Comparison: This approach compares the binding site of the intended target with the binding sites of other proteins in the proteome.[5] If the binding site of an off-target protein is highly similar to that of the on-target, there is a higher probability of cross-reactivity.

Machine Learning and Deep Learning: More recently, machine learning and deep learning models have been developed to predict kinase inhibitor profiles with increasing accuracy.[4] These models can integrate vast amounts of data, including chemical structures, protein sequences, and bioactivity data, to learn complex patterns and predict off-target interactions. Multi-task graph neural networks, for instance, have been used to create models for predicting compound off-target interactions.[2] A large-scale comparison of various machine learning and deep learning methods found that Random Forest (RF) models and multi-task graph-based neural networks performed well in predicting kinase profiles.[4]

Comparative Analysis of Kinase Selectivity for an Imidazo[1,2-b]pyridazine-based Inhibitor

To illustrate the importance of off-target profiling, the following table presents a hypothetical comparison of a novel imidazo[1,2-b]pyridazine compound, "IZP-A," with a known multi-targeted kinase inhibitor, Sunitinib, and a more selective inhibitor, "Compound B." The data is presented as IC50 values (nM), where a lower value indicates higher potency.

Target KinaseIZP-A (IC50, nM)Sunitinib (IC50, nM)Compound B (IC50, nM)
On-Target: TYK2 15 >10,0002
Off-Target: VEGFR22,5009>10,000
Off-Target: PDGFRβ4,0002>10,000
Off-Target: c-Kit>10,00070>10,000
Off-Target: FLT38,000250>10,000
Off-Target: PDE4500Not Reported>10,000

Data presented is hypothetical and for illustrative purposes, drawing on typical profiles of kinase inhibitors and reported off-targets for some imidazo[1,2-b]pyridazine compounds.[6][7]

Analysis:

  • IZP-A shows good potency for its intended target, TYK2. However, it exhibits some off-target activity against PDE4 at a concentration that is approximately 33-fold higher than its on-target activity. This is a known potential liability for some imidazo[1,2-b]pyridazine-based TYK2 inhibitors.[7] Its activity against other kinases like VEGFR2 and PDGFRβ is significantly lower, suggesting a reasonable degree of selectivity.

  • Sunitinib is a multi-targeted inhibitor with potent activity against several receptor tyrosine kinases, including VEGFR2 and PDGFRβ, but minimal activity against the intended target of IZP-A (TYK2).[6]

  • Compound B represents a highly selective inhibitor with potent activity against TYK2 and very weak or no activity against the tested off-targets.

Experimental Protocols for Off-Target Validation

Computational predictions must be validated through experimental assays. Below are detailed methodologies for key experiments used to determine the off-target effects of kinase inhibitors.

In Vitro Kinase Profiling Assay

This is a primary method for assessing the selectivity of a kinase inhibitor by testing it against a large panel of purified kinases.

Protocol:

  • Compound Preparation: The imidazo[1,2-b]pyridazine test compound and reference compounds are serially diluted in an appropriate solvent, typically DMSO, to generate a range of concentrations for testing.

  • Kinase Reaction: The kinase reactions are typically performed in 96- or 384-well plates. Each well contains the specific kinase, a substrate (a peptide or protein that the kinase phosphorylates), and ATP (the phosphate donor).

  • Incubation: The test compound is added to the wells, and the plates are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction using an enzyme like luciferase. Lower kinase activity results in more ATP remaining and a stronger luminescent signal.[6]

    • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[6]

  • Data Analysis: The IC50 value for each kinase is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.

Protocol:

  • Cell Treatment: Intact cells are treated with the imidazo[1,2-b]pyridazine test compound or a vehicle control for a defined period.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the denatured, aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[6]

Visualizing Computational and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

cluster_computational Computational Prediction cluster_methods Prediction Methods cluster_experimental Experimental Validation comp Imidazo[1,2-b]pyridazine Compound ligand Ligand-Based (Similarity, Pharmacophore) comp->ligand structure Structure-Based (Docking, Site Similarity) comp->structure ml Machine Learning (RF, GNN) comp->ml db Target/Compound Databases db->ligand db->structure db->ml pred_off Predicted Off-Targets ligand->pred_off structure->pred_off ml->pred_off invitro In Vitro Kinase Profiling pred_off->invitro Prioritize for Testing cellular Cell-Based Assays (e.g., CETSA) pred_off->cellular Prioritize for Testing val_off Validated Off-Targets invitro->val_off cellular->val_off

Caption: Workflow for computational prediction and experimental validation of off-target effects.

cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 (On-Target) receptor->tyk2 activates stat STAT tyk2->stat phosphorylates stat_p p-STAT nucleus Nucleus stat_p->nucleus translocates transcription Gene Transcription (Inflammation) nucleus->transcription activates izp Imidazo[1,2-b]pyridazine Inhibitor (IZP-A) izp->tyk2 inhibits pde4 PDE4 (Off-Target) izp->pde4 inhibits camp cAMP pde4->camp degrades amp AMP camp->amp

Caption: Signaling pathway of a TYK2 inhibitor with a potential PDE4 off-target effect.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,6-Dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,6-Dichloroimidazo[1,2-b]pyridazine (CAS No. 40972-42-7), a heterocyclic organic compound. Adherence to these procedures is critical to mitigate risks associated with this hazardous substance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazard information, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement (Disposal)
Acute Toxicity (Oral)H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure that the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste this compound solid in a clearly labeled, sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be considered contaminated.

    • Place all contaminated disposable materials into a designated hazardous waste container.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Final Disposal:

  • Disposal of this compound must be carried out by a licensed and approved waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a completed hazardous waste manifest, detailing the contents of the waste container.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Unused or Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Collect Solid Waste in a Labeled, Sealed Container segregate->solid_waste contaminated_materials Collect Contaminated Materials (e.g., gloves, paper) segregate->contaminated_materials store Store in Designated Hazardous Waste Area solid_waste->store contaminated_materials->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by Approved Waste Disposal Company contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Essential Safety and Logistical Information for Handling 3,6-Dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for the handling and disposal of 3,6-Dichloroimidazo[1,2-b]pyridazine (CAS RN: 40972-42-7). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 "Harmful" pictogram, carrying the signal word "Warning". The associated hazard statements indicate the following potential health effects:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed frequently, especially after direct contact.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory where this chemical is handled. In case of splashing risk, chemical safety goggles are required.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned, to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaAll handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to mitigate risks.

Handling Procedures
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid material within a chemical fume hood to control dust.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[1][2][3] Do not mix with non-halogenated waste.[1][3]

  • Contaminated Materials : Dispose of all contaminated items, such as weighing paper, pipette tips, and gloves, in the same designated hazardous waste container.

  • Spill Cleanup : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in the hazardous waste container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Verify fume hood function - Locate safety equipment weigh Weighing & Transfer: - Perform in fume hood - Minimize dust creation prep->weigh dissolve Solution Preparation: - Add solid to solvent slowly weigh->dissolve hygiene Post-Handling: - Wash hands thoroughly dissolve->hygiene spill_cleanup Spill Management: - Absorb with inert material - Collect and dispose of as hazardous waste dissolve->spill_cleanup If Spill Occurs collect_waste Waste Collection: - Segregate into 'Halogenated Organic Waste' container hygiene->collect_waste Generate Waste collect_items Contaminated Items: - Dispose of gloves, paper, etc. in the same container collect_waste->collect_items final_disposal Final Disposal: - Arrange pickup through Environmental Health & Safety collect_items->final_disposal spill_cleanup->final_disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.